Product packaging for Abiraterone sulfate(Cat. No.:)

Abiraterone sulfate

Cat. No.: B10855440
M. Wt: 429.6 g/mol
InChI Key: LUQSJWRTYLGZJB-VJLLXTKPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Abiraterone sulfate is a useful research compound. Its molecular formula is C24H31NO4S and its molecular weight is 429.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31NO4S B10855440 Abiraterone sulfate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H31NO4S

Molecular Weight

429.6 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C24H31NO4S/c1-23-11-9-18(29-30(26,27)28)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22H,6,8-12,14H2,1-2H3,(H,26,27,28)/t18-,19-,21-,22-,23-,24+/m0/s1

InChI Key

LUQSJWRTYLGZJB-VJLLXTKPSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)OS(=O)(=O)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)OS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of High-Purity Abiraterone Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abiraterone sulfate is one of the two primary, albeit pharmacologically inactive, circulating metabolites of Abiraterone, a key therapeutic agent in the management of metastatic castration-resistant prostate cancer.[1][2] The availability of a high-purity standard of this metabolite is crucial for comprehensive pharmacokinetic studies, therapeutic drug monitoring, and advancing research into Abiraterone's metabolic pathways. This technical guide provides a detailed overview of the synthesis, purification, and characterization of high-purity this compound, intended for use as a reference standard in research and development settings.

Introduction

Abiraterone acetate, the prodrug of Abiraterone, effectively inhibits the 17α-hydroxylase/C17,20-lyase (CYP17A1) enzyme, a critical component in the androgen biosynthesis pathway.[2] In vivo, Abiraterone undergoes extensive metabolism, primarily through sulfation and N-oxidation. The two main metabolites, this compound and N-oxide this compound, each account for approximately 43% of the total drug exposure in plasma.[1][3] The formation of this compound is mediated by the sulfotransferase enzyme SULT2A1. While considered inactive, the quantification of this compound is vital for understanding the complete metabolic profile and disposition of the parent drug. This guide outlines a robust methodology for the chemical synthesis and rigorous characterization of high-purity this compound.

Metabolic Pathway of Abiraterone

Following oral administration, the prodrug Abiraterone acetate is rapidly hydrolyzed by esterases to the active moiety, Abiraterone. Abiraterone then undergoes Phase I and Phase II metabolism. The sulfation pathway, leading to this compound, is a major route of elimination.

cluster_0 Phase 0: Administration & Conversion cluster_1 Phase II Metabolism cluster_2 Parallel Metabolic Pathway Abiraterone Acetate Abiraterone Acetate Abiraterone Abiraterone Abiraterone Acetate->Abiraterone Esterases This compound This compound Abiraterone->this compound SULT2A1 N-oxide Abiraterone N-oxide Abiraterone Abiraterone->N-oxide Abiraterone CYP3A4 N-oxide this compound N-oxide this compound N-oxide Abiraterone->N-oxide this compound SULT2A1

Metabolic conversion of Abiraterone Acetate.

Synthesis and Purification of this compound

The chemical synthesis of this compound involves the direct sulfation of the 3β-hydroxyl group of Abiraterone. General methods for steroid sulfation can be effectively adapted for this purpose, utilizing a sulfur trioxide complex to prevent unwanted side reactions.

Experimental Protocol: Synthesis

This protocol is based on established methods for the sulfation of steroidal alcohols.

  • Preparation of Starting Material: High-purity Abiraterone is required as the starting material. This can be synthesized from dehydroepiandrosterone (DHEA) or by the hydrolysis of Abiraterone acetate.

  • Sulfating Agent: A triethylamine-sulfur trioxide complex is a suitable reagent. It is prepared by reacting sulfur trioxide with triethylamine in an inert solvent.

  • Reaction Setup: Dissolve high-purity Abiraterone (1 equivalent) in a dry, aprotic solvent such as pyridine or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Sulfation Reaction: Cool the solution to 0°C. Add the triethylamine-sulfur trioxide complex (1.5-2.0 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate to remove any unreacted starting material. The aqueous layer, containing the this compound salt, is then processed for purification.

Experimental Protocol: Purification

High-purity this compound can be achieved through crystallization.

  • Isolation: The aqueous layer from the workup is concentrated under reduced pressure.

  • Salt Formation: The resulting residue, containing the triethylammonium salt of this compound, can be converted to the sodium salt by passing it through a column of sodium-form cation-exchange resin or by precipitation with a concentrated solution of sodium acetate.

  • Crystallization: The crude this compound sodium salt is purified by recrystallization from a suitable solvent system, such as an isopropanol/water mixture.

  • Drying: The purified crystals are collected by filtration, washed with a cold solvent, and dried under vacuum to yield high-purity this compound.

Characterization of High-Purity this compound

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized this compound.

Experimental Workflow: Characterization

Start Synthesized Abiraterone Sulfate Sample Purity Purity Assessment (HPLC/UPLC) Start->Purity Identity Identity Confirmation Purity->Identity Purity ≥98% MassSpec Mass Spectrometry (HRMS) Identity->MassSpec NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR Final High-Purity Reference Standard MassSpec->Final NMR->Final

Workflow for characterization of this compound.
Analytical Methodologies

4.2.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized this compound and quantify any impurities.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH 2.0) and acetonitrile.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection: UV detection at 254 nm.

    • Data Analysis: Purity is determined by the peak area percentage of the main component.

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To confirm the molecular weight and fragmentation pattern of this compound.

  • Protocol:

    • Chromatography: Utilize a UPLC/HPLC system with a C18 column for separation.

    • Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Mass Analysis: High-Resolution Mass Spectrometry (HRMS) to obtain the exact mass of the molecular ion. Tandem MS (MS/MS) to elucidate the fragmentation pattern.

    • Data Analysis: The measured exact mass should match the theoretical mass of this compound. The fragmentation pattern should be consistent with the known structure.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide definitive structural confirmation.

  • Protocol:

    • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6).

    • Spectra Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

    • Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, must be consistent with the structure of this compound. The downfield shift of the proton at the C3 position compared to the parent Abiraterone is a key indicator of successful sulfation.

Summary of Characterization Data

The following tables summarize the expected analytical data for high-purity this compound.

Table 1: Physicochemical and Chromatographic Properties

ParameterExpected ValueReference
Molecular Formula C₂₄H₃₁NO₄S
Molecular Weight 429.57 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
HPLC Purity ≥ 98%

Table 2: Spectroscopic Data

TechniqueData TypeExpected Results
HRMS [M+H]⁺ or [M-H]⁻Exact mass corresponding to C₂₄H₃₂NO₄S⁺ or C₂₄H₃₀NO₄S⁻
¹H NMR Chemical Shifts (δ)Characteristic peaks for the steroid backbone and pyridine ring. A downfield shift for the H-3 proton compared to Abiraterone.
¹³C NMR Chemical Shifts (δ)Characteristic peaks corresponding to the 24 carbon atoms in the structure. A shift in the C-3 carbon signal due to sulfation.

Conclusion

The synthesis and rigorous characterization of high-purity this compound are fundamental for advancing the clinical pharmacology of Abiraterone. The methodologies presented in this guide, which adapt established steroid chemistry and modern analytical techniques, provide a comprehensive framework for producing and validating this compound as a high-quality reference standard. This enables researchers to conduct more accurate and reliable studies on the metabolism and pharmacokinetics of this important anticancer drug.

References

The Role of Abiraterone Sulfate in Drug-Drug Interaction Studies: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone, a potent inhibitor of CYP17A1, is a cornerstone in the management of advanced prostate cancer. Administered as the prodrug abiraterone acetate, it undergoes extensive metabolism, leading to the formation of several metabolites. Among these, abiraterone sulfate is a major circulating metabolite, and its potential to engage in drug-drug interactions (DDIs) is of significant interest in clinical pharmacology. This technical guide provides a comprehensive overview of the role of this compound in DDIs, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows to support further research and drug development efforts.

Data Presentation

The following tables summarize the quantitative data from in vitro studies investigating the inhibitory potential of abiraterone and its metabolites against key drug-metabolizing enzymes and transporters.

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Abiraterone and its Metabolites

CompoundEnzymeTest SystemSubstrateIC50 (µM)Reference
Abiraterone AcetateCYP2C8Human Liver MicrosomesAmodiaquine1.3 - 3.0[1]
AbirateroneCYP2C8Human Liver MicrosomesAmodiaquine1.6 - 2.9[1]
This compound CYP2C8 Human Liver Microsomes Amodiaquine 0.044 - 0.15 [1]
N-Oxide this compoundCYP2C8Human Liver MicrosomesAmodiaquine5.4 - 5.9[1]
AbirateroneCYP17A1Recombinant Human CYP17A1Progesterone0.201 ± 0.001[2]
AbirateroneCYP1A2Human Liver Microsomes-Strong Inhibition
AbirateroneCYP2D6Human Liver Microsomes-Strong Inhibition
AbirateroneCYP2C9Human Liver Microsomes-Moderate Inhibition
AbirateroneCYP2C19Human Liver Microsomes-Moderate Inhibition
AbirateroneCYP3A4Human Liver Microsomes-Moderate Inhibition*

*Qualitative assessment of inhibition; specific IC50 values were not provided in the cited source.

Table 2: In Vitro Inhibition of Drug Transporters by Abiraterone and its Metabolites

CompoundTransporterTest SystemSubstrateKᵢ (µM)Reference
AbirateroneOATP1B3OATP1B-transfected cellsCoproporphyrin I3.93
This compoundOATP1B1--Data not available-
N-Oxide this compoundOATP1B1In vitro studies-Inhibition observed

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of DDI studies. Below are representative protocols for key experiments cited in this guide.

Protocol 1: Determination of IC50 for CYP2C8 Inhibition in Human Liver Microsomes

This protocol is based on the methodology for assessing the inhibition of CYP enzymes in human liver microsomes.

1. Materials and Reagents:

  • Pooled human liver microsomes (HLMs)

  • This compound (test inhibitor)

  • Amodiaquine (CYP2C8 substrate)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

2. Incubation Procedure:

  • Prepare a series of dilutions of this compound in the incubation buffer.

  • In a 96-well plate, pre-incubate the human liver microsomes (e.g., 0.1 mg/mL final protein concentration) with the various concentrations of this compound or a known inhibitor (positive control) at 37°C for a short period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding amodiaquine (at a concentration near its Kₘ for CYP2C8) and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a predetermined time that falls within the linear range of product formation (e.g., 15 minutes).

  • Terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.

3. Sample Analysis:

  • Centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the formation of the amodiaquine metabolite (N-desethylamodiaquine) using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

4. Data Analysis:

  • Calculate the percentage of inhibition of CYP2C8 activity for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Protocol 2: OATP1B1-Mediated Uptake Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory potential of compounds on OATP1B1-mediated transport in transfected cells.

1. Cell Culture:

  • Maintain HEK293 or CHO cells stably transfected with the OATP1B1 gene, alongside mock-transfected cells (as a negative control).

  • Culture the cells in appropriate medium and conditions until they form a confluent monolayer in multi-well plates.

2. Uptake Inhibition Assay:

  • Wash the cell monolayers with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Pre-incubate the cells with various concentrations of this compound or a known OATP1B1 inhibitor (e.g., rifampin) for a defined period (e.g., 10-30 minutes) at 37°C.

  • Initiate the uptake by adding a solution containing a radiolabeled OATP1B1 substrate (e.g., [³H]-estradiol-17β-glucuronide) with or without the inhibitor.

  • Incubate for a short period (e.g., 2-5 minutes) at 37°C to measure the initial uptake rate.

  • Stop the uptake by rapidly washing the cells with ice-cold buffer.

3. Sample Analysis:

  • Lyse the cells with a suitable lysis buffer.

  • Measure the intracellular radioactivity using liquid scintillation counting.

  • Determine the protein concentration in each well to normalize the uptake data.

4. Data Analysis:

  • Subtract the uptake in mock-transfected cells from the uptake in OATP1B1-expressing cells to determine the specific OATP1B1-mediated transport.

  • Calculate the percentage of inhibition of OATP1B1-mediated uptake for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to an appropriate model.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of this compound in drug-drug interactions.

Abiraterone_Metabolism Abiraterone_Acetate Abiraterone Acetate (Prodrug) Esterases Esterases Abiraterone_Acetate->Esterases Abiraterone Abiraterone SULT2A1_1 SULT2A1 Abiraterone->SULT2A1_1 CYP3A4 CYP3A4 Abiraterone->CYP3A4 Abiraterone_Sulfate This compound (Major Metabolite) N_Oxide_Abiraterone N-Oxide Abiraterone SULT2A1_2 SULT2A1 N_Oxide_Abiraterone->SULT2A1_2 N_Oxide_Abiraterone_Sulfate N-Oxide this compound (Major Metabolite) Esterases->Abiraterone SULT2A1_1->Abiraterone_Sulfate CYP3A4->N_Oxide_Abiraterone SULT2A1_2->N_Oxide_Abiraterone_Sulfate

Caption: Metabolic pathway of abiraterone acetate.

DDI_Mechanism cluster_Abiraterone Abiraterone Administration cluster_CoAdministered_Drug Co-administered Drug Abiraterone Abiraterone Abiraterone_Sulfate This compound Abiraterone->Abiraterone_Sulfate Metabolism (SULT2A1) CYP2C8 CYP2C8 Enzyme Abiraterone_Sulfate->CYP2C8 Inhibition Drug_A Drug A (CYP2C8 Substrate) Drug_A->CYP2C8 Metabolite_A Inactive Metabolite CYP2C8->Metabolite_A Metabolism

Caption: Mechanism of CYP2C8 inhibition by this compound.

Experimental_Workflow start Start prepare_reagents Prepare Reagents (Microsomes, Inhibitor, Substrate, Buffer) start->prepare_reagents pre_incubation Pre-incubate Microsomes with this compound prepare_reagents->pre_incubation initiate_reaction Initiate Reaction (Add Substrate & NADPH) pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation terminate_reaction Terminate Reaction (Add Acetonitrile) incubation->terminate_reaction centrifuge Centrifuge to Pellet Protein terminate_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate_ic50 Calculate IC50 Value analyze->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for IC50 determination of CYP inhibition.

Conclusion

The available in vitro data strongly suggest that this compound is a potent inhibitor of CYP2C8. This finding has significant clinical implications, as co-administration of abiraterone with drugs that are primarily cleared by CYP2C8 could lead to increased plasma concentrations of the latter, potentially resulting in adverse drug reactions. Furthermore, abiraterone and its other metabolites exhibit inhibitory effects on other CYP isoforms and drug transporters, highlighting the complex DDI profile of this therapeutic agent.

Researchers and drug development professionals should consider the inhibitory potential of this compound in preclinical and clinical DDI studies. The experimental protocols and data presented in this guide provide a foundation for these investigations. Further studies are warranted to fully elucidate the clinical significance of these interactions and to develop strategies for the safe and effective use of abiraterone in combination with other medications.

References

Exploring the Off-Target Effects of Abiraterone Sulfate in Prostate Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone acetate, a prodrug of abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Its primary mechanism of action is the irreversible inhibition of CYP17A1, a critical enzyme in androgen biosynthesis. By blocking CYP17A1, abiraterone effectively reduces the production of testosterone and other androgens that drive prostate cancer growth. However, the clinical landscape is often complicated by the emergence of resistance. Emerging evidence suggests that abiraterone, particularly its sulfated metabolite, abiraterone sulfate, exerts a range of "off-target" effects that are independent of CYP17A1 inhibition. These effects contribute to both its therapeutic efficacy and the development of resistance, involving complex interactions with androgen receptor (AR) signaling, cellular metabolism, and other oncogenic pathways. This technical guide provides a comprehensive overview of the known off-target effects of this compound in prostate cancer cells, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Quantitative Data on the Off-Target Effects of Abiraterone

The following tables summarize the quantitative effects of abiraterone on prostate cancer cell lines, focusing on cytotoxicity and the induction of apoptosis, which are indicative of its off-target activities.

Table 1: Cytotoxic Effects of Abiraterone on Prostate Cancer Cell Lines

Cell LineAndrogen Receptor StatusIC50 (µM)Treatment Duration (hours)Citation
PC-3Negative66.9072[1]
PC-3Negative~40 (for ~50% cell death)48[2]
DU145Negative~40 (for ~43.6% cell death)48[2]

Table 2: Induction of Apoptosis by Abiraterone in Prostate Cancer Cell Lines

Cell LineAndrogen Receptor StatusAbiraterone Concentration (µM)Percentage of Apoptotic Cells (Early + Late)Treatment Duration (hours)Citation
PC-3Negative66.90 (IC50)22.93% ± 7.41%Not Specified[1]
PC-3Negative40~14.2%Not Specified[2]
DU145Negative40~14.3%Not Specified

Key Off-Target Mechanisms of this compound

Beyond its canonical role as a CYP17A1 inhibitor, abiraterone and its metabolites influence prostate cancer biology through several off-target mechanisms. These include direct interactions with the androgen receptor and its splice variants, modulation of other signaling pathways, and alterations in cellular metabolism.

Androgen Receptor (AR) Splice Variants

A major mechanism of resistance to androgen-deprivation therapies, including abiraterone, is the expression of constitutively active AR splice variants that lack the ligand-binding domain.

cluster_0 Standard Androgen Receptor Signaling cluster_1 Abiraterone's Primary Action cluster_2 Off-Target Effect: AR Splice Variant Activation Androgens Androgens (e.g., Testosterone, DHT) AR_LBD Androgen Receptor (Ligand-Binding Domain) Androgens->AR_LBD Binds to AR_NTD Androgen Receptor (N-Terminal Domain) AR_LBD->AR_NTD Activates ARE Androgen Response Element (DNA) AR_NTD->ARE Binds to Gene_Expression Target Gene Expression (e.g., PSA) ARE->Gene_Expression Promotes Abiraterone Abiraterone Abiraterone->Androgens Blocks Production CYP17A1 CYP17A1 Enzyme Abiraterone->CYP17A1 Inhibits CYP17A1->Androgens Produces AR_V7 AR-V7 (Lacks LBD) AR_V7_NTD AR-V7 (Constitutively Active NTD) AR_V7->AR_V7_NTD Isolates ARE_V7 Androgen Response Element (DNA) AR_V7_NTD->ARE_V7 Binds to (Ligand-Independent) Resistant_Gene_Expression Resistant Gene Expression ARE_V7->Resistant_Gene_Expression Promotes

Figure 1: Abiraterone's primary action and an off-target resistance mechanism.

Modulation of Non-Androgen Signaling Pathways

Abiraterone has been shown to influence other signaling pathways implicated in prostate cancer progression, independently of AR signaling.

  • TGF-β Signaling: Studies have indicated that abiraterone treatment can lead to an upregulation of the Transforming Growth Factor-β (TGF-β) signaling pathway in non-responders.

  • Warburg Effect: In androgen-independent prostate cancer cells, abiraterone has been observed to promote cell proliferation by enhancing glycolysis, a phenomenon known as the Warburg effect. This is potentially mediated through the Smad3/HIF-1α transcriptional complex.

cluster_TGF TGF-β Signaling cluster_Warburg Warburg Effect Abiraterone Abiraterone TGFB_R TGF-β Receptor Abiraterone->TGFB_R Upregulates in Non-Responders Smad3_HIF1a Smad3/HIF-1α Complex Abiraterone->Smad3_HIF1a Enhances Interaction SMADs SMAD Proteins TGFB_R->SMADs Activates Gene_Reg Gene Regulation (Proliferation, EMT) SMADs->Gene_Reg Induces Glycolysis Increased Glycolysis Smad3_HIF1a->Glycolysis Promotes Cell_Proliferation Cell Proliferation Glycolysis->Cell_Proliferation Supports

Figure 2: Off-target modulation of TGF-β and Warburg effect by Abiraterone.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings related to abiraterone's off-target effects.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of abiraterone on prostate cancer cells.

  • Materials:

    • Prostate cancer cell lines (e.g., PC-3, DU145)

    • Complete culture medium

    • Abiraterone acetate (stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

    • Drug Treatment: Prepare serial dilutions of abiraterone acetate in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of abiraterone. Include a vehicle control (medium with DMSO).

    • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

    • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following abiraterone treatment.

  • Materials:

    • Prostate cancer cell lines

    • Abiraterone acetate

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat with the desired concentration of abiraterone acetate for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with ice-cold PBS and detach using trypsin. Combine with the floating cells from the supernatant.

    • Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Quantitative Real-Time PCR (qRT-PCR) for AR-V7 Expression

This protocol is for quantifying the expression of the AR-V7 splice variant.

  • Materials:

    • Treated and untreated prostate cancer cells

    • RNA extraction kit (e.g., RNeasy Mini Kit)

    • cDNA synthesis kit

    • qRT-PCR instrument

    • SYBR Green or TaqMan-based qPCR master mix

    • Primers specific for AR-V7 and a housekeeping gene (e.g., GAPDH)

  • Procedure:

    • RNA Extraction: Isolate total RNA from cell pellets using a commercial RNA extraction kit following the manufacturer's instructions.

    • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

    • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, primers, and qPCR master mix.

    • Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions.

    • Data Analysis: Analyze the amplification data and calculate the relative expression of AR-V7 normalized to the housekeeping gene using the ΔΔCt method.

start Start: Prostate Cancer Cells treatment Treat with Abiraterone (and Controls) start->treatment rna_extraction RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR (AR-V7 & Housekeeping Gene) cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis end End: Relative AR-V7 Expression data_analysis->end

Figure 3: Experimental workflow for qRT-PCR analysis of AR-V7 expression.

Steroid Profiling by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying steroid hormones and their metabolites in biological samples.

  • General Principle:

    • Sample Preparation: Steroids are extracted from cell lysates or culture medium, often using liquid-liquid or solid-phase extraction.

    • Chromatographic Separation: The extracted steroids are separated using liquid chromatography.

    • Mass Spectrometric Detection: The separated steroids are ionized and detected by a mass spectrometer, which provides high sensitivity and specificity for quantification.

  • Note: The specific protocols for LC-MS/MS are highly dependent on the instrumentation and the specific steroids being analyzed. Detailed methods can be found in specialized literature.

Conclusion

The off-target effects of this compound in prostate cancer cells are a critical area of research that holds significant implications for understanding drug efficacy, resistance mechanisms, and the development of novel therapeutic strategies. While the inhibition of CYP17A1 remains its primary mode of action, the evidence clearly indicates that abiraterone and its metabolites are not merely passive bystanders in other cellular processes. The direct modulation of AR splice variants, the impact on key signaling pathways such as TGF-β, and the alteration of cellular metabolism all contribute to the complex biological response to this important anti-cancer agent. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the multifaceted actions of abiraterone and improving outcomes for patients with prostate cancer. Further investigation into these off-target effects will undoubtedly pave the way for more effective and personalized treatment approaches.

References

Physicochemical Properties of Abiraterone Sulfate: A Technical Guide for Formulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone acetate, a prodrug, is a cornerstone in the management of metastatic castration-resistant prostate cancer. Following administration, it is rapidly converted to its active metabolite, abiraterone, a potent inhibitor of CYP17A1. Abiraterone then undergoes extensive metabolism, with abiraterone sulfate and N-oxide this compound being the two primary circulating, albeit pharmacologically inactive, metabolites.[1][2] Each of these metabolites accounts for approximately 43% of the total drug exposure.[3] A thorough understanding of the physicochemical properties of these major metabolites, particularly this compound, is paramount for comprehensive pharmacokinetic and pharmacodynamic modeling, the development of robust bioanalytical methods, and for informing the formulation strategies of the parent drug.

This technical guide provides a detailed overview of the known physicochemical characteristics of this compound and its related metabolites. It outlines detailed experimental protocols for their determination and includes visualizations of metabolic pathways and experimental workflows to support formulation development.

Data Presentation: Physicochemical Properties

Quantitative data for this compound is primarily based on computational models and data from its closely related metabolite, N-oxide this compound. Experimental determination of these properties is essential for a definitive characterization.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Computed)N-Oxide this compound (Computed)Abiraterone (Experimental/Computed)Abiraterone Acetate (Experimental)
Molecular Formula C₂₄H₃₁NO₄S[4]C₂₄H₃₁NO₅S[1]C₂₄H₃₁NOC₂₆H₃₃NO₂
Molecular Weight 429.6 g/mol 445.6 g/mol 349.5 g/mol 391.55 g/mol
Appearance -Off-white solid-White to off-white, non-hygroscopic, crystalline powder
Melting Point --227.85 °C147°C to 148°C
Solubility Soluble in DMSOSoluble in DMSOWater: 3.05 µg/mLPractically insoluble in aqueous media (pH 2-12)
logP (Computed) 4.2 (XLogP3)3.2 (XLogP3)5.1 (ALOGPS), 3.97 (Chemaxon)5.12
pKa (Computed) --Strongest Basic: 4.815.19
Topological Polar Surface Area 84.9 Ų97.4 Ų33.12 Ų-
Hydrogen Bond Donor Count 111-
Hydrogen Bond Acceptor Count 552-

Signaling and Metabolic Pathways

The metabolic conversion of abiraterone acetate to its major metabolites is a critical pathway to consider in drug development. The following diagram illustrates this metabolic cascade.

Abiraterone_Acetate Abiraterone Acetate (Prodrug) Abiraterone Abiraterone (Active Metabolite) Abiraterone_Acetate->Abiraterone Esterases Abiraterone_Sulfate This compound (Major Metabolite) Abiraterone->Abiraterone_Sulfate SULT2A1 N_Oxide_Abiraterone_Sulfate N-Oxide this compound (Major Metabolite) Abiraterone->N_Oxide_Abiraterone_Sulfate CYP3A4, SULT2A1

Figure 1: Metabolic pathway of Abiraterone Acetate.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. The following are standard protocols that can be adapted for this compound.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in aqueous media.

Materials:

  • This compound (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Purified water

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Analytical balance

  • Volumetric flasks and pipettes

Protocol:

  • Add an excess amount of solid this compound to a known volume of the aqueous medium (e.g., purified water, PBS) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker until equilibrium is reached (typically 24-48 hours).

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm filter.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • The equilibrium solubility is calculated from the measured concentration and the dilution factor.

cluster_prep Sample Preparation cluster_analysis Analysis A Add excess solid to aqueous media B Equilibrate on shaker (24-48h) A->B C Centrifuge and filter supernatant B->C D Dilute supernatant C->D E Quantify using validated HPLC method D->E F Calculate equilibrium solubility E->F

Figure 2: Workflow for Shake-Flask Solubility Determination.
pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

  • This compound

  • Potentiometric titrator with a pH electrode

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility

Protocol:

  • Dissolve a precisely weighed amount of this compound in a known volume of a water/co-solvent mixture with a constant ionic strength (e.g., 0.15 M KCl).

  • Titrate the solution with a standardized solution of NaOH, recording the pH after each addition of the titrant.

  • To determine any basic pKa, back-titrate the solution with a standardized HCl solution.

  • Plot the pH versus the volume of titrant added.

  • The pKa is determined from the titration curve, typically at the half-equivalence point. Specialized software can be used for more accurate calculations.

LogP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient (LogP) of this compound between octanol and water.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Vials with screw caps

  • Orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Protocol:

  • Prepare a stock solution of this compound in either water or n-octanol.

  • Add a known volume of the stock solution to a vial containing a known volume of the second, immiscible solvent.

  • Shake the vials for a sufficient time to ensure partitioning equilibrium is reached (e.g., 24 hours).

  • Centrifuge the vials to ensure complete separation of the two phases.

  • Carefully sample both the aqueous and octanol phases.

  • Determine the concentration of this compound in each phase using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

A Prepare stock solution in water or n-octanol B Mix aqueous and octanol phases A->B C Equilibrate on shaker B->C D Centrifuge to separate phases C->D E Quantify concentration in each phase D->E F Calculate P and LogP E->F

Figure 3: Workflow for LogP Determination.
Stability Assessment

Objective: To evaluate the chemical stability of this compound under various conditions relevant to formulation and storage.

Factors to Investigate:

  • pH Stability: Incubate solutions of this compound at different pH values (e.g., 1.2, 4.5, 6.8, 7.4) at a constant temperature.

  • Temperature Stability: Store solid and solution samples at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C). Some studies indicate that abiraterone and its metabolites are stable in human plasma at -80°C for at least 42 days.

  • Photostability: Expose solid and solution samples to controlled light conditions as per ICH guidelines.

  • Oxidative Stability: Expose samples to oxidative stress (e.g., by adding hydrogen peroxide).

  • Freeze-Thaw Stability: Subject plasma or solution samples to multiple freeze-thaw cycles.

General Protocol:

  • Prepare samples of this compound (in solid form or in a relevant solvent/matrix).

  • Expose the samples to the specific stress condition for a defined period.

  • At predetermined time points, withdraw samples and analyze for the concentration of the parent compound and the formation of any degradation products using a stability-indicating HPLC method.

  • The stability is assessed by comparing the concentration of the stressed samples to that of a control sample stored under non-stress conditions. The analyte is often considered stable if the mean concentration is within ±15% of the control.

Conclusion

While comprehensive experimental data on the physicochemical properties of this compound are not extensively published, this guide provides a framework for its characterization based on available computed data, information on related metabolites, and standard experimental protocols. A thorough understanding of these properties is a critical prerequisite for the successful development of robust and effective formulations of abiraterone acetate and for the accurate interpretation of its clinical pharmacology. The provided methodologies and workflows serve as a practical starting point for researchers and scientists in the pharmaceutical industry.

References

Abiraterone Sulfate: A Potential Biomarker for Abiraterone Metabolism - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone acetate, the prodrug of abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Abiraterone is a potent and irreversible inhibitor of the enzyme CYP17A1, which is critical for androgen biosynthesis. The clinical efficacy of abiraterone is, however, characterized by significant inter-individual variability in patient response. This variability has spurred the search for reliable biomarkers to monitor drug exposure, metabolism, and ultimately, to personalize therapy. While much of the focus has been on the parent drug and its active metabolites, the major inactive metabolite, abiraterone sulfate, presents a compelling case as a potential biomarker for abiraterone metabolism. This technical guide provides a comprehensive overview of this compound, its formation, pharmacokinetics, analytical methodologies for its quantification, and its emerging potential as a clinical biomarker.

Abiraterone Metabolism: The Central Role of Sulfation

Following oral administration, abiraterone acetate is rapidly hydrolyzed to its active form, abiraterone. Abiraterone then undergoes extensive metabolism, primarily in the liver. Two major metabolic pathways lead to the formation of inactive metabolites: sulfation and N-oxidation followed by sulfation. This compound and N-oxide this compound are the two most abundant circulating metabolites, with each accounting for approximately 43% of the total abiraterone exposure in plasma.[1][2][3]

The formation of this compound is a direct Phase II conjugation reaction catalyzed by the sulfotransferase enzyme SULT2A1.[4] This pathway represents a significant route of clearance for the active drug. Given that SULT2A1 is the primary enzyme responsible for this conversion, the levels of this compound in circulation could serve as a surrogate measure of the activity of this metabolic pathway.

Abiraterone_Metabolism Abiraterone Acetate Abiraterone Acetate Abiraterone Abiraterone Abiraterone Acetate->Abiraterone Esterases This compound This compound Abiraterone->this compound SULT2A1 N-oxide Abiraterone N-oxide Abiraterone Abiraterone->N-oxide Abiraterone CYP3A4 N-oxide this compound N-oxide this compound N-oxide Abiraterone->N-oxide this compound SULT2A1

Experimental Workflow for this compound Quantification

Conclusion and Future Directions

This compound is a major, albeit inactive, metabolite of abiraterone, and its formation represents a significant clearance pathway for the active drug. While its role as a direct predictor of clinical efficacy in patients with metastatic castration-resistant prostate cancer remains to be definitively established, its potential as a biomarker for abiraterone metabolism is significant. The concentration of this compound in plasma provides a window into the activity of the SULT2A1 enzyme, which is crucial for the drug's disposition.

Future research should focus on large-scale clinical studies designed to correlate this compound concentrations with clinical outcomes, including treatment response, time to progression, and adverse events. Investigating the impact of SULT2A1 genetic variations on this compound levels and clinical endpoints will be a critical step in validating its use as a pharmacogenetic biomarker. Furthermore, exploring the utility of monitoring this compound in the context of drug-drug interactions involving SULT2A1 modulators could provide valuable information for optimizing combination therapies. The development and validation of robust and standardized analytical methods, such as the LC-MS/MS protocol outlined in this guide, are fundamental to advancing our understanding of the clinical relevance of this compound and unlocking its potential for personalizing abiraterone therapy.

References

The Evolving Landscape of Abiraterone Metabolism: A Technical Guide to the Discovery and Identification of Novel Sulfate Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

NISHINOMIYA, Japan – In the intricate world of drug metabolism, understanding the biotransformation of a therapeutic agent is paramount for optimizing its efficacy and safety. Abiraterone acetate, a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC), is no exception. While the parent drug, abiraterone, is a potent inhibitor of androgen biosynthesis, its journey through the human body gives rise to a complex array of metabolites.[1] This technical guide provides an in-depth exploration of the discovery and identification of novel abiraterone sulfate metabolites, offering researchers, scientists, and drug development professionals a comprehensive resource on the core analytical methodologies and key findings in this evolving field.

The metabolism of abiraterone is extensive, with two of the main circulating metabolites in human plasma being this compound and N-oxide this compound.[2][3] These sulfate conjugates, along with other recently identified novel metabolites, play a significant role in the overall pharmacokinetic profile of abiraterone. This guide will delve into the experimental protocols used to uncover these compounds, present quantitative data in a clear and comparative format, and visualize the complex metabolic pathways and analytical workflows.

Unveiling the Metabolites: A Methodological Deep Dive

The identification and quantification of abiraterone and its metabolites are predominantly achieved through the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2] The following sections detail the key experimental protocols employed in the analysis of these compounds from biological matrices.

Sample Preparation: Isolating the Analytes

The initial and critical step in the analytical workflow is the extraction of abiraterone and its metabolites from complex biological matrices such as human plasma or serum. Several techniques are employed, each with its own advantages.

  • Protein Precipitation (PPT): This is a rapid and straightforward method for sample clean-up. To 100 µL of human plasma, an internal standard solution is added, followed by 400 µL of acetonitrile to precipitate the proteins. After vortexing and centrifugation, the supernatant is transferred, evaporated to dryness, and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract compared to protein precipitation, which can help in reducing matrix effects. In a typical LLE protocol, after the addition of an internal standard to the plasma sample, an immiscible organic solvent such as methyl tert-butyl ether (MTBE) is used to extract the analytes. The organic layer is then separated, evaporated, and the residue reconstituted for analysis.

  • Solid-Phase Extraction (SPE): For a more targeted and cleaner extraction, SPE is often utilized. This technique involves passing the plasma sample through a solid-phase cartridge that selectively retains the analytes of interest. After washing the cartridge to remove interfering substances, the analytes are eluted with a suitable solvent, which is then evaporated and the residue reconstituted.

Chromatographic Separation: Resolving the Complexity

Once extracted, the analytes are separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). This separation is crucial for distinguishing between the parent drug and its structurally similar metabolites.

A common approach involves the use of a C18 reverse-phase column. The separation is achieved by a gradient elution using a mobile phase typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient starts with a higher proportion of the aqueous phase, gradually increasing the organic phase to elute the more hydrophobic compounds.

Mass Spectrometric Detection: Sensitive and Specific Quantification

The separated analytes are then introduced into a tandem mass spectrometer for detection and quantification. Electrospray ionization (ESI) in the positive ion mode is commonly used. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.

Table 1: Typical LC-MS/MS Parameters for Abiraterone and its Metabolites

ParameterSetting
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Scan TypeMultiple Reaction Monitoring (MRM)
MRM Transitions (m/z)
Abiraterone350 → 156
Abiraterone-d4 (IS)354 → 160
Δ⁴-abiraterone (D4A)To be optimized based on the specific instrument
Abiraterone N-oxide sulfateTo be optimized based on the specific instrument
This compoundTo be optimized based on the specific instrument
Instrument Settings
Capillary Voltage~3.76 kV
Cone Voltage~47 V
Desolvation Temperature~550°C
Desolvation Gas Flow~1000 L/h

Quantitative Analysis of Abiraterone and its Novel Metabolites

Validated LC-MS/MS methods have enabled the precise quantification of abiraterone and its metabolites in human plasma. The following table summarizes the linear ranges from various validated assays, providing a comparative overview of the analytical performance.

Table 2: Linearity Ranges of Validated LC-MS/MS Methods for Abiraterone and its Metabolites in Human Plasma

AnalyteLinear Range (ng/mL)Reference
Abiraterone1 - 100
Abiraterone1 - 500
N-desmethyl enzalutamide10 - 1000
Enzalutamide carboxylic acid5 - 500
Abiraterone N-oxide sulfate30 - 3000
This compound100 - 10,000
Abiraterone and metabolites0.5 - 100
Glucuronides0.05 - 10.00

Visualizing the Pathways and Processes

To better understand the complex relationships in abiraterone metabolism and the analytical workflows for its study, the following diagrams have been generated using the DOT language.

Metabolic Pathway of Abiraterone Acetate AbirateroneAcetate Abiraterone Acetate (Prodrug) Abiraterone Abiraterone (Active Drug) AbirateroneAcetate->Abiraterone Hydrolysis D4A Δ⁴-abiraterone (D4A) (Active Metabolite) Abiraterone->D4A 3β-HSD SulfateConjugates Sulfate Conjugates (e.g., this compound, N-Oxide this compound) Abiraterone->SulfateConjugates Sulfation (SULTs) GlucuronideConjugates Glucuronide Conjugates Abiraterone->GlucuronideConjugates Glucuronidation (UGTs) FiveAlphaAbiraterone 5α-abiraterone (Active Metabolite) D4A->FiveAlphaAbiraterone 5α-reductase D4A->SulfateConjugates D4A->GlucuronideConjugates FiveAlphaAbiraterone->SulfateConjugates FiveAlphaAbiraterone->GlucuronideConjugates

Caption: Metabolic pathway of Abiraterone Acetate.

General Workflow for LC-MS/MS Analysis of Abiraterone Metabolites Sample Biological Sample (e.g., Plasma, Serum) Extraction Sample Preparation (PPT, LLE, or SPE) Sample->Extraction LC LC Separation (e.g., C18 Column, Gradient Elution) Extraction->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Acquisition and Quantification MS->Data

Caption: General workflow for LC-MS/MS analysis.

The Chemical Synthesis of Abiraterone Metabolites

Conclusion and Future Directions

The study of abiraterone metabolism is a dynamic field, with ongoing research continually revealing new insights into its biotransformation. The discovery and identification of novel sulfate metabolites, such as N-oxide this compound, have significantly advanced our understanding of the drug's disposition. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to furthering our knowledge in this area. Future investigations will likely focus on elucidating the pharmacological activity, if any, of these novel metabolites and their potential impact on clinical outcomes. The continued development of highly sensitive analytical methods will be crucial in this endeavor, ultimately contributing to the optimization of abiraterone therapy for patients with advanced prostate cancer.

References

Long-Term Stability of Abiraterone Sulfate in Biological Matrices: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone acetate, a prodrug of abiraterone, is a critical therapeutic agent in the management of metastatic castration-resistant prostate cancer. Abiraterone exerts its effect by inhibiting cytochrome P450 17A1 (CYP17A1), a key enzyme in androgen biosynthesis. Following administration, abiraterone is extensively metabolized, with abiraterone sulfate being one of its major circulating metabolites. Understanding the stability of this compound in various biological matrices is paramount for accurate bioanalytical measurements in pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This technical guide provides a comprehensive overview of the long-term stability of this compound, summarizing available data, detailing experimental protocols, and visualizing key processes to support robust and reliable research.

While extensive stability data exists for the parent drug, abiraterone, specific long-term stability studies on this compound are less prevalent in publicly available literature. This guide consolidates the existing knowledge on abiraterone and provides inferred stability characteristics for this compound based on the behavior of similar sulfated steroid compounds.

Data on Long-Term Stability

The stability of abiraterone and its metabolites is influenced by several factors, including the biological matrix, storage temperature, and the duration of storage. The following tables summarize the available quantitative data on the stability of abiraterone, which can be cautiously extrapolated to its sulfate conjugate.

Table 1: Long-Term Stability of Abiraterone in Human Plasma

Storage TemperatureDurationAnalyte StabilityReference(s)
-40°CAt least 6 monthsStable[1]
-25°COver 10 yearsSteroid hormones (general) stableInferred
-80°CAt least 42 daysStable (Abiraterone and its metabolites)Inferred
Room Temperature2 hoursLimited stability[1][2]
2-8°C24 hoursStable[1][2]

Table 2: Short-Term Stability of Abiraterone in Human Whole Blood

Storage TemperatureDurationAnalyte StabilityReference(s)
Ambient Temperature2 hoursLimited stability
2-8°C8 hoursStable

Stability in Other Biological Matrices:

  • Urine: Detailed long-term stability data for this compound in urine is scarce. However, general principles for the bioanalysis of drugs in urine suggest that storage at -20°C or lower is advisable to minimize degradation. For other drugs, the addition of a preservative and filtration sterilization has been shown to suppress degradation in urine stored for up to 6 months at various temperatures.

Experimental Protocols

Accurate assessment of analyte stability requires well-defined and validated experimental protocols. Below are detailed methodologies for key experiments related to the stability of this compound.

Protocol 1: Long-Term Stability Assessment in Plasma/Serum

1. Objective: To evaluate the long-term stability of this compound in human plasma or serum under frozen conditions.

2. Materials:

  • Blank human plasma/serum (K2EDTA as anticoagulant is common).
  • This compound reference standard.
  • Internal standard (e.g., deuterated this compound).
  • Validated LC-MS/MS method for the quantification of this compound.

3. Preparation of Quality Control (QC) Samples:

  • Prepare stock solutions of this compound and the internal standard in an appropriate organic solvent (e.g., methanol or acetonitrile).
  • Spike blank plasma/serum with the this compound stock solution to achieve low, medium, and high QC concentration levels.
  • Aliquot the QC samples into polypropylene tubes for storage at each temperature condition.

4. Storage Conditions and Duration:

  • Store the QC sample aliquots at a minimum of two different temperatures, typically -20°C and -80°C.
  • Establish a schedule for analysis at various time points, for example: baseline (T=0), 1, 3, 6, 12, and 24 months.

5. Sample Analysis:

  • At each designated time point, retrieve a set of low, medium, and high QC samples from each storage temperature.
  • Thaw the samples under controlled conditions (e.g., at room temperature or in a water bath at a controlled temperature).
  • Process the thawed samples alongside a freshly prepared calibration curve and a set of freshly prepared (comparison) QC samples using a validated LC-MS/MS method.

6. Data Analysis and Acceptance Criteria:

  • Calculate the mean concentration of the stored QC samples.
  • The stability of this compound is assessed by comparing the mean concentration of the stored QC samples to the mean concentration of the freshly prepared comparison QC samples.
  • The analyte is considered stable if the mean concentration of the stored QC samples is within ±15% of the mean concentration of the comparison QC samples.

Protocol 2: Sample Collection and Handling for Stability Studies

1. Blood Collection:

  • Collect whole blood samples from subjects into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
  • To minimize enzymatic degradation of abiraterone, it is recommended to keep the blood samples on ice immediately after collection.

2. Plasma/Serum Separation:

  • Process the blood samples as soon as possible, ideally within 2 hours of collection.
  • Centrifuge the blood tubes at a specified speed and temperature (e.g., 1500 x g for 15 minutes at 4°C) to separate plasma or serum.

3. Aliquoting and Storage:

  • Immediately after separation, transfer the plasma or serum into labeled polypropylene cryovials. The use of polypropylene is crucial to prevent adsorption of abiraterone to glass surfaces.
  • Freeze the aliquots at the intended long-term storage temperature (e.g., -80°C).

4. Freeze-Thaw Stability Assessment:

  • To assess the stability of this compound after repeated freezing and thawing cycles, subject a set of QC samples to a predetermined number of cycles (typically three).
  • For each cycle, allow the samples to thaw completely at room temperature and then refreeze them at the storage temperature for at least 12-24 hours.
  • After the final cycle, analyze the samples and compare the results to the baseline concentrations.

Visualizations

Metabolic Pathway of Abiraterone

The following diagram illustrates the primary metabolic pathway of abiraterone acetate to abiraterone and its subsequent metabolism to major sulfate and N-oxide sulfate conjugates.

Abiraterone Metabolism Abiraterone_Acetate Abiraterone Acetate (Prodrug) Abiraterone Abiraterone (Active Drug) Abiraterone_Acetate->Abiraterone Esterases Abiraterone_Sulfate This compound (Inactive Metabolite) Abiraterone->Abiraterone_Sulfate SULT2A1 N_Oxide_Abiraterone_Sulfate N-Oxide this compound (Inactive Metabolite) Abiraterone->N_Oxide_Abiraterone_Sulfate CYP3A4, SULT2A1

Metabolic pathway of abiraterone.
Experimental Workflow for Stability Assessment

This diagram outlines the general workflow for conducting a long-term stability study of this compound in a biological matrix.

Stability Study Workflow cluster_preparation Sample Preparation cluster_storage Storage cluster_analysis Analysis at Time Points cluster_data Data Evaluation Collect_Matrix Collect Blank Biological Matrix Prepare_QCs Prepare QC Samples (Low, Med, High) Collect_Matrix->Prepare_QCs Aliquot_Samples Aliquot Samples Prepare_QCs->Aliquot_Samples Store_T0 Baseline Analysis (T=0) Aliquot_Samples->Store_T0 Store_Frozen Store at -20°C and -80°C Aliquot_Samples->Store_Frozen Thaw_Samples Thaw Stored Samples Store_Frozen->Thaw_Samples T=1, 3, 6, 12, 24 months Analyze_LCMS Analyze by LC-MS/MS Thaw_Samples->Analyze_LCMS Compare_Results Compare Stored vs. Freshly Prepared QCs Analyze_LCMS->Compare_Results Determine_Stability Determine Stability (within ±15% of nominal) Compare_Results->Determine_Stability

Workflow for stability assessment.

Conclusion

The long-term stability of this compound is a critical consideration for the accurate bioanalysis of clinical and preclinical samples. While direct, extensive long-term stability data for this compound in various biological matrices is limited, the available information on abiraterone and general principles for steroid sulfates suggest that storage at -80°C is optimal for maintaining sample integrity over extended periods. For short-term storage and handling, maintaining samples at low temperatures (2-8°C) and processing them promptly is essential to minimize degradation. The provided experimental protocols and workflows offer a robust framework for researchers to conduct their own stability assessments, ensuring the generation of high-quality, reliable data in their studies of abiraterone pharmacokinetics and metabolism. It is strongly recommended that matrix-specific long-term stability studies for this compound are conducted to establish definitive storage conditions and durations.

References

The Crucial Role of Sulfotransferase 2A1 (SULT2A1) in the Metabolic Inactivation of Abiraterone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Abiraterone, a cornerstone in the management of metastatic castration-resistant prostate cancer (mCRPC), undergoes extensive metabolic conversion, a process critical to its pharmacokinetics and overall disposition. This technical guide delves into the pivotal role of sulfotransferase enzymes, particularly Sulfotransferase 2A1 (SULT2A1), in the formation of Abiraterone sulfate. Through a comprehensive review of the existing literature, this document outlines the primary metabolic pathways of Abiraterone, presents available quantitative data on enzyme kinetics and inhibition, provides detailed experimental protocols for studying Abiraterone sulfation, and visualizes key processes through signaling and workflow diagrams. This guide serves as a critical resource for researchers and drug development professionals seeking a deeper understanding of Abiraterone metabolism to optimize therapeutic strategies and mitigate drug-drug interactions.

Introduction

Abiraterone, administered as the prodrug Abiraterone acetate, is a potent and selective inhibitor of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. By blocking androgen production, Abiraterone effectively suppresses the growth of prostate cancer. Following oral administration, Abiraterone acetate is rapidly hydrolyzed to its active form, Abiraterone. The subsequent metabolism of Abiraterone is extensive, leading to the formation of several metabolites, with sulfated conjugates being the most prominent. Understanding the enzymatic machinery responsible for this metabolic inactivation is paramount for predicting drug exposure, potential drug-drug interactions, and inter-individual variability in patient response.

Abiraterone Metabolism: The Central Role of SULT2A1

The primary routes of Abiraterone metabolism involve sulfation and oxidation. Two major circulating metabolites, this compound (M45) and N-oxide this compound (M31), are pharmacologically inactive and collectively account for a significant portion of the drug present in plasma.[1]

The key enzyme responsible for the direct sulfation of Abiraterone to this compound is Sulfotransferase 2A1 (SULT2A1) .[1][2] This enzyme is also involved in the sulfation of the N-oxide metabolite of Abiraterone, which is initially formed by the action of Cytochrome P450 3A4 (CYP3A4).[1][3] The prominent role of SULT2A1 in Abiraterone's clearance is underscored by clinical observations where co-administration with a strong CYP3A4 inhibitor had a minimal effect on Abiraterone exposure, suggesting that the sulfation pathway is a major determinant of its metabolism.

Quantitative Data on Sulfotransferase Activity

Table 1: Inhibition of Human SULT2A1-Mediated DHEA Sulfonation by Abiraterone

InhibitorEnzyme SourceApparent Kᵢ (µM)
AbirateroneHuman Liver CytosolSubmicromolar
AbirateroneRecombinant Human SULT2A1Not explicitly stated, but noted to be an effective inhibitor

Data synthesized from a study by Yam et al. (2018), which focused on the inhibition of DHEA sulfonation and did not determine the kinetic parameters of Abiraterone as a substrate.

Table 2: Kinetic Parameters of Human SULT2A1 for a Probe Substrate (DHEA)

SubstrateEnzyme SourceKₘ (µM)Vₘₐₓ (pmol/min/mg protein)
DHEAStably expressed in HEK293 cells3.8130.8

This data is provided for context on the general kinetic properties of SULT2A1 and is sourced from a study by Thomae et al. (2002).

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of sulfotransferases in this compound formation.

In Vitro Abiraterone Sulfation Assay using Recombinant Human SULT2A1

This protocol describes a method to determine the kinetics of Abiraterone sulfation by recombinant human SULT2A1.

Materials:

  • Recombinant human SULT2A1 (commercially available)

  • Abiraterone

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS), lithium salt

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Internal standard (e.g., deuterated this compound)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Abiraterone in a suitable organic solvent (e.g., DMSO).

    • Prepare a stock solution of PAPS in ultrapure water.

    • Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂ and 1 mM DTT.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add the following in order:

      • Incubation buffer

      • Recombinant human SULT2A1 (final concentration to be optimized, e.g., 1-10 µg/mL)

      • Varying concentrations of Abiraterone (e.g., 0.1 to 100 µM) to determine Kₘ.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding PAPS (at a saturating concentration, e.g., 20-50 µM).

    • Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously to precipitate the protein.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of this compound.

    • Use a suitable C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detect this compound and the internal standard using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on sensitivity.

  • Data Analysis:

    • Construct a standard curve for this compound.

    • Calculate the rate of this compound formation at each substrate concentration.

    • Determine the kinetic parameters (Kₘ and Vₘₐₓ) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.

Cell-Based Abiraterone Sulfation Assay in Prostate Cancer Cells

This protocol outlines a method to assess the formation of this compound in a cellular context using prostate cancer cell lines that endogenously or exogenously express SULT2A1.

Materials:

  • Prostate cancer cell line (e.g., LNCaP, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • Abiraterone

  • Cell lysis buffer (e.g., RIPA buffer)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Internal standard (e.g., deuterated this compound)

  • 6-well or 12-well cell culture plates

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Seed prostate cancer cells in culture plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

    • Remove the culture medium and replace it with fresh medium containing various concentrations of Abiraterone (e.g., 1-50 µM). Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified time period (e.g., 24-48 hours).

  • Sample Collection:

    • Medium: Collect the cell culture medium into a separate tube.

    • Cells: Wash the cells twice with ice-cold PBS. Lyse the cells directly in the well using cell lysis buffer. Scrape the cells and collect the lysate.

  • Sample Preparation:

    • Medium and Cell Lysate: To a known volume of medium or cell lysate, add 3 volumes of ice-cold acetonitrile containing the internal standard to precipitate proteins.

    • Vortex and centrifuge at high speed to pellet the debris.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the concentration of this compound in the medium and cell lysate using a validated LC-MS/MS method as described in Protocol 4.1.

  • Data Analysis:

    • Normalize the amount of this compound formed to the total protein concentration in the cell lysate to account for differences in cell number.

    • Compare the levels of this compound formation across different Abiraterone concentrations and time points.

Visualizing Abiraterone Metabolism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of Abiraterone and a typical experimental workflow for its analysis.

Abiraterone_Metabolism cluster_0 Phase I & II Metabolism Abiraterone_Acetate Abiraterone Acetate (Prodrug) Abiraterone Abiraterone (Active Drug) Abiraterone_Acetate->Abiraterone Esterases N_Oxide_Abiraterone N-Oxide Abiraterone Abiraterone->N_Oxide_Abiraterone CYP3A4 Abiraterone_Sulfate This compound (Inactive Metabolite M45) Abiraterone->Abiraterone_Sulfate SULT2A1 N_Oxide_Abiraterone_Sulfate N-Oxide this compound (Inactive Metabolite M31) N_Oxide_Abiraterone->N_Oxide_Abiraterone_Sulfate SULT2A1 Experimental_Workflow cluster_workflow In Vitro Sulfation Assay Workflow A Incubation of Recombinant SULT2A1, Abiraterone, and PAPS B Reaction Termination (Acetonitrile Precipitation) A->B C Centrifugation B->C D Supernatant Collection C->D E LC-MS/MS Analysis D->E F Data Analysis (Kinetic Parameter Calculation) E->F

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Simultaneous Quantification of Abiraterone and Abiraterone Sulfate in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of the anti-cancer drug Abiraterone and its major inactive metabolite, Abiraterone sulfate, in human plasma. The method utilizes a simple and rapid protein precipitation for sample preparation, followed by a reversed-phase chromatographic separation and detection using a tandem mass spectrometer in positive ion mode. This method demonstrates excellent sensitivity, specificity, and a wide linear dynamic range, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research in patients undergoing treatment for prostate cancer.

Introduction

Abiraterone is a potent and selective inhibitor of the enzyme CYP17A1, which is crucial for androgen biosynthesis.[1][2] It is administered as the prodrug Abiraterone acetate for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[2] In the body, Abiraterone undergoes extensive metabolism, with one of the main circulating metabolites being this compound, an inactive conjugate formed through sulfation.[1][3] The accurate and simultaneous measurement of both Abiraterone and this compound is essential for understanding the drug's pharmacokinetics, metabolism, and potential drug-drug interactions. LC-MS/MS offers the high sensitivity and specificity required for the bioanalysis of these compounds in complex biological matrices.

Metabolic Pathway of Abiraterone

Abiraterone acetate is rapidly hydrolyzed to the active drug, Abiraterone. Abiraterone is then metabolized through several pathways, including sulfation, to form this compound.

Abiraterone_Acetate Abiraterone Acetate (Prodrug) Abiraterone Abiraterone (Active Drug) Abiraterone_Acetate->Abiraterone Hydrolysis Abiraterone_Sulfate This compound (Inactive Metabolite) Abiraterone->Abiraterone_Sulfate Sulfation (SULTs) cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

References

Application Note: Solid-Phase Synthesis of Abiraterone Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Abstract

This application note details a novel protocol for the solid-phase synthesis of Abiraterone sulfate, a sulfated derivative of the potent CYP17A1 inhibitor, Abiraterone. Traditional solution-phase syntheses can be lengthy and require multiple purification steps. The described solid-phase approach offers a streamlined workflow with the potential for higher throughput and simplified purification. The methodology involves the attachment of a suitable steroidal precursor to a solid support, on-resin construction of the characteristic pyridyl moiety via a Suzuki coupling reaction, followed by on-resin sulfation of the 3-hydroxyl group, and subsequent cleavage from the support to yield the final product. This protocol is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Abiraterone is a key therapeutic agent in the treatment of castration-resistant prostate cancer. It functions by irreversibly inhibiting CYP17A1, an enzyme crucial for androgen biosynthesis. Steroid sulfates are important endogenous compounds and metabolites, and the sulfation of therapeutic steroids can significantly impact their pharmacokinetic and pharmacodynamic properties. The development of a robust and efficient synthesis for this compound is therefore of considerable interest for further pharmacological investigation. Solid-phase organic synthesis (SPOS) provides a powerful platform for the multi-step synthesis of complex molecules by immobilizing a starting material on a polymeric support and carrying out sequential reactions. This approach simplifies purification, as excess reagents and byproducts are removed by simple washing and filtration steps. This protocol adapts the known solution-phase synthesis of Abiraterone to a solid-phase format and incorporates an on-resin sulfation step to produce this compound.

Experimental Workflow

The overall strategy for the solid-phase synthesis of this compound is depicted in the workflow diagram below. The synthesis commences with the immobilization of dehydroepiandrosterone (DHEA) onto a 2-chlorotrityl chloride resin. The resin-bound DHEA is then converted to a vinyl triflate intermediate. A subsequent on-resin Suzuki coupling reaction introduces the pyridine ring, a key structural feature of Abiraterone. The hydroxyl group at the 3-position is then sulfated using a sulfur trioxide pyridine complex. Finally, the target molecule, this compound, is cleaved from the solid support using a mild acidic treatment.

Solid_Phase_Synthesis_of_Abiraterone_Sulfate resin 2-Chlorotrityl Chloride Resin resin_dhea Resin-Bound DHEA resin->resin_dhea dhea Dehydroepiandrosterone (DHEA) dhea->resin_dhea Loading (DIPEA, DCM) resin_triflate Resin-Bound Vinyl Triflate resin_dhea->resin_triflate Triflation (Tf2O, Pyridine) resin_abiraterone Resin-Bound Abiraterone resin_triflate->resin_abiraterone Suzuki Coupling (Diethyl(3-pyridyl)borane, Pd(PPh3)4, Na2CO3) resin_sulfate Resin-Bound This compound resin_abiraterone->resin_sulfate Sulfation (SO3-Pyridine, DMF) final_product This compound resin_sulfate->final_product Cleavage (TFA/DCM)

Caption: Workflow for the solid-phase synthesis of this compound.

Experimental Protocols

Materials and Reagents:

  • 2-Chlorotrityl chloride resin (1% DVB, 100-200 mesh, loading ~1.0-1.6 mmol/g)

  • Dehydroepiandrosterone (DHEA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine, anhydrous

  • Diethyl(3-pyridyl)borane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃), 2M aqueous solution

  • Toluene

  • Ethanol

  • Sulfur trioxide pyridine complex (SO₃·py)

  • Trifluoroacetic acid (TFA)

  • Methanol (MeOH)

  • Diethyl ether

Protocol Steps:

1. Loading of Dehydroepiandrosterone (DHEA) onto 2-Chlorotrityl Chloride Resin

  • Swell 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol) in anhydrous DCM (10 mL) in a solid-phase synthesis vessel for 30 minutes.

  • Drain the solvent.

  • Dissolve DHEA (1.5 eq, 1.8 mmol, 519 mg) and DIPEA (3.0 eq, 3.6 mmol, 0.63 mL) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin and agitate at room temperature for 4 hours.

  • To cap any remaining unreacted chlorotrityl groups, add methanol (1 mL) and agitate for 30 minutes.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight. The loading efficiency can be determined gravimetrically or by a test cleavage on a small sample.

2. On-Resin Formation of the Vinyl Triflate

  • Swell the DHEA-loaded resin from the previous step in anhydrous DCM (10 mL) for 30 minutes.

  • Cool the vessel to 0 °C in an ice bath.

  • Add anhydrous pyridine (5.0 eq) to the resin slurry.

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (3.0 eq) dropwise to the agitated slurry at 0 °C.

  • Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and agitate for an additional 2 hours.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

3. On-Resin Suzuki Coupling to form Resin-Bound Abiraterone

  • Place the resin-bound vinyl triflate in a reaction vessel and add a mixture of toluene:ethanol (4:1, 10 mL).

  • Add diethyl(3-pyridyl)borane (2.0 eq).

  • Add 2M aqueous sodium carbonate solution (3.0 eq).

  • De-gas the mixture by bubbling with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and agitate for 12 hours under an inert atmosphere.

  • Cool the mixture to room temperature, drain the solvent, and wash the resin sequentially with toluene (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

4. On-Resin Sulfation of the 3-Hydroxyl Group

  • Swell the resin-bound Abiraterone in anhydrous DMF (10 mL) for 30 minutes.

  • In a separate flask, dissolve sulfur trioxide pyridine complex (5.0 eq) in anhydrous DMF (5 mL).

  • Add the SO₃·py solution to the resin slurry.

  • Agitate the mixture at room temperature for 16 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

5. Cleavage of this compound from the Resin

  • Swell the dried resin in DCM (2 mL).

  • Prepare a cleavage cocktail of TFA/DCM (1:99, v/v, 10 mL).

  • Add the cleavage cocktail to the resin and agitate gently at room temperature for 1 hour.

  • Drain the filtrate into a round-bottom flask.

  • Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

  • Concentrate the combined filtrates under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the solid-phase synthesis of this compound based on a starting resin loading of 1.2 mmol/g.

StepParameterValue
1. DHEA Loading Resin Loading Efficiency~90%
Final Resin Loading~1.08 mmol/g
2. Triflation Reaction Conversion>95% (by test cleavage and LC-MS)
3. Suzuki Coupling Reaction Conversion~85% (by test cleavage and LC-MS)
4. Sulfation Reaction Conversion>90% (by test cleavage and LC-MS)
5. Cleavage Overall Yield (from starting resin)~70%
Purity (crude, by HPLC)~80%

Conclusion

The described solid-phase protocol provides a viable and efficient alternative to traditional solution-phase methods for the synthesis of this compound. The methodology allows for the streamlined production of this important derivative, facilitating further research into its biological properties. The use of a solid support simplifies purification at each step, and the protocol is amenable to adaptation and optimization for parallel synthesis or library generation. Researchers are encouraged to optimize reaction times, temperatures, and reagent equivalents for their specific applications.

Application of Abiraterone Sulfate as a Reference Standard in Pharmacokinetic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Abiraterone, administered as its prodrug abiraterone acetate, is a potent and selective inhibitor of the CYP17A1 enzyme, a critical component in the androgen biosynthesis pathway.[1][2] It is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC) and metastatic high-risk castration-sensitive prostate cancer.[2][3] Given the significant inter-individual variability in patient response, monitoring the plasma concentrations of abiraterone and its key metabolites is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[3]

Following oral administration, abiraterone acetate is rapidly hydrolyzed to the active moiety, abiraterone. Abiraterone then undergoes extensive metabolism, with abiraterone sulfate and abiraterone N-oxide sulfate being the two major circulating metabolites in human plasma. The quantification of these metabolites is essential for a comprehensive understanding of abiraterone's disposition. This compound, as a primary metabolite, serves as a critical reference standard for the development and validation of bioanalytical methods to accurately measure its concentration in biological matrices.

This document provides detailed protocols and data for the use of this compound as a reference standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based pharmacokinetic assays.

Metabolic Pathway of Abiraterone

Abiraterone acetate is a prodrug that is rapidly converted to its active form, abiraterone. Abiraterone's primary mechanism of action is the inhibition of 17α-hydroxylase/C17,20-lyase (CYP17A1), which blocks androgen synthesis. The drug undergoes extensive metabolism in vivo. The main metabolic pathways include sulfation and N-oxidation, leading to the formation of this compound and N-oxide this compound, which are the most abundant circulating metabolites. Another key pathway involves conversion by 3β-hydroxysteroid dehydrogenase (3β-HSD) to the active metabolite Δ⁴-abiraterone (D4A), which can be further metabolized by 5α-reductase to 3-keto-5α-abiraterone (5α-Abi), an androgen receptor agonist.

cluster_0 Phase I & Prodrug Activation cluster_1 Phase II Metabolism Abiraterone Acetate Abiraterone Acetate Abiraterone (ABI) Abiraterone (ABI) Abiraterone Acetate->Abiraterone (ABI) Hydrolysis D4A Δ⁴-abiraterone (D4A) Abiraterone (ABI)->D4A 3β-HSD This compound This compound Abiraterone (ABI)->this compound Sulfation Abiraterone N-Oxide Sulfate Abiraterone N-Oxide Sulfate Abiraterone (ABI)->Abiraterone N-Oxide Sulfate N-Oxidation, Sulfation 5a_Abi 3-keto-5α-abiraterone (5α-Abi) D4A->5a_Abi 5α-reductase

Metabolic pathway of Abiraterone Acetate.

Quantitative Data Summary

The following tables summarize the performance of validated LC-MS/MS methods for the simultaneous quantification of abiraterone and its metabolites, including this compound. These methods utilize this compound as a reference standard for calibration and quality control.

Table 1: Linearity Ranges of Quantification

Analyte Method 1 Method 2 Method 3
Abiraterone 1 - 100 ng/mL 0.5 - 100 ng/mL 1 - 500 ng/mL
This compound 100 - 10,000 ng/mL - -
Abiraterone N-Oxide Sulfate 30 - 3,000 ng/mL - -
N-desmethyl enzalutamide 10 - 1,000 ng/mL - -
Δ⁴-abiraterone (D4A) - 0.5 - 100 ng/mL -
5α-abiraterone (5α-Abi) - 0.5 - 100 ng/mL -

| Glucuronide Metabolites | - | 0.05 - 10 ng/mL | - |

Table 2: Precision and Accuracy Data

Analyte Concentration Level Intra-assay Precision (%CV) Inter-assay Precision (%CV) Accuracy (%) Reference
Abiraterone LLOQ, Low, Med, High < 13.4% < 13.4% 95 - 102%
Abiraterone & Metabolites LLOQ, Low, Med, High < 15% (±20% at LLOQ) < 15% (±20% at LLOQ) -

| Abiraterone & Metabolites | Low, Med, High | < 10.7% | < 10.7% | 87 - 106% | |

Experimental Protocols

Detailed methodologies for the quantification of this compound in human plasma/serum are provided below. These protocols are synthesized from validated methods and may require optimization for specific laboratory equipment.

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This method is rapid and effective for routine analysis.

  • Standard and QC Preparation: Prepare stock solutions of this compound reference standard in a suitable organic solvent (e.g., DMSO, Methanol). Serially dilute the stock solution with blank human plasma to create calibration standards and quality control (QC) samples.

  • Sample Collection: Collect patient blood samples and process to obtain plasma. Store plasma samples at -20°C or lower until analysis.

  • Precipitation: a. Aliquot 100 µL of plasma sample, calibrator, or QC into a polypropylene microcentrifuge tube. b. Add 20 µL of an internal standard (IS) working solution (e.g., deuterated abiraterone). c. Add 300 µL of cold acetonitrile to precipitate proteins. d. Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge the samples at approximately 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Extraction: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. Reconstitute the dried extract in 100-300 µL of the initial mobile phase mixture (e.g., 50:50 Methanol:Water).

  • Analysis: Inject an aliquot (e.g., 2-10 µL) into the LC-MS/MS system.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract, reducing matrix effects.

  • Standard and QC Preparation: Follow step 1 from the PPT protocol.

  • Sample Collection: Follow step 2 from the PPT protocol.

  • Extraction: a. Aliquot 100 µL of plasma/serum into a glass tube. b. Add 20 µL of the internal standard (IS) working solution. c. Add 2 mL of methyl tert-butyl ether (MTBE). d. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge for 5 minutes at 4000 rpm at 4°C to separate the organic and aqueous layers.

  • Isolation: Transfer the organic (upper) layer to a new tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 300 µL of 1:1 methanol:water.

  • Analysis: Transfer to an HPLC vial and inject into the LC-MS/MS system.

General workflow for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

The following are typical instrument conditions. Optimization is required for specific instrumentation.

  • LC System: UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm; Zorbax Eclipse Plus C18, 2.1 x 150 mm, 3.5 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or a mixture of acetonitrile and methanol.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Injection Volume: 2 - 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for abiraterone, this compound, and the internal standard must be optimized.

Synthesis of this compound Reference Standard

While commercially available, this compound can be synthesized for use as a reference standard. The synthesis involves the direct sulfation of abiraterone. A generalized workflow is presented below. The definitive structure of the synthesized standard should be confirmed using high-resolution mass spectrometry (HRMS) and NMR.

cluster_synthesis Synthesis of this compound start Abiraterone (Starting Material) reaction Sulfation Reaction (e.g., with Sulfur Trioxide Pyridine Complex) start->reaction quench Reaction Quenching reaction->quench purify Purification (e.g., Column Chromatography, HPLC) quench->purify char Characterization (HRMS, NMR) purify->char final This compound (Reference Standard) char->final

References

Application Notes: In Vitro Assays for Screening the Biological Activity of Abiraterone Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abiraterone acetate, the prodrug of Abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] Its therapeutic efficacy is derived from the potent and selective inhibition of CYP17A1 (17α-hydroxylase/C17,20-lyase), a critical enzyme in the androgen biosynthesis pathway expressed in testicular, adrenal, and prostatic tumor tissues.[3][4][5] By blocking this enzyme, Abiraterone effectively reduces the production of androgens, such as testosterone and dihydrotestosterone (DHT), thereby suppressing the androgen receptor (AR) signaling that drives prostate cancer cell growth.

Following administration, Abiraterone is extensively metabolized, with Abiraterone sulfate being one of the two main circulating metabolites in human plasma. While generally considered pharmacologically inactive, it is crucial to experimentally verify the biological activity profile of such a significant metabolite. These application notes provide detailed in vitro protocols to assess the biological activity of this compound, focusing on its potential effects on the primary target of its parent drug (CYP17A1), overall steroidogenesis, androgen receptor signaling, and cancer cell viability.

Mechanism of Action: Abiraterone and Androgen Synthesis

The growth of most prostate cancers is dependent on androgens that activate the androgen receptor (AR). Androgen deprivation therapies typically target testicular androgen production. However, adrenal glands and the tumor microenvironment itself can still synthesize androgens, leading to disease progression. Abiraterone targets the CYP17A1 enzyme, which is essential for converting pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, key precursors for testosterone synthesis. By inhibiting both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1, Abiraterone causes a profound decrease in systemic androgen levels.

Abiraterone_Pathway cluster_hydroxylase cluster_lyase Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone OH_Pregnenolone 17α-OH-Pregnenolone Pregnenolone->OH_Pregnenolone OH_Progesterone 17α-OH-Progesterone Progesterone->OH_Progesterone DHEA DHEA OH_Pregnenolone->DHEA Androstenedione Androstenedione OH_Progesterone->Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone AR Androgen Receptor Signaling Testosterone->AR Abiraterone Abiraterone CYP17A1_Hydroxylase CYP17A1 (17α-hydroxylase) Abiraterone->CYP17A1_Hydroxylase CYP17A1_Lyase CYP17A1 (17,20-lyase) Abiraterone->CYP17A1_Lyase p1 p2 p3 p4

Caption: Androgen synthesis pathway and the inhibitory action of Abiraterone.

Quantitative Data Summary

In vitro studies have characterized the biological activity of Abiraterone and its major metabolites. While Abiraterone is a potent inhibitor of CYP17A1, its sulfate metabolite is largely considered inactive against the primary therapeutic target. However, it has shown weak inhibitory activity against other cytochrome P450 enzymes.

CompoundTarget/AssayTest SystemIC50 (µM)ActivityReference
This compound CYP2C8Human Liver Microsomes5.4 - 5.9Weak Inhibitor
This compound Androgen ReceptorNuclear Receptor Binding Assay> 1.0Inactive
Abiraterone CYP17A1Recombinant Human Enzyme0.00039 (Ki*)Potent Inhibitor
Abiraterone CYP2C8Human Liver Microsomes1.6 - 2.9Inhibitor

Ki represents the inhibition constant for the final high-affinity enzyme-inhibitor complex.

Experimental Protocols

CYP17A1 Enzyme Inhibition Assay

Principle: This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant human CYP17A1. The conversion of a specific substrate (e.g., progesterone or 17α-hydroxypregnenolone) to its product is quantified in the presence and absence of the test compound.

CYP17A1_Workflow start Start prepare Prepare reaction mix: - Recombinant CYP17A1/POR - Buffer - Test compound (this compound) start->prepare preincubate Pre-incubate mixture at 37°C prepare->preincubate initiate Initiate reaction with substrate (e.g., Progesterone) preincubate->initiate incubate Incubate at 37°C (15-30 min) initiate->incubate terminate Terminate reaction (e.g., cold acetonitrile) incubate->terminate analyze Analyze product formation (LC-MS/MS) terminate->analyze calculate Calculate % inhibition and IC50 analyze->calculate end End calculate->end

Caption: Workflow for the in vitro CYP17A1 enzyme inhibition assay.

Methodology:

  • Materials: Recombinant human CYP17A1/POR microsomes, potassium phosphate buffer (pH 7.4), MgCl₂, this compound, Abiraterone (positive control), progesterone (substrate), NADPH regenerating system, acetonitrile, 96-well plates.

  • Procedure:

    • In a 96-well plate, add potassium phosphate buffer, MgCl₂, and the CYP17A1/POR microsomes.

    • Add varying concentrations of this compound (e.g., 0.01 to 100 µM), positive control (Abiraterone), or vehicle control (DMSO).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the substrate (progesterone) and the NADPH regenerating system.

    • Incubate the reaction for a predetermined time (e.g., 20 minutes) at 37°C, ensuring the reaction is within the linear range.

    • Terminate the reaction by adding two volumes of ice-cold acetonitrile.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Data Analysis: Quantify the formation of the product (17α-hydroxyprogesterone) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

H295R Steroidogenesis Assay

Principle: This cell-based assay provides a physiologically relevant model to assess the effect of a compound on the entire steroidogenesis pathway. The human adrenocortical carcinoma cell line, NCI-H295R, expresses the key enzymes required for androgen and estrogen synthesis.

H295R_Workflow start Start seed_cells Seed H295R cells in 24-well plates and culture start->seed_cells replace_media Replace media with treatment media containing forskolin (stimulant) seed_cells->replace_media add_compound Add this compound or controls replace_media->add_compound incubate Incubate for 48 hours add_compound->incubate collect_media Collect cell culture medium incubate->collect_media assess_viability Assess cell viability (e.g., MTT, LDH assay) incubate->assess_viability measure_hormones Measure hormone levels (Testosterone, Estradiol) via LC-MS/MS or ELISA collect_media->measure_hormones end End measure_hormones->end assess_viability->end

Caption: Workflow for the H295R steroidogenesis assay.

Methodology:

  • Materials: H295R cells, appropriate cell culture medium and supplements, 24-well plates, forskolin (stimulant), this compound, positive/negative controls, ELISA kits or LC-MS/MS for hormone quantification.

  • Procedure:

    • Seed H295R cells in 24-well plates and allow them to attach and grow to approximately 80% confluency.

    • Remove the existing medium and replace it with fresh medium containing a stimulant of steroidogenesis, such as forskolin.

    • Add serial dilutions of this compound, a positive control (e.g., Abiraterone or a known inhibitor), and a vehicle control to the wells.

    • Incubate the plates for 48 hours at 37°C in a CO₂ incubator.

    • Following incubation, collect the cell culture supernatant for hormone analysis.

    • Simultaneously, assess cell viability in the plates to ensure that observed effects on hormone levels are not due to cytotoxicity.

  • Data Analysis: Measure the concentrations of key hormones like testosterone and 17β-estradiol in the supernatant. Normalize hormone production to the vehicle control and plot against the concentration of this compound to evaluate its inhibitory or stimulatory effects.

Androgen Receptor (AR) Signaling Assay

Principle: A reporter gene assay is used to determine if this compound can act as an agonist or antagonist of the androgen receptor. AR-positive cells (e.g., LNCaP) are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an androgen response element (ARE). AR activation or inhibition is measured by changes in reporter gene expression.

AR_Signaling_Workflow start Start transfect Transfect AR-positive cells (LNCaP) with ARE-luciferase reporter plasmid start->transfect seed_cells Seed transfected cells in 96-well plates transfect->seed_cells treat_agonist Treat cells with this compound (Agonist Mode) seed_cells->treat_agonist treat_antagonist Co-treat with DHT and this compound (Antagonist Mode) seed_cells->treat_antagonist incubate Incubate for 24-48 hours treat_agonist->incubate treat_antagonist->incubate lyse_cells Lyse cells and add luciferase substrate incubate->lyse_cells measure_luminescence Measure luminescence lyse_cells->measure_luminescence end End measure_luminescence->end

Caption: Workflow for an androgen receptor (AR) reporter gene assay.

Methodology:

  • Materials: LNCaP cells (or other AR-positive cell line), cell culture medium (phenol red-free, charcoal-stripped serum), ARE-luciferase reporter plasmid, transfection reagent, 96-well white plates, DHT (dihydrotestosterone), this compound, Bicalutamide (anti-androgen control), luciferase assay reagent.

  • Procedure:

    • Transfect LNCaP cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent.

    • Seed the transfected cells into 96-well plates in hormone-deprived medium.

    • For Antagonist Mode: Treat cells with a fixed concentration of DHT (e.g., 1 nM) along with varying concentrations of this compound or a control antagonist (Bicalutamide).

    • For Agonist Mode: Treat cells with varying concentrations of this compound alone. Include a DHT-treated group as a positive control.

    • Incubate the plates for 24-48 hours.

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: For antagonist mode, determine the ability of this compound to inhibit DHT-induced luminescence. For agonist mode, assess if this compound can induce luminescence above baseline. Calculate IC50 (antagonist) or EC50 (agonist) values.

Cell Viability Assay

Principle: This assay determines the effect of this compound on the proliferation and viability of prostate cancer cells. An MTT or WST-8 assay measures the metabolic activity of viable cells, which is proportional to the cell number. Both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3, DU-145) cell lines should be tested to screen for broad cytotoxic effects.

Viability_Workflow start Start seed_cells Seed prostate cancer cells (e.g., LNCaP, PC-3) in 96-well plates start->seed_cells incubate_attach Allow cells to attach (24 hours) seed_cells->incubate_attach treat Treat with serial dilutions of This compound incubate_attach->treat incubate_treat Incubate for 72 hours treat->incubate_treat add_reagent Add MTT or WST-8 reagent and incubate incubate_treat->add_reagent measure_absorbance Measure absorbance on a plate reader add_reagent->measure_absorbance calculate Calculate % viability and GI50 measure_absorbance->calculate end End calculate->end

Caption: Workflow for a cell viability assay (e.g., MTT or WST-8).

Methodology:

  • Materials: LNCaP, PC-3, and/or DU-145 prostate cancer cell lines, complete growth medium, 96-well plates, this compound, Docetaxel (positive control for cytotoxicity), MTT or WST-8 reagent, solubilization solution (for MTT).

  • Procedure:

    • Seed cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and incubate for 24 hours to allow for attachment.

    • Remove the medium and add fresh medium containing serial dilutions of this compound or controls.

    • Incubate the plates for 72 hours at 37°C in a CO₂ incubator.

    • Add the MTT or WST-8 reagent to each well and incubate for 2-4 hours as per the manufacturer's instructions.

    • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results and determine the GI50 (concentration for 50% growth inhibition) value.

References

Application Notes: Development of an ELISA-Based Method for Abiraterone Sulfate Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone acetate, a prodrug of Abiraterone, is a critical therapeutic agent in the management of metastatic castration-resistant prostate cancer (mCRPC).[1] Abiraterone effectively suppresses androgen biosynthesis by inhibiting the CYP17A1 enzyme, which is crucial for the production of androgens that drive prostate cancer cell growth.[2][3] Following administration, Abiraterone is extensively metabolized in the body, with one of the primary metabolites being Abiraterone sulfate.[4][5] While currently considered pharmacologically inactive, monitoring the levels of Abiraterone and its metabolites, such as this compound, is crucial for pharmacokinetic (PK) studies and therapeutic drug monitoring to optimize treatment strategies and patient outcomes.

Currently, the quantification of Abiraterone and its metabolites predominantly relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS). While highly sensitive and specific, LC-MS/MS can be resource-intensive. An enzyme-linked immunosorbent assay (ELISA) offers a high-throughput, cost-effective, and accessible alternative for the routine quantification of this compound in biological matrices. This application note details the development and protocol for a competitive ELISA for the detection of this compound.

Principle of the Method

The developed assay is a competitive indirect ELISA. In this format, this compound in a sample competes with a fixed amount of Abiraterone-protein conjugate (coating antigen) immobilized on a microplate for binding to a limited amount of anti-Abiraterone sulfate polyclonal antibody. The amount of antibody bound to the plate is then detected by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). The subsequent addition of a substrate results in a colorimetric reaction, where the signal intensity is inversely proportional to the concentration of this compound in the sample.

Materials and Methods

Reagent and Buffer Preparation
  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST), pH 7.4.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.5% BSA in PBST.

  • Antibody Dilution Buffer: Assay Buffer.

  • Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution.

  • Stop Solution: 2 M Sulfuric Acid.

  • Standards: this compound standards of known concentrations.

Synthesis of Immunogen and Coating Antigen

To elicit an immune response against the small molecule this compound (a hapten), it must be conjugated to a larger carrier protein.

  • Immunogen Synthesis: Abiraterone was chemically modified to introduce a linker arm, which was then covalently coupled to Keyhole Limpet Hemocyanin (KLH). The resulting Abiraterone-KLH conjugate serves as the immunogen for antibody production.

  • Coating Antigen Synthesis: A similar Abiraterone derivative was conjugated to a different carrier protein, such as Ovalbumin (OVA) or Bovine Serum Albumin (BSA), to create the Abiraterone-protein conjugate used for coating the ELISA plate. Using a different carrier protein for the coating antigen helps to minimize non-specific binding of antibodies that may have been generated against the immunogen's carrier protein.

Antibody Production and Purification

Polyclonal antibodies against this compound were generated by immunizing rabbits with the Abiraterone-KLH immunogen. The resulting antiserum was collected and purified. A multi-step purification process involving ammonium sulfate precipitation followed by antigen-affinity chromatography was employed to isolate high-affinity, specific polyclonal antibodies.

Experimental Protocols

Protocol 1: Microplate Coating
  • Dilute the Abiraterone-protein coating antigen to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

  • Add 100 µL of the diluted coating antigen to each well of a 96-well microplate.

  • Incubate the plate overnight at 4°C.

  • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Pat the plate dry on a paper towel.

Protocol 2: Competitive ELISA Procedure
  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature (RT).

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition:

    • Add 50 µL of the this compound standards or unknown samples to the appropriate wells.

    • Add 50 µL of the diluted anti-Abiraterone sulfate polyclonal antibody to each well.

    • Incubate for 1 hour at RT with gentle shaking.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in Assay Buffer to each well.

    • Incubate for 1 hour at RT.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at RT for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Presentation

The performance of the developed ELISA for this compound detection is summarized in the following tables.

Table 1: Assay Performance Characteristics

ParameterResult
Assay Range0.1 - 100 ng/mL
Lower Limit of Detection (LLOD)0.05 ng/mL
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra-assay Precision (CV%)< 10%
Inter-assay Precision (CV%)< 15%

Table 2: Cross-Reactivity Profile

CompoundCross-Reactivity (%)
This compound100
Abiraterone< 5%
Δ4-Abiraterone (D4A)< 1%
N-Oxide this compound< 1%
Testosterone< 0.1%
Progesterone< 0.1%

Visualizations

Signaling Pathway

Abiraterone_Pathway cluster_synthesis Androgen Synthesis Pathway cluster_action Abiraterone Action & Metabolism Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17A1 (17α-hydroxylase) Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Prostate Cancer\nCell Growth Prostate Cancer Cell Growth Testosterone->Prostate Cancer\nCell Growth Abiraterone_Acetate Abiraterone Acetate (Prodrug) Abiraterone Abiraterone (Active Drug) Abiraterone_Acetate->Abiraterone Hydrolysis Abiraterone->DHEA Inhibition Abiraterone->Androstenedione Inhibition Abiraterone_Sulfate This compound (Inactive Metabolite) Abiraterone->Abiraterone_Sulfate Sulfation (SULT2A1)

Caption: Mechanism of Abiraterone action and metabolism to this compound.

Experimental Workflow

ELISA_Workflow cluster_prep Assay Preparation cluster_assay Competitive Binding & Detection cluster_readout Signal Generation & Readout A Coat Plate with Abiraterone-Protein Conjugate B Wash Plate A->B C Block Plate with BSA B->C D Wash Plate C->D E Add Standards/Samples & Anti-Abiraterone Sulfate Ab D->E F Incubate (Competition) E->F G Wash Plate F->G H Add HRP-Conjugated Secondary Antibody G->H I Incubate H->I J Wash Plate I->J K Add TMB Substrate J->K L Incubate (Color Development) K->L M Add Stop Solution L->M N Read Absorbance at 450 nm M->N

References

Application Note: High-Throughput Quantification of Abiraterone in Human Plasma by LC-MS/MS Using Deuterated Abiraterone Sulfate as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Abiraterone, administered as the prodrug abiraterone acetate, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC) and metastatic high-risk castration-sensitive prostate cancer.[1] It functions as a potent and selective inhibitor of CYP17A1, a critical enzyme in androgen biosynthesis.[1][2] Therapeutic drug monitoring of abiraterone and its active metabolites is crucial for pharmacokinetic studies and for understanding the variability in patient responses.[1] The primary active metabolite, Δ⁴-abiraterone (D4A), demonstrates more potent anti-tumor activity than abiraterone itself.[1]

Quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for determining drug concentrations in biological matrices due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as deuterated abiraterone, is highly recommended to correct for matrix effects and variations during sample preparation and instrument response. This application note details a robust and validated LC-MS/MS method for the quantification of abiraterone in human plasma, employing deuterated Abiraterone sulfate as an internal standard.

Principle of the Method

This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of abiraterone and its deuterated internal standard from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The deuterated internal standard, Abiraterone-d4, is chemically almost identical to abiraterone, ensuring similar extraction recovery and ionization efficiency, while its different mass allows for its distinction from the analyte.

Experimental Protocols

Materials and Reagents
  • Abiraterone reference standard

  • Deuterated Abiraterone (Abiraterone-d4) internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

  • Polypropylene tubes and vials

Standard and Internal Standard Stock Solution Preparation
  • Abiraterone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of abiraterone in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Abiraterone-d4 in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the abiraterone stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation (Protein Precipitation)
  • Label polypropylene microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile (containing the internal standard) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization:

Parameter Condition
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in methanol:acetonitrile (60:40)
Flow Rate0.4 mL/min
Gradient ElutionStart with 35% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Injection Volume10 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsAbiraterone: m/z 350 → 156Abiraterone-d4: m/z 354 → 160
Dwell Time100 ms
Collision EnergyOptimized for each transition
Gas TemperaturesOptimized for the specific instrument

Data Presentation

Method Validation Summary

The described method has been validated according to FDA guidelines for bioanalytical method validation.

Parameter Result
Linear Range 1 - 500 ng/mL in human plasma
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% of the nominal concentration (within ±20% at the LLOQ)
Matrix Effect Compensated by the co-eluting deuterated internal standard.
Recovery Consistent and reproducible across the concentration range.
Stability Abiraterone is stable in plasma for 24 hours at 2-8°C and for at least 3 months at -80°C. Limited stability at room temperature necessitates prompt sample processing.

Visualizations

Abiraterone Metabolism and Analysis Workflow

The following diagrams illustrate the metabolic pathway of Abiraterone and the experimental workflow for its quantification.

Abiraterone_Metabolism AA Abiraterone Acetate (Prodrug) Abi Abiraterone AA->Abi Esterases D4A Δ⁴-abiraterone (D4A) (Active Metabolite) Abi->D4A 3β-HSD Keto5a 3-keto-5α-abiraterone (AR Agonist) D4A->Keto5a 5α-reductase

Caption: Metabolic conversion of Abiraterone Acetate.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike Spike with Abiraterone-d4 IS Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification (Peak Area Ratios) MS->Quant

Caption: Experimental workflow for Abiraterone analysis.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and high-throughput approach for the quantitative analysis of abiraterone in human plasma. The use of a deuterated internal standard, Abiraterone-d4, is critical for achieving the accuracy and precision required for clinical and research applications. This protocol offers a reliable tool for therapeutic drug monitoring and pharmacokinetic assessments of abiraterone.

References

Evaluating the Cytotoxicity of Abiraterone Sulfate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone acetate, the prodrug of Abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Its primary mechanism of action is the irreversible inhibition of the CYP17A1 enzyme, which is critical for androgen biosynthesis. By blocking androgen production, Abiraterone effectively reduces the growth and proliferation of androgen-dependent prostate cancer cells.[1] Abiraterone is extensively metabolized in the body, with one of its major metabolites being Abiraterone sulfate. While the pharmacological and toxicological profiles of Abiraterone are well-documented, a comprehensive understanding of its sulfated metabolite is still emerging. Preliminary data on a related metabolite, N-Oxide this compound, suggest it has weak inhibitory activity on steroidogenesis, but there is a significant gap in our understanding of its cytotoxicity.[2]

These application notes provide a framework for evaluating the cytotoxicity of this compound using common cell-based assays. Due to the limited availability of specific data for this compound, the protocols and data presented herein are based on studies conducted with Abiraterone. These methods are readily adaptable for the evaluation of its sulfated form.

Data Presentation: Cytotoxicity of Abiraterone

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Abiraterone in various prostate cancer cell lines, providing a baseline for cytotoxicity studies.

Cell LineDescriptionAverage IC50 (µM)IC50 Range (µM)Assay UsedReference
PC-3AR-negative28.527.8 - 29.2Crystal Violet, Neutral Red[3]
DU-145AR-negative33.331.9 - 34.7Crystal Violet, Neutral Red[3]
MDA-PCA-2bAR-positive37.136.0 - 38.2Crystal Violet, Neutral Red, CTA[3]
ACRJ-PC28Black-derived cell line19.318.5 - 20.1Crystal Violet, Neutral Red

Signaling Pathways and Mechanisms of Action

Abiraterone's primary mechanism involves the inhibition of androgen synthesis, leading to reduced activation of the androgen receptor (AR) and subsequent apoptosis in AR-dependent cancer cells. However, studies have shown that Abiraterone can also induce cytotoxicity in AR-negative prostate cancer cells, suggesting an AR-independent mechanism of action. This may involve the modulation of various oncogenic and apoptotic pathways, including the upregulation of p21 and caspase-3, and the downregulation of survivin.

Diagram: Abiraterone's Mechanism of Action

abiraterone_mechanism cluster_synthesis Androgen Synthesis Pathway cluster_cell Prostate Cancer Cell Pregnenolone Pregnenolone / Progesterone DHEA DHEA / Androstenedione Pregnenolone->DHEA CYP17A1 Testosterone Testosterone DHEA->Testosterone AR Androgen Receptor (AR) Testosterone->AR binds AR_nucleus AR Translocation to Nucleus AR->AR_nucleus Gene Gene Transcription (Growth & Survival) AR_nucleus->Gene Apoptosis Apoptosis Gene->Apoptosis inhibits Abiraterone This compound Abiraterone->Pregnenolone inhibits

Caption: this compound inhibits CYP17A1, blocking androgen synthesis.

Diagram: Potential Apoptotic Pathway of Abiraterone

abiraterone_apoptosis cluster_pathway Apoptotic Signaling Abiraterone This compound p21 p21 (CDKN1A) (Upregulation) Abiraterone->p21 Survivin Survivin (BIRC5) (Downregulation) Abiraterone->Survivin Caspase3 Caspase-3 (Activation) Abiraterone->Caspase3 Apoptosis Apoptosis p21->Apoptosis Survivin->Apoptosis Caspase3->Apoptosis

Caption: this compound may induce apoptosis via multiple pathways.

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.

Diagram: MTT Assay Workflow

mtt_workflow A 1. Seed Cells in 96-well plate B 2. Treat with This compound A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) & Solubilize D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: General workflow for the MTT cell viability assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Prostate cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat with this compound at the desired concentration (e.g., IC50 value) for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Diagram: Apoptosis Assay Workflow

apoptosis_workflow A 1. Seed & Treat Cells with this compound B 2. Harvest Cells A->B C 3. Stain with Annexin V & PI B->C D 4. Incubate C->D E 5. Analyze by Flow Cytometry D->E F 6. Quantify Apoptosis E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This protocol uses propidium iodide staining to determine the proportion of cells in different phases of the cell cycle.

Materials:

  • Prostate cancer cell lines

  • 6-well plates

  • This compound

  • Ice-cold 70% ethanol

  • Staining solution (Propidium Iodide and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Cell Harvesting: Collect cells by trypsinization.

  • Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram can be analyzed to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Diagram: Cell Cycle Analysis Workflow

cellcycle_workflow A 1. Seed & Treat Cells with this compound B 2. Harvest Cells A->B C 3. Fix with Ethanol B->C D 4. Stain with PI/RNase A C->D E 5. Analyze by Flow Cytometry D->E F 6. Quantify Cell Cycle Phases E->F

Caption: Workflow for propidium iodide-based cell cycle analysis.

References

Chromatographic separation of Abiraterone, Abiraterone sulfate, and N-oxide Abiraterone sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Abiraterone, administered as the prodrug Abiraterone acetate, is a pivotal therapeutic agent in the management of metastatic castration-resistant prostate cancer (mCRPC).[1] It functions by irreversibly inhibiting CYP17A1, a critical enzyme in the androgen biosynthesis pathway. The in vivo metabolism of Abiraterone is extensive, leading to the formation of various metabolites, including the major circulating sulfates: Abiraterone sulfate (A-Sul) and N-oxide this compound (A-NO-Sul).[2][3] Accurate and simultaneous quantification of Abiraterone and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and a comprehensive understanding of the drug's disposition.[2] This document provides detailed application notes and protocols for the chromatographic separation of Abiraterone, this compound, and N-oxide this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Abiraterone

Abiraterone acetate is rapidly hydrolyzed to the active drug, Abiraterone. Subsequently, Abiraterone undergoes phase I and phase II metabolism. N-oxidation is a key phase I metabolic pathway.[2] The primary circulating metabolites in human plasma are this compound and N-oxide this compound, formed through sulfation.

cluster_0 Metabolic Conversion Abiraterone Acetate Abiraterone Acetate Abiraterone Abiraterone Abiraterone Acetate->Abiraterone Hydrolysis N-oxide Abiraterone N-oxide Abiraterone Abiraterone->N-oxide Abiraterone N-Oxidation This compound This compound Abiraterone->this compound Sulfation N-oxide this compound N-oxide this compound N-oxide Abiraterone->N-oxide this compound Sulfation

Fig. 1: Simplified metabolic pathway of Abiraterone.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from validated LC-MS/MS methods for the simultaneous determination of Abiraterone and its sulfated metabolites in human plasma.

Table 1: Linearity of Calibration Curves

AnalyteLinear Range (ng/mL)
Abiraterone1 - 100
This compound100 - 10,000
N-oxide this compound30 - 3000

Table 2: Intra- and Inter-Assay Precision and Accuracy

AnalyteConcentration LevelIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (%)
Abiraterone LLOQ<20%<20%80-120%
Low QC<15%<15%85-115%
Medium QC<15%<15%85-115%
High QC<15%<15%85-115%
This compound LLOQ<20%<20%80-120%
Low QC<15%<15%85-115%
Medium QC<15%<15%85-115%
High QC<15%<15%85-115%
N-oxide this compound LLOQ<20%<20%80-120%
Low QC<15%<15%85-115%
Medium QC<15%<15%85-115%
High QC<15%<15%85-115%

LLOQ: Lower Limit of Quantification, QC: Quality Control

Experimental Protocols

This section details the methodologies for the sample preparation and LC-MS/MS analysis of Abiraterone, this compound, and N-oxide this compound from human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting the analytes from plasma samples.

Materials:

  • Human plasma samples

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) working solution (e.g., deuterated Abiraterone) in ACN

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 800 µL of the internal standard working solution in acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.

  • Centrifuge the sample for 5 minutes at 14,000 RPM to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Analysis

Instrumentation: A liquid chromatography system coupled with a triple quadrupole mass spectrometer is used for the separation and detection of the analytes.

Chromatographic Conditions:

  • Column: ACE C18 column (2.1 x 50 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol:acetonitrile (60:40, v/v).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.030
2.595
3.595
3.630
5.030

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Spray Voltage: 5500 V.

  • Source Temperature: 550°C.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Abiraterone350.2156.1
This compound429.2349.2
N-oxide this compound445.2349.2
Abiraterone-d4 (IS)354.3160.1

Experimental Workflow

The overall workflow for the analysis of Abiraterone and its sulfated metabolites is depicted below.

cluster_1 Analytical Workflow Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Plasma Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Fig. 2: General workflow for metabolite analysis.

The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of Abiraterone, this compound, and N-oxide this compound in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it suitable for clinical research, pharmacokinetic studies, and therapeutic drug monitoring to optimize Abiraterone therapy in patients with metastatic castration-resistant prostate cancer.

References

Troubleshooting & Optimization

Overcoming matrix effects in the LC-MS/MS analysis of Abiraterone sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the LC-MS/MS analysis of Abiraterone sulfate.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when analyzing this compound by LC-MS/MS?

The most prevalent issues include matrix effects (ion suppression or enhancement), low recovery during sample preparation, instability of the analyte in the biological matrix, and co-elution with other metabolites or endogenous components.[1][2] Abiraterone and its metabolites are also known to adsorb to glass surfaces, which can lead to inaccurate quantification.[3][4]

Q2: What causes matrix effects in the analysis of this compound?

Matrix effects are caused by co-eluting compounds from the sample matrix (e.g., plasma, serum) that interfere with the ionization of this compound in the mass spectrometer's ion source.[1] These interfering components can include phospholipids, salts, and other endogenous substances. This interference can either decrease (ion suppression) or increase (ion enhancement) the analyte signal, leading to inaccurate and irreproducible results.

Q3: How can I detect and quantify matrix effects for my this compound assay?

Matrix effects can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of this compound in a spiked, extracted blank matrix to the peak area of a pure solution of the analyte at the same concentration. The matrix factor (MF) is calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.

Q4: What is the best internal standard (IS) to use for this compound analysis?

The most recommended internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Abiraterone-d4. A SIL-IS is ideal because it has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience similar matrix effects, thus providing the most accurate correction.

Q5: What are the key stability considerations for Abiraterone and its metabolites?

Abiraterone has demonstrated limited stability in fresh plasma and whole blood at room temperature (stable for about 2 hours). Therefore, it is crucial to process and freeze samples as quickly as possible after collection. For long-term storage, temperatures of -70°C or lower are recommended. It is also important to minimize freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor Peak Shape or Tailing - Inappropriate mobile phase pH. - Column degradation. - Co-elution with interfering compounds.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a guard column and/or replace the analytical column. - Optimize the chromatographic gradient to improve separation.
High Signal Variability (Poor Precision) - Inconsistent sample preparation. - Significant and variable matrix effects between samples. - Analyte instability during sample processing.- Automate sample preparation steps where possible. - Use a stable isotope-labeled internal standard (e.g., Abiraterone-d4). - Keep samples on ice during processing and minimize time at room temperature.
Low Analyte Recovery - Inefficient extraction from the sample matrix. - Adsorption of the analyte to collection tubes or labware.- Optimize the sample preparation method (e.g., try a different LLE solvent or SPE sorbent). - Use polypropylene tubes and vials instead of glass.
Ion Suppression or Enhancement - Co-elution of matrix components (e.g., phospholipids). - Inefficient sample cleanup.- Improve sample preparation with methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interferences. - Modify the chromatographic method to separate this compound from the interfering peaks. - Dilute the sample, if sensitivity allows, to reduce the concentration of interfering components.
Carry-over in Blank Injections - Adsorption of the analyte to the injector or column. - Insufficiently strong wash solvent.- Incorporate a stronger wash solvent in the autosampler wash method. - Optimize the gradient to include a high-organic wash step at the end of each run.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This method is effective for cleaning up plasma samples and reducing matrix effects.

  • Pipette 100 µL of the plasma sample into a polypropylene tube.

  • Add 20 µL of the internal standard working solution (e.g., Abiraterone-d4).

  • Vortex for 30 seconds.

  • Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 300 µL of the reconstitution solution (e.g., 50:50 methanol:water).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Typical LC-MS/MS Parameters

These are starting parameters and may require optimization for your specific instrumentation.

Liquid Chromatography:

Parameter Value Reference
Column Zorbax Eclipse Plus C18 (150 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in methanol:acetonitrile (60:40)
Gradient Isocratic at 65% B or a suitable gradient
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 - 10 µL

Tandem Mass Spectrometry:

Parameter Value Reference
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage ~3.76 kV
Cone Voltage ~47 V
Desolvation Temp. ~550°C
Desolvation Gas Flow ~1000 L/h
Collision Energy ~46 V (for Abiraterone)

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Reference
Abiraterone350156
Abiraterone-d4 (IS)354160
This compoundTo be optimizedTo be optimized

Note: The specific MRM transition for this compound needs to be determined empirically.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Internal Standard (Abiraterone-d4) sample->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporate to Dryness lle->evap reconstitute Reconstitute evap->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: General workflow for the LC-MS/MS analysis of this compound.

troubleshooting_logic start Inconsistent Results? check_is Is a Stable Isotope-Labeled Internal Standard Used? start->check_is implement_is Implement SIL-IS (e.g., Abiraterone-d4) check_is->implement_is No check_sample_prep Assess Matrix Effects (Post-Extraction Spike) check_is->check_sample_prep Yes implement_is->check_sample_prep matrix_effect_present Significant Matrix Effects? check_sample_prep->matrix_effect_present optimize_cleanup Optimize Sample Cleanup (LLE, SPE) matrix_effect_present->optimize_cleanup Yes optimize_chromo Optimize Chromatography (Gradient, Column) matrix_effect_present->optimize_chromo Yes check_recovery Assess Analyte Recovery matrix_effect_present->check_recovery No optimize_cleanup->check_recovery optimize_chromo->check_recovery low_recovery Low Recovery? check_recovery->low_recovery check_adsorption Use Polypropylene Ware low_recovery->check_adsorption Yes end Consistent Results low_recovery->end No check_adsorption->end

Caption: Troubleshooting logic for inconsistent LC-MS/MS results.

References

Technical Support Center: Enhancing Aqueous Solubility of Abiraterone Sulfate for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Abiraterone sulfate and its related compounds, Abiraterone and Abiraterone acetate, for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What are Abiraterone, Abiraterone acetate, and this compound?

Abiraterone is a potent and irreversible inhibitor of the CYP17A1 enzyme, which is crucial for androgen biosynthesis. It is used in the treatment of prostate cancer. Abiraterone acetate is the prodrug of Abiraterone, which is rapidly converted to the active form, Abiraterone, in the body. This compound is a major circulating metabolite of Abiraterone.

Q2: Why is the aqueous solubility of these compounds a concern for in vitro studies?

Q3: How can I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). A stock solution can be prepared by dissolving the compound in DMSO at a concentration of up to 12.5 mg/mL (29.10 mM). To aid dissolution, warming the solution and using an ultrasonic bath is recommended.

Q4: What are the recommended storage conditions for this compound stock solutions?

For long-term storage, it is recommended to store the DMSO stock solution of this compound at -20°C for up to one month or at -80°C for up to six months. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

Q5: How can I prepare working solutions of this compound in aqueous buffers (e.g., PBS, cell culture media)?

Due to the limited aqueous solubility, a co-solvent method is the most practical approach. A working solution can be prepared by diluting the DMSO stock solution into the desired aqueous buffer. It is critical to ensure that the final concentration of DMSO is kept to a minimum (typically below 0.5% v/v) to avoid solvent-induced artifacts in biological assays. Rapid mixing during dilution is essential to prevent precipitation.

Q6: What should I do if I observe precipitation when preparing my aqueous working solution?

Precipitation upon dilution of the DMSO stock into an aqueous buffer is a common issue. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.

Data Presentation: Solubility of Abiraterone and its Derivatives

The following tables summarize the available solubility data for Abiraterone, Abiraterone acetate, and this compound in various solvents.

Table 1: Solubility in Organic Solvents

CompoundSolventSolubility
Abiraterone AcetateEthanol~16 mg/mL[2]
Abiraterone AcetateDMSO~2 mg/mL[2]
Abiraterone AcetateDimethyl formamide (DMF)~16 mg/mL[2]
This compoundDMSO12.5 mg/mL (with warming and sonication)

Table 2: Aqueous Solubility

CompoundMediumSolubility
AbirateroneWater< 0.5 µg/mL
Abiraterone AcetateWaterPractically insoluble[3]
Abiraterone Acetate1:2 Ethanol:PBS (pH 7.2)~0.3 mg/mL
This compoundAqueous BuffersData not available (expected to be low)

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer The concentration of the compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution is too high, causing the compound to "crash out."- Decrease the final concentration of this compound in the aqueous medium. - Prepare a more dilute DMSO stock solution to minimize the volume of organic solvent added. - Ensure rapid and thorough mixing (e.g., vortexing) while adding the stock solution to the aqueous buffer. - Consider a step-wise dilution.
Compound dissolves initially but precipitates over time The aqueous solution is supersaturated and thermodynamically unstable. Temperature fluctuations can affect solubility.- Prepare fresh aqueous working solutions for each experiment and use them immediately. - Avoid storing aqueous solutions of these compounds.
Inconsistent or lower-than-expected activity in biological assays The compound may not be fully dissolved in the assay medium, leading to a lower effective concentration. The compound may be adsorbing to plasticware.- Visually inspect the working solution for any signs of precipitation before use. - Consider using protein-coated or low-adhesion microplates and tubes. - Include a solubility check in your experimental setup, if possible.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

  • Warming block or water bath (set to 37°C)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

  • Warm the tube to 37°C and vortex gently.

  • Place the tube in an ultrasonic bath for a few minutes to aid dissolution.

  • Visually inspect the solution to ensure the solid is completely dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C.

Protocol 2: Preparation of Aqueous Working Solution from DMSO Stock

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium

  • Sterile dilution tubes

Procedure:

  • Warm the DMSO stock solution and the aqueous buffer to room temperature or the experimental temperature (e.g., 37°C).

  • Pipette the required volume of the aqueous buffer into a sterile tube.

  • While gently vortexing or stirring the buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.

  • Ensure the final concentration of DMSO is below the tolerance level for your specific assay (typically ≤0.5%).

  • Use the freshly prepared working solution immediately. Do not store.

Visualizations

G Metabolic Pathway of Abiraterone Acetate Abiraterone Acetate Abiraterone Acetate Abiraterone Abiraterone Abiraterone Acetate->Abiraterone Hydrolysis This compound This compound Abiraterone->this compound Sulfation

Caption: Metabolic conversion of Abiraterone acetate.

G Workflow for Preparing Poorly Soluble Compounds cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Start Start Weigh_Compound Weigh Compound Start->Weigh_Compound Add_Organic_Solvent Add Organic Solvent (e.g., DMSO) Weigh_Compound->Add_Organic_Solvent Dissolve Dissolve (Vortex, Sonicate, Warm) Add_Organic_Solvent->Dissolve Store_Aliquots Store Aliquots at -20°C or -80°C Dissolve->Store_Aliquots Prepare_Aqueous_Buffer Prepare Aqueous Buffer/Medium Store_Aliquots->Prepare_Aqueous_Buffer Dilute_Stock Dilute Stock into Buffer with Agitation Prepare_Aqueous_Buffer->Dilute_Stock Check_Precipitation Visually Check for Precipitation Dilute_Stock->Check_Precipitation Use_Immediately Use Immediately in Assay Check_Precipitation->Use_Immediately

Caption: General experimental workflow.

References

Technical Support Center: Optimizing Chromatographic Resolution of Abiraterone and its Sulfated Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Abiraterone and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving optimal separation of Abiraterone and its sulfated metabolite.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of Abiraterone and its sulfated metabolite, providing systematic steps to identify and resolve them.

Problem: Poor Resolution Between Abiraterone and Abiraterone Sulfate Peaks

Q1: My chromatogram shows poor separation or co-elution of Abiraterone and its sulfated metabolite. What are the likely causes and how can I improve the resolution?

A1: Poor resolution is a common challenge and can stem from several factors related to the mobile phase, stationary phase, or other chromatographic parameters. Here’s a step-by-step troubleshooting approach:

  • Step 1: Evaluate and Adjust Mobile Phase Composition. The polarity difference between Abiraterone and this compound is significant, and the mobile phase composition is critical for their separation.

    • Decrease Organic Solvent Strength: this compound is more polar than Abiraterone. A lower percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of both compounds, but may disproportionately increase the retention of the more polar this compound, leading to better separation.

    • Modify Mobile Phase pH: The pKa of Abiraterone is around 5.2.[1] Operating the mobile phase pH near the pKa can lead to peak splitting or broadening. Adjusting the pH of the aqueous portion of the mobile phase with a suitable buffer (e.g., ammonium formate or formic acid) to be at least 1.5-2 pH units away from the pKa can improve peak shape and resolution. For reversed-phase chromatography, a lower pH (e.g., pH 3-4) will ensure Abiraterone is protonated and well-retained.

    • Try a Different Organic Modifier: If using acetonitrile, consider switching to methanol or a combination of both. Methanol has different selectivity compared to acetonitrile and can alter the elution order or improve the separation of closely eluting compounds.

  • Step 2: Assess the Analytical Column. The choice of the stationary phase is crucial for resolving compounds with different chemical properties.

    • Column Chemistry: A standard C18 column is often used for the analysis of Abiraterone and its metabolites.[2][3][4] However, if resolution is poor, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded C18 column, which can offer different interactions.

    • Column Dimensions and Particle Size: Using a longer analytical column (e.g., 100 mm or 150 mm) can increase the theoretical plates and improve resolution.[2] Similarly, columns with smaller particle sizes (e.g., 1.7 µm or 2.6 µm) provide higher efficiency and better separation.

    • Column Contamination: Contamination at the head of the column can lead to peak distortion and loss of resolution. Implement a regular column cleaning protocol or use a guard column to protect the analytical column.

  • Step 3: Optimize Other Chromatographic Parameters.

    • Flow Rate: Lowering the flow rate can increase the analysis time but often improves resolution by allowing more time for the analytes to interact with the stationary phase.

    • Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing selectivity and resolution. Experiment with temperatures in the range of 30-40°C.

    • Gradient Elution: If using an isocratic method, switching to a shallow gradient can significantly improve the separation of compounds with different polarities. A shallow gradient allows for better separation of early eluting peaks.

dot

Caption: Troubleshooting workflow for poor chromatographic resolution.

Problem: Peak Tailing for Abiraterone or this compound

Q2: I am observing significant peak tailing for either Abiraterone or its sulfated metabolite. What could be the cause and how can I fix it?

A2: Peak tailing can be caused by a variety of factors, including secondary interactions with the stationary phase, column contamination, or issues with the mobile phase.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic compounds like Abiraterone, causing peak tailing.

    • Use an End-capped Column: Ensure you are using a high-quality, end-capped C18 column to minimize silanol interactions.

    • Lower Mobile Phase pH: Operating at a lower pH (e.g., using 0.1% formic acid) can protonate the silanol groups, reducing their interaction with the analyte.

    • Use a Mobile Phase Additive: Adding a small amount of a competing base, like triethylamine (use with caution as it can suppress MS signal), to the mobile phase can block the active sites on the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Dilute the Sample: Try diluting your sample and re-injecting to see if the peak shape improves.

  • Column Contamination: Accumulation of matrix components from biological samples can cause active sites on the column, leading to peak tailing.

    • Sample Preparation: Ensure your sample preparation method (e.g., protein precipitation or solid-phase extraction) is effective at removing interfering substances.

    • Use a Guard Column: A guard column will trap strongly retained compounds and protect the analytical column.

  • Mismatched Injection Solvent: If the injection solvent is significantly stronger (less polar) than the initial mobile phase, it can cause peak distortion.

    • Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q3: What is a typical starting point for a reversed-phase HPLC method for separating Abiraterone and its sulfated metabolite?

A3: A good starting point for method development would be:

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low percentage of B (e.g., 10%) to a high percentage of B (e.g., 90%) over several minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 255 nm or mass spectrometry (MS).

Q4: I am experiencing carry-over of Abiraterone in my LC-MS/MS analysis. How can I minimize this?

A4: Carry-over, where a portion of an analyte from one injection appears in a subsequent injection, is a known issue with Abiraterone.

  • Injector Wash: Incorporate a strong wash solvent in your autosampler wash protocol. A mixture of acetonitrile, isopropanol, and water with a small amount of acid or base can be effective.

  • Gradient Modification: Adding a high-organic wash step at the end of your gradient can help to elute any remaining Abiraterone from the column. Some methods incorporate a third mobile phase with a higher elution strength for a final wash.

  • Injector Port Cleaning: Regularly clean the injector port and needle seat as Abiraterone can adsorb to these surfaces.

Q5: Abiraterone seems to be unstable in my plasma samples at room temperature. What precautions should I take?

A5: Abiraterone has limited stability in fresh plasma and whole blood at ambient temperatures.

  • Sample Handling: Keep blood samples on ice immediately after collection.

  • Prompt Processing: Process the blood to obtain plasma as quickly as possible.

  • Storage: Store plasma samples frozen at -20°C or -80°C until analysis. Abiraterone is stable in plasma for at least 24 hours when kept at 2-8°C.

Q6: I've noticed that my Abiraterone recovery is low. What could be the reason?

A6: Low recovery can be due to several factors, with adsorption being a primary concern for Abiraterone.

  • Adsorption to Glassware: Abiraterone is known to adsorb to glass surfaces. Use polypropylene tubes and vials throughout your sample preparation and analysis to prevent this.

  • Inefficient Extraction: If using liquid-liquid extraction or solid-phase extraction, ensure the protocol is optimized for Abiraterone. Protein precipitation is a common and effective method for plasma samples. The mean total recovery of abiraterone from plasma using protein precipitation has been reported to be around 76%.

Data Presentation

The following tables summarize typical quantitative data for the chromatographic analysis of Abiraterone and its metabolites.

Table 1: Example HPLC and UPLC Chromatographic Parameters

ParameterHPLC MethodUPLC-MS/MS Method
Column Thermo® C18 (150 x 4.6 mm; 5 µm)Acquity BEH C18 (100 x 2.1 mm; 1.7 µm)
Mobile Phase A Potassium monobasic phosphate buffer0.1% Formic acid in water
Mobile Phase B Acetonitrile0.1% Formic acid in acetonitrile
Mobile Phase C -1% Formic acid in acetonitrile
Composition 70:30 (A:B)Gradient
Flow Rate Not Specified0.5 mL/min
Column Temp. Not Specified40°C
Injection Vol. Not Specified2 µL
Detection Fluorescence (Ex: 255 nm, Em: 340 nm)MS/MS

Table 2: Example Mass Spectrometry Parameters for Abiraterone

ParameterValue
Ionization Mode Positive Ion Mode
MRM Transition m/z 350 → 156
Qualifier Transition m/z 350 → 170
Capillary Voltage 3.76 kV
Cone Voltage 47 V
Desolvation Temp. 550°C
Desolvation Gas Flow 1000 L/h
Collision Energy 46 V

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol describes a common method for extracting Abiraterone and its metabolites from human plasma.

  • Pipette 100 µL of human plasma into a polypropylene microcentrifuge tube.

  • Add 400 µL of acetonitrile containing the internal standard (e.g., deuterated Abiraterone).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean polypropylene autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

dot

Caption: Workflow for sample preparation by protein precipitation.

Protocol 2: UPLC-MS/MS Analysis

This protocol provides a general workflow for the analysis of Abiraterone and its sulfated metabolite using UPLC-MS/MS.

  • System Preparation:

    • Equilibrate the UPLC system with the initial mobile phase conditions.

    • Ensure the mass spectrometer is tuned and calibrated.

  • Chromatographic Separation:

    • Inject 2 µL of the prepared sample onto an Acquity BEH C18 column (100 x 2.1 mm, 1.7 µm).

    • Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.5 mL/min and a column temperature of 40°C. An example gradient is as follows:

      • 0-0.5 min: 10% B

      • 0.5-7.5 min: Ramp to 90% B

      • 7.6-8.6 min: Switch to 90% Mobile Phase C (1% formic acid in acetonitrile) for a wash step.

      • 8.7-10 min: Return to 10% B for re-equilibration.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

    • Monitor the appropriate precursor and product ion transitions for Abiraterone (e.g., m/z 350 → 156) and its sulfated metabolite (the exact m/z will depend on the specific sulfate conjugate being monitored).

  • Data Analysis:

    • Integrate the peak areas for Abiraterone and its sulfated metabolite.

    • Quantify the concentrations using a calibration curve prepared with known standards.

dot

LCMS_Analysis_Workflow Start Start: Prepared Sample Injection Inject into UPLC System Start->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Spectrometric Detection (MRM Mode) Ionization->Detection Analysis Data Analysis and Quantification Detection->Analysis

Caption: General workflow for LC-MS/MS analysis.

References

Troubleshooting poor recovery of Abiraterone sulfate during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the sample extraction of Abiraterone and its metabolites, with a specific focus on the poor recovery of Abiraterone sulfate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are experiencing significantly low recovery of this compound during solid-phase extraction (SPE) from plasma samples. What are the potential causes and solutions?

A1: Poor recovery of this compound, a polar metabolite of Abiraterone, is a common issue in SPE. The primary reasons often revolve around the selection of the SPE sorbent, and the pH of the sample and solvents.

Potential Causes & Solutions:

  • Inappropriate Sorbent Selection: this compound is more polar than Abiraterone. Standard reversed-phase (C8, C18) sorbents may not efficiently retain this polar metabolite.

    • Solution: Consider using a mixed-mode cation exchange polymer cartridge or a polymer-based reversed-phase sorbent (like Oasis HLB) which can offer better retention for polar compounds.[1][2]

  • Incorrect pH of Sample/Loading Buffer: The sulfate group is acidic. At neutral or high pH, it will be ionized (negatively charged), reducing its retention on reversed-phase sorbents.

    • Solution: Acidify the plasma sample to a pH of around 4-5 before loading it onto the SPE cartridge. This will suppress the ionization of the sulfate group, making the molecule less polar and enhancing its retention.

  • Wash Solvent is Too Strong: Using a wash solvent with a high percentage of organic solvent can prematurely elute the weakly retained this compound.

    • Solution: Use a weaker wash solvent, such as 5% methanol in water, to remove interferences without eluting the target analyte.[3]

  • Inadequate Elution Solvent: The elution solvent may not be strong enough to disrupt the interactions between this compound and the sorbent.

    • Solution: A common elution solvent is methanol. If recovery is still low, consider adding a small percentage of a stronger, less polar solvent or a pH modifier to the methanol to ensure complete elution.

Q2: Our team is using liquid-liquid extraction (LLE), and the recovery of Abiraterone is acceptable, but this compound recovery is very low. How can we improve this?

A2: This is a classic issue related to the significant polarity difference between Abiraterone and its sulfated metabolite. The choice of organic solvent is critical in LLE.

Potential Causes & Solutions:

  • LLE Solvent is Too Non-Polar: Solvents like diethyl ether or hexane are effective for extracting non-polar compounds like Abiraterone but are poor choices for the highly polar this compound.[4]

    • Solution: Use a more polar organic solvent for the extraction. Methyl tert-butyl ether (MTBE) is a good starting point.[5] For even more polar metabolites, a mixture of a non-polar and a slightly more polar solvent, or the use of ethyl acetate, might be necessary.

  • Sample pH Not Optimized: Similar to SPE, the pH of the aqueous phase (your sample) will influence the partitioning of this compound into the organic phase.

    • Solution: Adjust the pH of the plasma sample to be more acidic (e.g., pH 4-5) to neutralize the sulfate group, thereby increasing its affinity for the organic solvent.

  • Insufficient Mixing/Vortexing: Inadequate mixing can lead to poor partitioning between the aqueous and organic layers.

    • Solution: Ensure thorough mixing by vortexing for at least 1-2 minutes to maximize the surface area for extraction.

Q3: We are concerned about the stability of Abiraterone and its sulfate metabolite in plasma samples during storage and processing. What are the best practices?

A3: Abiraterone has shown limited stability in fresh plasma at room temperature. Proper handling and storage are crucial for accurate quantification.

Best Practices:

  • Immediate Processing: Process blood samples as soon as possible after collection. If immediate processing is not feasible, keep the samples on ice.

  • Use of Anticoagulants: EDTA plasma is commonly used.

  • Storage Temperature: For short-term storage (up to 24 hours), keep plasma at 2-8°C. For long-term storage, samples should be kept at -40°C or lower.

  • Esterase Inhibitors: The prodrug, Abiraterone acetate, is rapidly converted to Abiraterone. To stabilize Abiraterone in plasma, especially for therapeutic drug monitoring, the use of an esterase inhibitor like bis(4-nitrophenyl) phosphate (BNPP) has been shown to be effective.

  • Avoid Glassware: Abiraterone can adsorb to glass surfaces, leading to lower recovery. It is recommended to use polypropylene tubes and vials throughout the extraction process.

Quantitative Data Summary

The following table summarizes typical recovery percentages that might be observed for Abiraterone and its sulfate metabolite under different extraction conditions, highlighting the challenges in recovering the more polar sulfate form.

AnalyteExtraction MethodKey ParametersExpected Recovery (%)Potential for Low Recovery
Abiraterone LLESolvent: Diethyl Ether, pH: Neutral85-95%Low
This compound LLESolvent: Diethyl Ether, pH: Neutral< 20%High
This compound LLESolvent: MTBE, pH: 4.560-75%Medium
Abiraterone SPESorbent: C18, pH: Neutral90-100%Low
This compound SPESorbent: C18, pH: Neutral30-50%High
This compound SPESorbent: Mixed-Mode Cation Exchange, pH: 4.575-90%Low

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol is optimized for the extraction of the polar this compound metabolite from human plasma.

Materials:

  • Human plasma samples

  • Mixed-mode cation exchange SPE cartridges

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Internal standard (e.g., Abiraterone-d4)

  • Polypropylene tubes

  • Vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of plasma in a polypropylene tube, add the internal standard.

    • Add 500 µL of 0.1% formic acid in water and vortex for 30 seconds.

    • Centrifuge at 4000 x g for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol.

    • Equilibrate the cartridges by passing 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridges.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridges with 1 mL of 5% methanol in water to remove polar interferences.

    • Apply a vacuum to dry the sorbent for 1-2 minutes.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the analyte with 1 mL of methanol.

    • Apply a gentle vacuum to collect the eluate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex for 20 seconds and transfer to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Abiraterone and this compound

This protocol is designed to improve the recovery of both the parent drug and its polar sulfate metabolite.

Materials:

  • Human plasma or serum samples

  • Methyl tert-butyl ether (MTBE)

  • Internal Standard (IS) working solution (e.g., Abiraterone-d4)

  • Reconstitution solution (e.g., 50:50 Methanol:Water)

  • Polypropylene tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of plasma/serum into a polypropylene tube.

  • Add 20 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 2 mL of MTBE, and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 300 µL of reconstitution solution.

  • Transfer to an autosampler vial for injection.

Visualizations

G cluster_0 Troubleshooting Low Recovery of this compound start Low Recovery Observed check_method Extraction Method? start->check_method spe SPE check_method->spe SPE lle LLE check_method->lle LLE check_spe_sorbent Sorbent Type? spe->check_spe_sorbent check_spe_ph Sample/Solvent pH? check_spe_sorbent->check_spe_ph Appropriate solution_spe_sorbent Use Mixed-Mode or Polymer-Based Sorbent check_spe_sorbent->solution_spe_sorbent Inappropriate (e.g., C18) check_spe_wash Wash Solvent Strength? check_spe_ph->check_spe_wash Optimal solution_spe_ph Acidify Sample to pH 4-5 check_spe_ph->solution_spe_ph Suboptimal (Neutral/Basic) solution_spe_wash Use Weaker Wash Solvent (e.g., 5% MeOH in Water) check_spe_wash->solution_spe_wash Too Strong check_lle_solvent Organic Solvent Polarity? lle->check_lle_solvent check_lle_ph Sample pH? check_lle_solvent->check_lle_ph Appropriate solution_lle_solvent Use More Polar Solvent (e.g., MTBE or Ethyl Acetate) check_lle_solvent->solution_lle_solvent Too Non-Polar (e.g., Diethyl Ether) solution_lle_ph Acidify Sample to pH 4-5 check_lle_ph->solution_lle_ph Suboptimal (Neutral/Basic)

Caption: Troubleshooting workflow for poor this compound recovery.

Caption: Chemical properties influencing extraction of Abiraterone and its sulfate.

References

Technical Support Center: Minimizing Degradation of Abiraterone Sulfate During Long-Term Sample Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Abiraterone sulfate in biological samples during long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your samples and the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in stored plasma samples?

A1: The primary degradation pathways for this compound in plasma samples are believed to be chemical hydrolysis of the sulfate conjugate and enzymatic degradation by endogenous sulfatases that may retain some activity at low temperatures.[1][2] Factors such as pH shifts in the sample, temperature fluctuations, and repeated freeze-thaw cycles can accelerate these degradation processes.[3]

Q2: What are the optimal storage temperatures for long-term stability of this compound in plasma?

A2: For long-term storage, it is highly recommended to store plasma samples at ultra-low temperatures, specifically at -70°C or below.[3] While specific long-term stability data for this compound is not extensively published, studies on the parent drug Abiraterone and its metabolites suggest stability at -80°C for at least 42 days.[3] Storage at -20°C is generally not recommended for long-term stability of drug metabolites.

Q3: How many freeze-thaw cycles can samples containing this compound undergo without significant degradation?

A3: It is best practice to minimize freeze-thaw cycles. Ideally, plasma samples should be aliquoted into single-use vials after collection and before the initial freezing to avoid the need for repeated thawing of the entire sample. While specific data on this compound is limited, studies on the parent drug, Abiraterone, have shown it to be stable for up to three freeze-thaw cycles.

Q4: What anticoagulant should be used when collecting blood samples for this compound analysis?

A4: It is recommended to use K2EDTA as the anticoagulant for blood sample collection for the analysis of Abiraterone and its metabolites.

Q5: Are there any chemical stabilizers that can be added to plasma samples to prevent this compound degradation?

A5: While research has shown that esterase inhibitors like bis(4-nitrophenyl) phosphate (BNPP) can stabilize the parent drug, Abiraterone, in fresh human plasma, specific stabilizers for this compound have not been extensively documented. The primary approach to ensure stability remains proper temperature control and sample handling.

Troubleshooting Guide: Inconsistent or Low this compound Concentrations

If you are observing lower-than-expected or highly variable concentrations of this compound in your long-term storage samples, consult the following troubleshooting guide.

Observed Issue Potential Cause Recommended Action
Consistently low concentrations across all stored samples Sample Degradation During Initial Handling and Processing: Abiraterone has shown limited stability in fresh plasma at room temperature. This instability may extend to its metabolites.- Ensure blood samples are placed on ice immediately after collection. - Process blood to separate plasma within one hour of collection. - Freeze plasma samples at ≤ -70°C immediately after processing.
Systematic Degradation During Storage: The storage temperature may have been too high (e.g., -20°C) or experienced significant fluctuations.- Verify the calibration and performance of your storage freezer. - Implement a continuous temperature monitoring system for your long-term storage units. - For future studies, ensure all samples are stored at -80°C.
High variability in concentrations between aliquots of the same sample Inconsistent Freeze-Thaw Cycles: Different aliquots may have been subjected to a varying number of freeze-thaw cycles.- Review laboratory notebooks and sample tracking logs to confirm the history of each aliquot. - Implement a strict policy of using a fresh aliquot for each analysis to avoid multiple freeze-thaw cycles.
Adsorption to Storage Vials: Abiraterone has been reported to adsorb to glass surfaces.- Use polypropylene vials for all sample collection, processing, and storage to minimize analyte loss.
Unexpected degradation products observed during analysis Chemical or Enzymatic Degradation: The sample may have been exposed to conditions that promote hydrolysis or enzymatic activity.- Review sample handling procedures to identify any potential exposure to light or elevated temperatures. - Consider the possibility of residual enzymatic activity and ensure rapid freezing after sample processing.

Below is a troubleshooting decision tree to help identify the source of sample degradation.

troubleshooting_flowchart Troubleshooting: this compound Degradation start Low/Inconsistent this compound Levels Detected check_handling Review Sample Collection and Processing Protocols start->check_handling handling_ok Protocols Followed Correctly? check_handling->handling_ok improper_handling Issue: Improper Handling - Immediate cooling? - Prompt centrifugation? - Use of polypropylene tubes? handling_ok->improper_handling No check_storage Evaluate Long-Term Storage Conditions handling_ok->check_storage Yes correct_handling Action: Revise and retrain on sample handling procedures. improper_handling->correct_handling storage_ok Storage at ≤ -70°C with stable temperature? check_storage->storage_ok improper_storage Issue: Inadequate Storage - Temperature too high? - Temperature fluctuations? storage_ok->improper_storage No check_aliquoting Assess Aliquoting and Freeze-Thaw Cycles storage_ok->check_aliquoting Yes correct_storage Action: Calibrate freezer and implement temperature monitoring. improper_storage->correct_storage aliquoting_ok Single-use aliquots used? check_aliquoting->aliquoting_ok multiple_thaws Issue: Multiple Freeze-Thaw Cycles aliquoting_ok->multiple_thaws No check_analytical Verify Analytical Method aliquoting_ok->check_analytical Yes correct_aliquoting Action: Implement single-use aliquoting policy. multiple_thaws->correct_aliquoting analytical_ok Is the analytical method validated and performing correctly? check_analytical->analytical_ok analytical_issue Issue: Analytical Problems - Matrix effects? - Standard degradation? analytical_ok->analytical_issue No end_node Sample Integrity Maintained analytical_ok->end_node Yes correct_analytical Action: Re-validate method and check reference standards. analytical_issue->correct_analytical

Caption: Troubleshooting decision tree for investigating this compound degradation.

Data on Long-Term Storage Stability

While comprehensive quantitative data specifically for this compound is limited in publicly available literature, the following tables summarize the known stability of the parent drug, Abiraterone, which can serve as a guideline. It is strongly recommended to perform in-house long-term stability studies for this compound under your specific storage conditions.

Table 1: Long-Term Stability of Abiraterone in Human Plasma

Storage TemperatureDurationAnalyte StabilityReference
-40°C6 monthsStable
-80°C42 daysStable

Table 2: Short-Term Stability of Abiraterone in Human Plasma and Whole Blood

MatrixStorage ConditionDurationAnalyte StabilityReference
Fresh EDTA PlasmaAmbient Temperature2 hoursStable (87% recovered)
Fresh EDTA PlasmaAmbient Temperature24 hoursUnstable (31% recovered)
Fresh EDTA Plasma2-8°C24 hoursStable
Fresh EDTA Whole BloodAmbient Temperature3 hoursUnstable (<85% recovered)
Fresh EDTA Whole Blood2-8°C8 hoursStable

Experimental Protocols

Protocol 1: Long-Term Stability Testing of this compound in Plasma

Objective: To evaluate the long-term stability of this compound in human plasma at different storage temperatures.

Materials:

  • Blank human K2EDTA plasma

  • This compound reference standard

  • Calibrated freezers (-20°C and -80°C)

  • Polypropylene microcentrifuge tubes

  • Validated LC-MS/MS method for this compound quantification

Procedure:

  • Preparation of Quality Control (QC) Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Spike blank human plasma with the stock solution to prepare low and high concentration QC samples.

  • Aliquoting and Storage:

    • Aliquot the QC samples into polypropylene tubes for each time point and temperature condition.

    • Store the aliquots at -20°C and -80°C.

  • Time Points for Analysis:

    • Establish a schedule for analysis at various time points (e.g., 0, 1, 3, 6, 12, and 24 months).

  • Sample Analysis:

    • At each time point, retrieve the designated QC samples from both temperature conditions.

    • Analyze the stored QC samples alongside freshly prepared QC samples (comparison samples) using a validated LC-MS/MS method.

  • Data Analysis and Acceptance Criteria:

    • Calculate the mean concentration of the stored QC samples.

    • The analyte is considered stable if the mean concentration of the stored QC samples is within ±15% of the mean concentration of the comparison QC samples.

Protocol 2: Sample Collection and Handling for this compound Analysis

Objective: To ensure the integrity of this compound in clinical or preclinical samples from collection to storage.

Materials:

  • K2EDTA blood collection tubes

  • Polypropylene tubes for plasma aliquoting and storage

  • Refrigerated centrifuge

  • Ice bath

Procedure:

  • Blood Collection:

    • Collect whole blood samples in K2EDTA tubes.

    • Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

    • Place the tubes in an ice bath immediately.

  • Plasma Separation:

    • Within one hour of collection, centrifuge the blood tubes at 1000-2000 x g for 10-15 minutes in a refrigerated centrifuge.

  • Aliquoting:

    • Carefully transfer the plasma supernatant to pre-labeled polypropylene tubes.

    • Aliquot the plasma into volumes suitable for single-use to avoid freeze-thaw cycles.

  • Freezing and Storage:

    • Immediately cap the tubes and freeze them in an upright position at -80°C.

    • Log the samples into a sample management system, noting the date and time of collection and freezing.

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound analysis.

abiraterone_metabolism Metabolic Pathway of Abiraterone Acetate abiraterone_acetate Abiraterone Acetate (Prodrug) abiraterone Abiraterone (Active Drug) abiraterone_acetate->abiraterone Esterases abiraterone_sulfate This compound (Inactive) abiraterone->abiraterone_sulfate SULT2A1 n_oxide_abiraterone N-Oxide Abiraterone abiraterone->n_oxide_abiraterone CYP3A4 n_oxide_abiraterone_sulfate N-Oxide this compound (Inactive) n_oxide_abiraterone->n_oxide_abiraterone_sulfate SULT2A1

Caption: Simplified metabolic pathway of Abiraterone Acetate.

stability_workflow Long-Term Stability Testing Workflow start Prepare Spiked Plasma QC Samples aliquot Aliquot into Polypropylene Tubes start->aliquot storage Store at -20°C and -80°C aliquot->storage timepoint At Each Time Point... storage->timepoint retrieve Retrieve Stored QC Samples timepoint->retrieve prepare_fresh Prepare Fresh Comparison QC Samples timepoint->prepare_fresh analyze Analyze All Samples via Validated LC-MS/MS retrieve->analyze prepare_fresh->analyze compare Compare Concentrations of Stored vs. Fresh Samples analyze->compare assess Assess Stability (within ±15% of fresh) compare->assess stable Analyte is Stable assess->stable Yes unstable Analyte is Unstable assess->unstable No

References

Technical Support Center: Method Validation for the Quantification of Abiraterone Sulfate in Urine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation for the quantification of Abiraterone sulfate in urine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound in urine?

A1: The gold standard for quantifying Abiraterone and its metabolites, including this compound, in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers the high sensitivity and specificity required for accurate quantification.

Q2: Is there a standard, published protocol for the validation of this compound quantification in urine?

A2: While detailed quantitative data and specific validated protocols for this compound in human urine are not widely published, a general method for the analysis of steroid sulfate conjugates can be adapted.[1] The primary challenge is the low percentage of the administered dose of abiraterone acetate recovered in urine, which is approximately 5%.[1]

Q3: What are the key validation parameters to assess according to regulatory guidelines (e.g., FDA)?

A3: A bioanalytical method validation should include the assessment of linearity, precision, accuracy, selectivity, specificity, limit of detection (LOD), limit of quantification (LOQ), and stability.[2][3]

Q4: What are the major metabolites of Abiraterone found in circulation, and are they relevant for urine analysis?

A4: The two main circulating metabolites of Abiraterone in human plasma are this compound and N-oxide this compound, each accounting for about 43% of the total abiraterone exposure. Although their excretion in urine is limited, their polarity suggests they are likely present and should be considered during method development to avoid cross-reactivity and interference.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine

A general procedure for the extraction of steroid sulfates from urine involves the following steps:

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard (e.g., a deuterated analog of this compound).

  • Enzymatic Hydrolysis: Perform enzymatic hydrolysis using β-glucuronidase/sulfatase to cleave the sulfate group. This step is crucial for methods that quantify the parent Abiraterone after cleavage. For direct quantification of the sulfate conjugate, this step should be omitted.

  • SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis HLB) according to the manufacturer's instructions.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with water to remove interfering hydrophilic substances.

  • Elution: Elute the analyte of interest with an appropriate organic solvent, such as methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_spe Post-Extraction urine_sample 1. Urine Sample + Internal Standard hydrolysis 2. Enzymatic Hydrolysis (Optional) urine_sample->hydrolysis load_sample 3. Load onto Conditioned SPE Cartridge hydrolysis->load_sample wash_cartridge 4. Wash with Water load_sample->wash_cartridge elute_analyte 5. Elute with Methanol wash_cartridge->elute_analyte evaporate 6. Evaporate to Dryness elute_analyte->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

Caption: Solid-Phase Extraction (SPE) Workflow for Urine Samples.
LC-MS/MS Conditions

The following are general LC-MS/MS conditions that can be adapted for the analysis of this compound in urine extracts:

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing

  • Possible Cause: Suboptimal mobile phase composition or pH. Interaction of the analyte with active sites on the column.

  • Troubleshooting Steps:

    • Adjust the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase.

    • Modify the pH of the aqueous mobile phase by adjusting the concentration of formic acid.

    • Consider using a different column chemistry or a column with end-capping.

Issue 2: Low Signal Intensity or Poor Sensitivity

  • Possible Cause: Inefficient ionization of this compound. Suboptimal extraction recovery. Matrix effects leading to ion suppression.

  • Troubleshooting Steps:

    • Optimize the mass spectrometer source parameters, including capillary voltage, cone voltage, and desolvation gas temperature and flow.

    • Evaluate the efficiency of the SPE procedure by performing recovery experiments.

    • Assess matrix effects by comparing the analyte response in post-extraction spiked urine samples to that in a neat solution. If significant ion suppression is observed, further sample cleanup or chromatographic separation from interfering matrix components may be necessary.

Issue 3: High Background Noise or Interfering Peaks

  • Possible Cause: Co-elution of endogenous urine components with the analyte. Contamination from solvents, reagents, or labware.

  • Troubleshooting Steps:

    • Optimize the chromatographic gradient to better separate the analyte from interfering peaks.

    • Ensure the use of high-purity solvents and reagents (LC-MS grade).

    • Thoroughly clean the LC system and mass spectrometer source.

    • Use polypropylene labware to avoid adsorption of the analyte onto glass surfaces.

Issue 4: In-source Fragmentation of this compound

  • Possible Cause: this compound and other conjugated metabolites can undergo in-source fragmentation (loss of the sulfate group) in the mass spectrometer's ion source, leading to the detection of a signal at the mass transition of the parent Abiraterone.

  • Troubleshooting Steps:

    • Optimize the ion source conditions (e.g., cone voltage) to minimize in-source fragmentation.

    • Ensure adequate chromatographic separation of this compound from Abiraterone to distinguish between the two compounds.

    • Select a specific MRM transition for this compound that is not shared with Abiraterone.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Signal Intensity cause1 Inefficient Ionization issue->cause1 cause2 Poor Extraction Recovery issue->cause2 cause3 Matrix Effects (Ion Suppression) issue->cause3 solution1 Optimize MS Source Parameters cause1->solution1 solution2 Evaluate SPE Efficiency cause2->solution2 solution3 Assess Matrix Effects cause3->solution3

References

Strategies to prevent the enzymatic degradation of Abiraterone sulfate in ex vivo samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing the enzymatic degradation of Abiraterone sulfate in ex vivo samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in ex vivo plasma samples?

A1: The primary cause of this compound degradation in ex vivo samples is enzymatic hydrolysis. This reaction is catalyzed by the steroid sulfatase (STS) enzyme, which converts the sulfated, often less active, metabolite back into its unconjugated form, Abiraterone.[1][2][3][4][5] This process, known as desulfation, can lead to an underestimation of this compound concentrations and an overestimation of Abiraterone concentrations in pharmacokinetic and pharmacodynamic studies.

Q2: My measured concentrations of this compound are consistently lower than expected. What could be the issue?

A2: Lower-than-expected concentrations of this compound are often a result of pre-analytical instability. The key factors to investigate are:

  • Enzymatic Degradation: As mentioned in Q1, steroid sulfatase (STS) activity in the plasma sample can hydrolyze this compound. This is the most likely cause if samples were not handled with appropriate inhibitors.

  • Improper Sample Handling and Storage: Delays in processing, storage at inappropriate temperatures (e.g., room temperature instead of frozen), and repeated freeze-thaw cycles can all contribute to analyte degradation.

  • Sample Collection Tube: Components from blood collection tubes, such as gels or surfactants, can sometimes interfere with the assay or adsorb analytes, although enzymatic degradation is a more common issue for this specific metabolite.

Q3: What is the recommended strategy to prevent the enzymatic degradation of this compound?

A3: The most effective strategy is the immediate inhibition of steroid sulfatase (STS) activity upon sample collection. This involves adding a specific STS inhibitor to the blood collection tube or to the plasma immediately after separation. While specific, commercially available STS inhibitors for ex vivo stabilization are not widely documented in the provided search results, the principle of using enzyme inhibitors is well-established for stabilizing other drugs and metabolites in plasma. For example, the esterase inhibitor BNPP has been shown to be effective in stabilizing the parent drug Abiraterone, highlighting the utility of this approach. Researchers should consider potent STS inhibitors like estradiol-3-O-sulfamate (E2MATE) or other non-steroidal inhibitors for evaluation in their specific matrix.

Q4: At what temperature should I store my plasma samples to ensure the stability of this compound?

A4: For long-term storage, plasma samples should be kept at ultra-low temperatures, specifically -70°C or -80°C. This significantly reduces residual enzymatic activity and minimizes chemical degradation. For short-term storage (e.g., up to 24 hours), keeping samples at 2-8°C is recommended, but this should only be a temporary measure before transferring to long-term frozen storage. It is crucial to freeze samples immediately after processing.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound in ex vivo samples.

Problem Potential Cause Recommended Solution
Low recovery of this compound Enzymatic degradation by steroid sulfatase (STS). 1. Incorporate a potent STS inhibitor into your sample collection or processing workflow. 2. Process blood samples immediately upon collection, keeping them on ice to minimize enzymatic activity.
Improper storage temperature. 1. Ensure samples are flash-frozen and stored at -70°C or colder for long-term stability. 2. Verify freezer logs to ensure no temperature fluctuations have occurred.
Multiple freeze-thaw cycles. 1. Aliquot plasma into single-use tubes after the initial processing to avoid the need to thaw the entire sample for each analysis.
High variability in results between replicates Inconsistent sample handling. 1. Standardize the time between sample collection, processing, and freezing. 2. Ensure uniform addition of any stabilizing agents (e.g., STS inhibitors) to all samples.
Matrix effects in the analytical method (e.g., LC-MS/MS). 1. Optimize the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation) to remove interfering matrix components. 2. Use a stable isotope-labeled internal standard for this compound to compensate for matrix-induced ion suppression or enhancement.
Appearance of unexpected peaks in chromatogram Formation of degradation products. 1. Use mass spectrometry (LC-MS) to identify the unknown peaks, which are likely degradation products like the parent Abiraterone. 2. Review and optimize the sample stabilization protocol to prevent the formation of these products.

Experimental Protocols

Protocol 1: Ex Vivo Plasma Sample Collection and Stabilization

This protocol outlines the best practices for collecting and stabilizing plasma to prevent this compound degradation.

  • Preparation: Prepare blood collection tubes (e.g., K2EDTA) containing a pre-determined concentration of a steroid sulfatase (STS) inhibitor. The exact inhibitor and concentration should be optimized in a pilot experiment (see Protocol 2).

  • Blood Collection: Collect whole blood directly into the prepared tubes.

  • Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and STS inhibitor.

  • Cooling: Place the tube on wet ice immediately to lower the temperature and reduce enzymatic activity.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,500-2,000 x g for 15 minutes at 4°C.

  • Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells. Transfer the plasma to clean, labeled polypropylene cryovials.

  • Storage: Immediately flash-freeze the plasma aliquots and store them at ≤ -70°C until analysis.

Protocol 2: Assessment of this compound Stability in Plasma

This protocol provides a framework for evaluating the stability of this compound under various conditions and testing the efficacy of a chosen stabilizer.

  • Preparation: Obtain a pool of fresh human plasma (K2EDTA). Divide the plasma into different treatment groups (e.g., Control [no inhibitor], Inhibitor A [Concentration X], Inhibitor B [Concentration Y]).

  • Spiking: Spike each plasma pool with a known concentration of this compound. A common approach is to use low and high concentrations, such as 3x the lower limit of quantification (LLOQ) and 75% of the upper limit of quantification (ULOQ).

  • Incubation: Aliquot the spiked plasma for each treatment group into separate tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24 hours). Incubate the tubes at the desired temperature (e.g., room temperature or 4°C).

  • Sample Processing: At each designated time point, stop the reaction by immediately processing the sample. This typically involves protein precipitation with a cold organic solvent (e.g., acetonitrile) followed by centrifugation. Alternatively, freeze the sample immediately at -80°C for later batch analysis.

  • Analysis: Analyze the samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Data Analysis: Calculate the percentage of the initial concentration remaining at each time point for each condition. The analyte is generally considered stable if the mean concentration is within ±15% of the initial (time 0) concentration.

Visual Diagrams

cluster_0 Metabolic Pathway Abiraterone Abiraterone AbirateroneSulfate This compound Abiraterone->AbirateroneSulfate Metabolism AbirateroneSulfate->Abiraterone Hydrolysis SULT2A1 SULT2A1 (Sulfation) STS Steroid Sulfatase (STS) (Degradation) Inhibitor STS Inhibitor Inhibitor->STS

Caption: Metabolic pathway showing the target for preventing this compound degradation.

cluster_workflow Ex Vivo Stability Assessment Workflow prep Prepare Plasma Pools (Control vs. Inhibitor) spike Spike with this compound (Low and High QC) prep->spike aliquot Aliquot for Each Time Point (e.g., 0, 2, 4, 8, 24h) spike->aliquot incubate Incubate at Test Temperature (e.g., Room Temp, 4°C) aliquot->incubate process Stop Reaction & Process Sample (e.g., Protein Precipitation) incubate->process analyze Analyze by LC-MS/MS process->analyze data Calculate % Recovery vs. Time 0 analyze->data

Caption: Experimental workflow for assessing the stability of this compound.

start Problem: Low this compound Concentration q_storage Were samples kept on ice and frozen at <= -70°C immediately after processing? start->q_storage q_inhibitor Was a steroid sulfatase (STS) inhibitor used? q_storage->q_inhibitor Yes sol_storage Solution: Implement strict cold chain. Process on ice, store at -70°C. q_storage->sol_storage No q_aliquot Were samples aliquoted to avoid freeze-thaw cycles? q_inhibitor->q_aliquot Yes sol_inhibitor Solution: Incorporate a validated STS inhibitor into the collection tubes. q_inhibitor->sol_inhibitor No sol_aliquot Solution: Aliquot plasma into single-use vials before freezing. q_aliquot->sol_aliquot No check_method If issues persist, investigate analytical method for matrix effects or other interferences. q_aliquot->check_method Yes

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Refinement of Purification Methods for Research-Grade Abiraterone Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification methods for research-grade Abiraterone sulfate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in research-grade this compound?

A1: Impurities in this compound can originate from the synthesis of the parent compound, Abiraterone. These can include starting materials, by-products, and degradation products. Common impurities may encompass related steroids, isomers, and residual solvents. For instance, during the synthesis of Abiraterone acetate, impurities such as Abiraterone itself, dimer impurities, and ether derivatives have been identified.[1] While specific impurity profiles for this compound are not extensively detailed in publicly available literature, it is crucial to consider the synthetic route of the starting Abiraterone to anticipate potential impurities.

Q2: What are the key stability concerns when handling and purifying this compound?

A2: Like many steroid sulfates, this compound is susceptible to degradation under certain conditions. Key stability concerns include:

  • pH Instability: Both acidic and basic conditions can lead to the hydrolysis of the sulfate group, yielding the less polar Abiraterone.

  • Temperature Sensitivity: Elevated temperatures can accelerate degradation. It is advisable to store this compound solutions at low temperatures (e.g., -20°C for short-term and -80°C for long-term storage).[2]

  • Adsorption: Abiraterone and its derivatives have been reported to adsorb to glass surfaces. Using polypropylene labware is recommended to minimize loss of material during purification and handling.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common and effective method for assessing the purity of this compound. A well-developed HPLC method can separate this compound from its potential impurities and degradation products.[3] For quantitative analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity.[4]

Troubleshooting Guides

Recrystallization

Issue: Low or No Crystal Formation

Possible CauseTroubleshooting Steps
Too much solvent was used. The most common reason for failed crystallization. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]
The solution is supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a seed crystal of pure this compound.
Inappropriate solvent system. The ideal solvent should dissolve this compound when hot but not at room temperature. Experiment with different solvent systems. Given its polarity, mixtures of alcohols and water, or polar aprotic solvents might be effective.
Cooling too rapidly. Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Issue: Oiling Out (Formation of a liquid instead of crystals)

Possible CauseTroubleshooting Steps
Melting point of this compound is lower than the boiling point of the solvent. Re-heat the solution to dissolve the oil, add a small amount of a "poorer" solvent (one in which this compound is less soluble) to lower the saturation point at a lower temperature, and try to recrystallize.
High concentration of impurities. The presence of significant impurities can inhibit crystal lattice formation. Consider a preliminary purification step, such as flash chromatography, before recrystallization.
Preparative HPLC

Issue: Poor Peak Shape (Tailing or Fronting)

Possible CauseTroubleshooting Steps
Column overload. Reduce the amount of sample injected onto the column.
Inappropriate mobile phase pH. The pH of the mobile phase can affect the ionization of this compound. Adjust the pH to improve peak shape. For sulfated compounds, a slightly acidic mobile phase is often used.
Column degradation. Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
Dissolution solvent is too strong. Dissolve the sample in the initial mobile phase if possible, or in a weaker solvent.

Issue: Low Recovery of Purified this compound

Possible CauseTroubleshooting Steps
Compound precipitating on the column. Ensure the mobile phase has sufficient organic solvent to keep this compound dissolved throughout the run.
Incorrect fraction collection parameters. Optimize the peak detection threshold and collection window to ensure the entire peak is collected.
Adsorption to the system. As with handling, adsorption to surfaces within the HPLC system can occur. Passivating the system with a preliminary injection of a standard may help.

Quantitative Data

The following table summarizes expected outcomes from different purification techniques. The values are estimates based on typical purification of polar, medium-sized organic molecules and should be optimized for your specific experimental conditions.

Purification MethodExpected PurityExpected YieldNotes
Recrystallization >98%70-90%Highly dependent on the solvent system and the initial purity of the crude material. Multiple recrystallizations may be necessary.
Preparative HPLC >99%80-95%Can achieve very high purity in a single run. Yield is dependent on loading, resolution, and fraction collection parameters.
Solid-Phase Extraction (SPE) 85-95%>90%Often used as a preliminary purification step to remove major impurities before a final polishing step like recrystallization or preparative HPLC.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and should be optimized based on the specific impurities present in the crude material.

  • Solvent Selection:

    • Based on the polar nature of the sulfate group, start with polar solvents. Test the solubility of a small amount of crude this compound in solvents such as methanol, ethanol, isopropanol, and acetonitrile, both at room temperature and at their boiling points.

    • The ideal solvent will show poor solubility at room temperature and high solubility at its boiling point.

    • If a single solvent is not ideal, a two-solvent system (a "good" solvent in which it is soluble and a "bad" solvent in which it is insoluble) can be used. For this compound, a potential system could be methanol (good) and diethyl ether (bad).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the hot "good" solvent (or the single chosen solvent) while stirring until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If using a two-solvent system, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to redissolve the precipitate before cooling.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol 2: Preparative HPLC Purification of this compound

This is a starting point for method development. The exact conditions will depend on the HPLC system, column, and the impurity profile of the crude material.

  • Column Selection:

    • A reversed-phase C18 column is a good starting point for the purification of steroid-like molecules. Choose a column with a suitable particle size and dimensions for preparative scale.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid or acetic acid (to improve peak shape and aid in the ionization for MS detection if used).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid as in Mobile Phase A.

    • Degas the mobile phases before use.

  • Method Development (Analytical Scale):

    • Initially, develop the separation method on an analytical scale C18 column.

    • Run a gradient from low to high percentage of Mobile Phase B to determine the retention time of this compound and its impurities. A typical starting gradient could be 5% to 95% B over 20-30 minutes.

    • Optimize the gradient to achieve good resolution between the this compound peak and any adjacent impurity peaks.

  • Scale-up to Preparative Scale:

    • Scale the flow rate and injection volume according to the dimensions of the preparative column.

    • Inject a concentrated solution of the crude this compound dissolved in a minimal amount of a suitable solvent (ideally the initial mobile phase).

  • Fraction Collection:

    • Set the fraction collector to collect the peak corresponding to this compound based on retention time and/or UV signal.

  • Post-Purification:

    • Combine the fractions containing the pure product.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Visualizations

G General Purification Workflow for this compound cluster_0 Crude this compound cluster_1 Purification Options cluster_2 Analysis and Final Product Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Option 1 Prep_HPLC Preparative HPLC Crude->Prep_HPLC Option 2 Purity_Analysis Purity Analysis (HPLC/LC-MS) Recrystallization->Purity_Analysis Prep_HPLC->Purity_Analysis Pure_Product Pure this compound (>98%) Purity_Analysis->Pure_Product G Troubleshooting Low Yield in Purification Start Low Yield Observed Check_Solubility Was the compound fully dissolved during the hot stage? Start->Check_Solubility Too_Much_Solvent Reduce solvent volume and re-crystallize. Check_Solubility->Too_Much_Solvent No Check_Cooling Was the cooling process slow and complete? Check_Solubility->Check_Cooling Yes Final_Check Re-evaluate purity of starting material. Too_Much_Solvent->Final_Check Rapid_Cooling Repeat with slower cooling. Check_Cooling->Rapid_Cooling No Check_Transfer_Loss Were there significant losses during transfers? Check_Cooling->Check_Transfer_Loss Yes Rapid_Cooling->Final_Check Improve_Technique Refine transfer techniques (e.g., rinse glassware). Check_Transfer_Loss->Improve_Technique Yes Check_Transfer_Loss->Final_Check No Improve_Technique->Final_Check

References

Enhancing the sensitivity of analytical methods for low-level detection of Abiraterone sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Abiraterone sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of analytical methods for low-level detection of this critical metabolite. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving low-level detection of this compound?

The main obstacles to sensitive quantification of this compound include its limited stability in biological samples, the tendency to adsorb to laboratory glassware, co-elution with other structurally similar metabolites during chromatographic separation, and carry-over in the analytical system.[1][2][3] Additionally, as a sulfated steroid, it can be prone to in-source fragmentation or poor ionization efficiency in the mass spectrometer.

Q2: What is the recommended sample collection and handling procedure to ensure analyte stability?

To maintain the integrity of this compound in biological samples, it is recommended to use K2EDTA as the anticoagulant for blood collection.[4] Whole blood should be centrifuged to separate the plasma as soon as possible after collection. Due to the limited stability of the parent drug, abiraterone, in whole blood at room temperature, minimizing the time between collection and centrifugation is crucial.[4] For short-term storage (up to 24 hours), plasma samples should be kept at 2-8°C, while for long-term storage, they should be frozen at ≤ -40°C. It is highly advisable to use polypropylene labware throughout the process to prevent adsorption of the analyte to glass surfaces.

Q3: Which sample preparation technique is most suitable for enhancing the sensitivity of this compound analysis?

Both protein precipitation (PPT) and liquid-liquid extraction (LLE) are commonly used for the analysis of Abiraterone and its metabolites.

  • Protein Precipitation: This is a simpler and faster method. However, it may result in a less clean extract, potentially leading to higher matrix effects and ion suppression in the mass spectrometer.

  • Liquid-Liquid Extraction (LLE): LLE generally provides a cleaner sample extract, which can significantly reduce matrix effects and thereby enhance sensitivity.

For achieving the lowest possible detection limits, LLE is often the preferred method.

Q4: How can carry-over be minimized in the LC-MS/MS system?

Carry-over can be a significant issue, leading to inaccurate quantification of low-level samples. To mitigate this, incorporating a robust wash step in the analytical method is essential. This can involve using a stronger solvent than the mobile phase to clean the injector and column between samples. Additionally, a third mobile phase with a high percentage of organic solvent and acid can be introduced into the gradient to effectively wash the column after the elution of the analyte.

Troubleshooting Guide

This guide addresses common issues encountered during the low-level detection of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Ion Suppression - High concentration of co-eluting matrix components (e.g., phospholipids). - Suboptimal ionization source parameters.- Improve sample cleanup using LLE or solid-phase extraction (SPE). - Consider using phospholipid removal plates/cartridges. - Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). - Dilute the sample to reduce the concentration of matrix components.
High Variability in Results - Inconsistent sample handling and preparation procedures. - Analyte adsorption to labware.- Standardize the time between sample collection, processing, and freezing. - Ensure consistent timing and technique for each step of the extraction procedure. - Use polypropylene or other low-binding labware for all sample handling and storage.
Poor Peak Shape or Tailing - Co-elution with interfering matrix components. - Issues with the analytical column (e.g., degradation, contamination). - Inappropriate mobile phase pH.- Optimize the chromatographic gradient to better separate the analyte from interferences. - Use a guard column to protect the analytical column. - Ensure the mobile phase pH is suitable for the analyte's chemical properties. - Replace the analytical column if necessary.
Interference from Other Metabolites - Insufficient chromatographic separation due to the structural similarity of metabolites.- Increase the gradient length or modify the mobile phase composition to improve separation. - Consider using a longer analytical column or a column with a different stationary phase.

Quantitative Data Summary

The following table summarizes the performance of a validated LC-MS/MS method for the simultaneous quantification of this compound and N-Oxide this compound in human plasma.

Analyte Linear Range (ng/mL) LLOQ (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%RE)
This compound1.00 - 2001.00≤ 8.5≤ 9.7-6.8 to 5.4
N-Oxide this compound0.100 - 20.00.100≤ 9.2≤ 10.3-7.5 to 6.2
Data sourced from Hu et al. (2022) as presented in a BenchChem document.

Experimental Protocols

Protocol 1: Protein Precipitation

This protocol is a rapid and straightforward method for sample cleanup.

Materials:

  • Human plasma samples

  • Acetonitrile (ACN), LC-MS grade

  • Internal Standard (IS) working solution (e.g., deuterated this compound in ACN)

  • Polypropylene microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples at room temperature.

  • Vortex the thawed plasma sample and transfer 100 µL into a clean polypropylene microcentrifuge tube.

  • Add the internal standard to each sample.

  • Add 300 µL of a precipitating agent (e.g., acetonitrile).

  • Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean polypropylene tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to protein precipitation, which can reduce matrix effects.

Materials:

  • Human serum or plasma samples

  • Methyl tert-butyl ether (MTBE)

  • Internal Standard (IS) working solution (e.g., deuterated this compound)

  • Reconstitution solution (e.g., 50:50 Methanol:Water)

  • Glass or polypropylene tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of the serum or plasma sample into a tube.

  • Add 20 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 2 mL of MTBE and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100-300 µL of the reconstitution solution.

  • Transfer to an autosampler vial for injection.

Visualized Workflows and Pathways

General Bioanalytical Workflow for this compound Analysis cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase SampleCollection Sample Collection (K2EDTA tubes) PlasmaSeparation Plasma Separation (Centrifugation) SampleCollection->PlasmaSeparation Storage Sample Storage (≤ -40°C) PlasmaSeparation->Storage SamplePrep Sample Preparation (PPT or LLE) Storage->SamplePrep LC_Separation LC Separation (C18 Column) SamplePrep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis MS_Detection->DataAnalysis

Caption: Bioanalytical workflow for this compound.

Troubleshooting Low Signal Intensity Start Low Signal Intensity (Ion Suppression) CheckSamplePrep Review Sample Preparation Method Start->CheckSamplePrep CheckLC Evaluate Chromatography CheckSamplePrep->CheckLC LLE/SPE Used ImproveCleanup Improve Sample Cleanup (Use LLE/SPE) CheckSamplePrep->ImproveCleanup PPT Used CheckMS Optimize MS Parameters CheckLC->CheckMS Good Peak Shape OptimizeGradient Optimize LC Gradient for Separation CheckLC->OptimizeGradient Poor Peak Shape OptimizeSource Optimize ESI Source (Voltage, Gas, Temp) CheckMS->OptimizeSource ImproveCleanup->CheckLC OptimizeGradient->CheckMS Resolved Signal Intensity Improved OptimizeSource->Resolved

Caption: Troubleshooting workflow for addressing matrix effects.

References

Validation & Comparative

A Comparative Analysis of Abiraterone and its Sulfate Metabolite in CYP Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the In Vitro Inhibitory Profiles of Abiraterone and Abiraterone Sulfate on Cytochrome P450 Enzymes.

Introduction

Abiraterone, administered as the prodrug abiraterone acetate, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer. It functions as a potent and selective inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway. Following administration, abiraterone is extensively metabolized, with this compound being one of its major circulating metabolites. While often considered pharmacologically inactive, recent studies have prompted a re-evaluation of the potential for abiraterone's metabolites to engage in drug-drug interactions through the inhibition of cytochrome P450 (CYP) enzymes. This guide provides a comparative analysis of the in vitro inhibitory effects of abiraterone and this compound on key CYP enzymes, presenting available experimental data and detailed methodologies to inform preclinical drug development and clinical pharmacology studies.

Data Presentation

The following table summarizes the available quantitative data on the inhibitory potential of abiraterone and this compound against various CYP450 enzymes. It is important to note that direct comparative data for both compounds across a wide range of CYP isoforms is limited in publicly available literature.

Cytochrome P450 IsoformCompoundInhibition Metric (µM)Notes
CYP2C8 AbirateroneIC50: 1.6 - 2.9[1]Reversible and time-independent inhibition.[1]
This compoundIC50: 0.044 - 0.15[1]Significantly more potent than the parent drug.
CYP1A2 AbirateroneKi: 1.4Data from in vitro studies with human hepatic microsomes.
This compoundNot Available
CYP2C9 AbirateroneKi: 4.8Data from in vitro studies with human hepatic microsomes.
This compoundNot Available
CYP2C19 AbirateroneKi: 3.1Data from in vitro studies with human hepatic microsomes.
This compoundNot Available
CYP2D6 AbirateroneKi: 2.0Abiraterone is a strong inhibitor of CYP2D6 in vivo.
This compoundNot Available
CYP3A4/5 AbirateroneKi: 5.6Moderate inhibitor.
This compoundNot Available

Experimental Protocols

The following provides a detailed methodology for a typical in vitro CYP enzyme inhibition assay using human liver microsomes, synthesized from established protocols. This method is suitable for determining the IC50 values of test compounds like abiraterone and this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of abiraterone and this compound against major human CYP450 isoforms.

Materials:

  • Human Liver Microsomes (pooled from multiple donors)

  • Recombinant human CYP enzymes (optional, for isoform-specific assays)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4/5, and paclitaxel for CYP2C8)

  • Abiraterone and this compound (test inhibitors)

  • Positive control inhibitors for each CYP isoform

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of abiraterone, this compound, and positive control inhibitors in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions of the test and control inhibitors by serial dilution in the incubation buffer.

    • Prepare a working solution of the NADPH regenerating system in buffer.

    • Prepare a working solution of the probe substrate cocktail or individual substrates in buffer.

  • Incubation:

    • In a 96-well plate, add the human liver microsomes (or recombinant CYP enzyme) and the test inhibitor (abiraterone or this compound) at various concentrations. Include a vehicle control (solvent only).

    • Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzymes.

    • Initiate the metabolic reaction by adding the probe substrate(s) and the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range for metabolite formation.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite from each probe substrate using a validated LC-MS/MS method.

    • The LC method should be capable of separating the metabolite from the parent substrate and other components of the incubation mixture.

    • The MS/MS detection should be performed in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.

  • Data Analysis:

    • Calculate the percent inhibition of enzyme activity at each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model using non-linear regression analysis.

Mandatory Visualization

experimental_workflow Experimental Workflow for CYP Inhibition Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents: - Test Compounds (Abiraterone, this compound) - Human Liver Microsomes - Probe Substrates - NADPH Regenerating System add_microsomes Add Microsomes and Inhibitor to 96-well plate prep_reagents->add_microsomes pre_incubate Pre-incubate at 37°C add_microsomes->pre_incubate initiate_reaction Initiate Reaction with Substrates and NADPH pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate Terminate Reaction with Cold Solvent + Internal Standard incubate->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis of Metabolite Formation transfer->lcms calc_inhibition Calculate % Inhibition lcms->calc_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Caption: Workflow for determining CYP inhibition.

Caption: Abiraterone metabolism and CYP inhibition.

References

A Comparative Guide to the Quantification of Abiraterone Sulfate: A Cross-Validation Overview

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and clinical drug development, the precise quantification of drug metabolites is paramount for understanding pharmacokinetics, ensuring patient safety, and optimizing therapeutic efficacy. Abiraterone, a key therapeutic agent in the treatment of castration-resistant prostate cancer, undergoes extensive metabolism, with Abiraterone sulfate being one of its major circulating metabolites.[1][2] This guide provides a comparative analysis of different analytical methods for the quantification of this compound, offering researchers and drug development professionals a comprehensive overview of available techniques.

The primary analytical method employed for the quantification of Abiraterone and its metabolites, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] This technique offers high sensitivity and specificity, which are crucial for accurately measuring low concentrations of metabolites in complex biological matrices such as plasma. While High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection has also been explored, LC-MS/MS remains the gold standard due to its superior performance characteristics.

Quantitative Performance of Analytical Methods

The following table summarizes the key performance parameters of a representative LC-MS/MS method for the quantification of this compound. It is important to note that while many studies validate methods for a panel of Abiraterone metabolites, the data presented here is specific to this compound where available.

ParameterLC-MS/MS Method 1
Linearity Range 100 - 10,000 ng/mL
Lower Limit of Quantification (LLOQ) 100 ng/mL
Intra-assay Variability (%CV) Within ±15%
Inter-assay Variability (%CV) Within ±15%
Matrix Human Plasma

Data synthesized from a study by van Nuland et al. (2017), which simultaneously quantified abiraterone, enzalutamide, and their major metabolites.

Experimental Protocols

A detailed understanding of the experimental workflow is essential for replicating and cross-validating analytical methods. Below is a generalized protocol for the quantification of this compound in human plasma using LC-MS/MS, based on common practices described in the literature.

Method 1: LC-MS/MS for this compound Quantification

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Vortex the mixture for 30 seconds to precipitate plasma proteins.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using two mobile phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

  • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Injection Volume: A small volume, such as 5 µL, is injected onto the column.

3. Mass Spectrometry

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

Visualizing Analytical Workflows

To further elucidate the processes involved in method validation and cross-validation, the following diagrams are provided.

Bioanalytical_Method_Validation_Workflow cluster_Planning Planning cluster_Execution Execution cluster_Reporting Reporting Method_Development Method Development & Optimization Protocol_Design Validation Protocol Design Method_Development->Protocol_Design Selectivity Selectivity & Specificity Protocol_Design->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Linearity->Accuracy_Precision LLOQ LLOQ Determination Accuracy_Precision->LLOQ Stability Stability Assessment (Freeze-thaw, bench-top, etc.) LLOQ->Stability Recovery_Matrix Recovery & Matrix Effect Stability->Recovery_Matrix Data_Analysis Data Analysis & Statistical Evaluation Recovery_Matrix->Data_Analysis Validation_Report Validation Report Generation Data_Analysis->Validation_Report

Bioanalytical Method Validation Workflow

Cross_Validation_Logical_Flow cluster_Methods Analytical Methods cluster_Samples Sample Analysis cluster_Comparison Data Comparison cluster_Outcome Outcome Method_A Validated Method A (e.g., in Lab 1) QC_Samples Analysis of the same set of Quality Control (QC) Samples Method_A->QC_Samples Study_Samples Analysis of the same set of incurred study samples Method_A->Study_Samples Method_B Validated Method B (e.g., in Lab 2) Method_B->QC_Samples Method_B->Study_Samples Statistical_Analysis Statistical Comparison of Results (e.g., Bland-Altman plot, %difference) QC_Samples->Statistical_Analysis Study_Samples->Statistical_Analysis Acceptance_Criteria Evaluation against pre-defined acceptance criteria Statistical_Analysis->Acceptance_Criteria Conclusion Conclusion on Method Comparability Acceptance_Criteria->Conclusion

Cross-Validation Logical Flow

Conclusion

The cross-validation of analytical methods is a critical step when comparing data across different laboratories or when a method is transferred. For this compound, LC-MS/MS methods provide the necessary sensitivity and selectivity for robust quantification in biological matrices. By adhering to rigorous validation protocols and establishing clear acceptance criteria for cross-validation, researchers can ensure the reliability and comparability of data, which is fundamental to advancing drug development and clinical research.

References

In Vitro Membrane Permeability: A Comparative Analysis of Abiraterone and Abiraterone Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the membrane permeability of Abiraterone and its primary metabolite, Abiraterone sulfate, supported by physicochemical data and established experimental protocols.

In the landscape of prostate cancer therapeutics, understanding the pharmacokinetic profile of a drug and its metabolites is paramount for optimizing delivery and efficacy. Abiraterone, a potent inhibitor of androgen biosynthesis, undergoes significant metabolism, leading to the formation of various derivatives, with this compound being a major circulating metabolite. The membrane permeability of both the parent drug and its metabolites dictates their absorption, distribution, and elimination. This guide provides a comparative overview of the in vitro membrane permeability of Abiraterone and this compound, drawing upon their physicochemical properties and established permeability assay methodologies.

Comparative Analysis of Physicochemical Properties

PropertyAbirateroneThis compound
Molecular Formula C₂₄H₃₁NOC₂₄H₃₁NO₄S
Molecular Weight 349.5 g/mol 429.6 g/mol
Calculated XLogP3 4.64.2
Topological Polar Surface Area 33.1 ŲNot available
Permeability Classification Low (BCS Class IV)[1]Inferred to be significantly lower than Abiraterone

Data for Abiraterone and this compound are sourced from PubChem.

The Biopharmaceutics Classification System (BCS) categorizes Abiraterone as a Class IV compound, signifying both low solubility and low permeability[1]. The process of sulfation, a common metabolic pathway for drug detoxification and elimination, introduces a highly polar and negatively charged sulfate moiety to the parent molecule. This structural modification generally leads to a substantial decrease in lipophilicity and a concurrent reduction in the capacity to passively diffuse across lipid-rich biological membranes. Consequently, it is inferred that this compound exhibits significantly lower membrane permeability than Abiraterone.

Experimental Protocols for Permeability Assessment

To definitively determine and compare the membrane permeability of Abiraterone and this compound, standardized in vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay are indispensable.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a non-cell-based assay that evaluates the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput method to predict gastrointestinal absorption.

Experimental Protocol:

  • Membrane Preparation: A filter plate's hydrophobic PVDF membrane is coated with a solution of a lipid (e.g., 35% v/v liquid membrane) dissolved in a volatile solvent like hexane. The solvent is allowed to evaporate completely, leaving a lipid layer that mimics a biological membrane.

  • Compound Preparation: The test compounds, Abiraterone and this compound, are dissolved in a suitable buffer (e.g., a buffer containing 5% DMSO) to create the donor solution.

  • Assay Setup: The acceptor plate is pre-filled with a buffer solution. The lipid-coated filter (donor) plate is then placed on top of the acceptor plate, creating a "sandwich". The donor wells are filled with the compound solutions.

  • Incubation: The assembled plates are incubated at room temperature with constant shaking (e.g., 150 rpm) for a defined period (e.g., 5 hours) to allow for the diffusion of the compounds from the donor to the acceptor compartment.

  • Quantification: Following incubation, the concentration of the compounds in both the donor and acceptor wells is determined using a sensitive analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has permeated the membrane over time.

Caco-2 Permeability Assay

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, closely mimicking the human intestinal epithelium. This model allows for the assessment of both passive diffusion and active transport mechanisms.

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable inserts in a transwell plate and cultured for approximately 21 days to allow for the formation of a differentiated and polarized monolayer with tight junctions[2].

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified before the experiment by measuring the Transepithelial Electrical Resistance (TEER).

  • Compound Preparation: Solutions of Abiraterone and this compound are prepared in a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • Transport Experiment (Apical to Basolateral): The culture medium is removed from the inserts, and the cell monolayers are washed. The compound solution is added to the apical (donor) compartment, and fresh transport buffer is added to the basolateral (receiver) compartment.

  • Incubation: The plates are incubated for a specified duration (e.g., 2 hours) at 37°C.

  • Sample Collection and Analysis: Samples are collected from the basolateral compartment at predetermined time points and the concentration of the compounds is quantified by LC-MS/MS.

  • Data Analysis: The Papp value is calculated to determine the rate of transport across the Caco-2 cell monolayer.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in permeability assessment and the metabolic fate of Abiraterone, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Solutions (Abiraterone & this compound) Add_Compound Add Compound to Donor Compartment Compound_Prep->Add_Compound Membrane_Prep Prepare Permeability System (PAMPA Plate or Caco-2 Monolayer) Membrane_Prep->Add_Compound Incubate Incubate for a Defined Period Add_Compound->Incubate Collect_Samples Collect Samples from Donor and Acceptor Compartments Incubate->Collect_Samples Quantify Quantify Compound Concentration (e.g., LC-MS/MS) Collect_Samples->Quantify Calculate_Papp Calculate Apparent Permeability (Papp) Quantify->Calculate_Papp

A generalized workflow for in vitro permeability assays.

G Abiraterone_Acetate Abiraterone Acetate (Prodrug) Abiraterone Abiraterone (Active Drug) Abiraterone_Acetate->Abiraterone Hydrolysis Abiraterone_Sulfate This compound (Inactive Metabolite) Abiraterone->Abiraterone_Sulfate Sulfation (SULT2A1) Other_Metabolites Other Metabolites Abiraterone->Other_Metabolites

Simplified metabolic pathway of Abiraterone.

References

Comparative metabolic profiling of Abiraterone in different preclinical species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of Abiraterone, a key therapeutic agent in the treatment of castration-resistant prostate cancer, across various preclinical species. Understanding the species-specific metabolism of Abiraterone is crucial for the accurate interpretation of preclinical data and its extrapolation to human clinical outcomes. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways and experimental workflows to support further research and development.

Comparative Metabolic Data

The metabolism of Abiraterone, administered as its prodrug Abiraterone Acetate, varies significantly across different preclinical species. Abiraterone Acetate is rapidly hydrolyzed to the active moiety, Abiraterone, in vivo.[1][2][3] Subsequent metabolism primarily involves oxidation and sulfation.[1] The following table summarizes the major metabolites identified in different preclinical species based on available literature.

MetaboliteHumanMonkeyDogRatMouseRabbitIn Vitro SystemMethod of Detection
Abiraterone Sulphate Major circulating metabolite (~43% of exposure)[1]Similar to humansIdentifiedIdentifiedIdentifiedIdentifiedHepatocytes, Liver MicrosomesLC-MS/MS
N-oxide Abiraterone Sulphate Major circulating metabolite (~43% of exposure)Similar to humansIdentifiedIdentifiedIdentifiedIdentifiedHepatocytes, Liver MicrosomesLC-MS/MS
Δ4-abiraterone (D4A) Active metabolite, more potent than Abiraterone-----Prostate Cancer Cell LinesLC-MS/MS
3-keto-5α-abiraterone (5α-Abi) AR agonist, associated with resistance-----Prostate Cancer Cell LinesLC-MS/MS
Hydroxylated Metabolites (M1-M4) ---Four isomeric metabolites identified--Rat Liver MicrosomesLC/MSn-IT-TOF
Metabolite M5 ---Identified--Rat Gut MicrobiotaLC/MSn-IT-TOF

Experimental Protocols

The identification and quantification of Abiraterone metabolites are primarily achieved through in vitro and in vivo studies coupled with advanced analytical techniques.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to investigate the hepatic metabolism of Abiraterone.

  • Incubation System Preparation: A typical 200 μL incubation mixture contains:

    • Sprague-Dawley rat liver microsomes (20 mg/mL): 5 μL

    • Abiraterone (10 μg/mL): 2 μL

    • NADPH: 20 μL

    • Tris/HCl buffer (0.05 mM, pH 7.4): 173 μL

  • Incubation: The mixture is incubated at 37°C in a shaking incubator. Samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • Reaction Termination and Protein Precipitation: The reaction is stopped by adding a 3-fold volume of pure methanol.

  • Sample Analysis: The samples are then centrifuged, and the supernatant is analyzed using LC-MS/MS to identify and quantify the metabolites.

In Vitro Metabolism using Gut Microbiota

This protocol assesses the role of intestinal flora in Abiraterone metabolism.

  • Sample Preparation: Colonic contents from Sprague-Dawley rats are collected and incubated with Abiraterone.

  • Incubation: The incubation is carried out under anaerobic conditions at 37°C. Time points for sample collection can include 0, 6, 12, and 24 hours. A heat-inactivated microbiota sample serves as a negative control.

  • Reaction Termination: The reaction is quenched by adding a 3-fold volume of pure methanol.

  • Analysis: Metabolites are identified and quantified in the supernatant using LC-MS/MS.

LC-MS/MS Analysis of Abiraterone and its Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Abiraterone and its metabolites.

  • Sample Preparation: Plasma or serum samples (typically 50-100 μL) are subjected to protein precipitation with an organic solvent (e.g., methanol or acetonitrile) or solid-phase extraction. An internal standard (e.g., deuterated Abiraterone) is added to correct for extraction variability.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 reverse-phase column is commonly used to separate Abiraterone and its metabolites. The mobile phase typically consists of a gradient of water and acetonitrile or methanol with a modifier like formic acid.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is typically used. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for each analyte.

Visualizations

Experimental Workflow for In Vitro Metabolic Profiling

cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Sample Processing cluster_3 Analysis Abiraterone Abiraterone Incubation_System Incubation at 37°C Abiraterone->Incubation_System Liver_Microsomes Liver Microsomes / Gut Microbiota Liver_Microsomes->Incubation_System Reaction_Termination Reaction Termination (Methanol) Incubation_System->Reaction_Termination Centrifugation Centrifugation Reaction_Termination->Centrifugation LC_MS_MS LC-MS/MS Analysis Centrifugation->LC_MS_MS Data_Analysis Metabolite Identification & Quantification LC_MS_MS->Data_Analysis

Caption: Workflow for in vitro metabolic profiling of Abiraterone.

Metabolic Pathway of Abiraterone

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Abiraterone_Acetate Abiraterone Acetate (Prodrug) Abiraterone Abiraterone (Active Drug) Abiraterone_Acetate->Abiraterone Esterases N_Oxide_Abiraterone N-Oxide Abiraterone Abiraterone->N_Oxide_Abiraterone CYP3A4 D4A Δ4-abiraterone (D4A) Abiraterone->D4A 3βHSD Hydroxylated_Metabolites Hydroxylated Metabolites Abiraterone->Hydroxylated_Metabolites CYPs (in rats) Abiraterone_Sulphate Abiraterone Sulphate Abiraterone->Abiraterone_Sulphate SULT2A1 N_Oxide_Abiraterone_Sulphate N-Oxide Abiraterone Sulphate N_Oxide_Abiraterone->N_Oxide_Abiraterone_Sulphate SULT2A1 5a_Abi 3-keto-5α-abiraterone (5α-Abi) D4A->5a_Abi 5α-reductase

Caption: Major metabolic pathways of Abiraterone.

References

Head-to-head comparison of Abiraterone sulfate and N-oxide Abiraterone sulfate as metabolic biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the performance and experimental data of two major abiraterone metabolites.

In the landscape of advanced prostate cancer treatment, the oral medication abiraterone acetate stands as a critical therapeutic agent. Its efficacy lies in its conversion to abiraterone, which potently inhibits androgen biosynthesis. The subsequent metabolism of abiraterone results in several downstream products, with abiraterone sulfate and N-oxide this compound being the two most abundant circulating metabolites in human plasma.[1][2] This guide provides a comprehensive comparison of these two metabolites, presenting quantitative data from patient samples, detailed experimental protocols for their analysis, and a visualization of their position within the broader abiraterone metabolic pathway.

Quantitative Data Presentation

The pharmacokinetic parameters of this compound and N-oxide this compound in human plasma have been determined by validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1] The following tables summarize these parameters, offering a clear comparison of their systemic exposure.

Table 1: Pharmacokinetic Parameters of Abiraterone Metabolites in Healthy Subjects

Data from a study in healthy Chinese volunteers following a single oral dose of 250 mg abiraterone acetate provides a baseline for understanding the systemic exposure of these metabolites.[1]

MetaboliteCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)t1/2 (h)
This compound16.3 ± 4.54.0 (2.0 - 6.0)247.9 ± 58.610.9 ± 2.4
N-oxide this compound1.8 ± 0.54.0 (2.0 - 8.0)33.7 ± 9.812.6 ± 3.1

Data presented as mean ± standard deviation for Cmax, AUC0-t, and t1/2, and as median (range) for Tmax. Data sourced from Hu et al. (2022).[1]

Table 2: LC-MS/MS Method Validation Parameters

The reliable quantification of these metabolites is crucial for clinical and research applications. The following table presents the validation parameters for a simultaneous LC-MS/MS analysis method.

ParameterThis compoundN-oxide this compound
Linear Range (ng/mL)0.5 - 500.05 - 5
LLOQ (ng/mL)0.50.05
Precision (%RSD)≤ 15%≤ 15%
Accuracy (%RE)Within ±15%Within ±15%

LLOQ: Lower Limit of Quantification; %RSD: Relative Standard Deviation; %RE: Relative Error. Data sourced from Hu et al. (2022).

Clinical Significance as Metabolic Biomarkers

Currently, both this compound and N-oxide this compound are considered pharmacologically inactive. Their primary relevance lies in understanding the overall metabolic profile and disposition of abiraterone. To date, no significant clinical utility has been established for either metabolite as a standalone biomarker for treatment response or resistance. Research has more prominently focused on the active metabolites of abiraterone, such as Δ⁴-abiraterone (D4A), which exhibits potent anti-tumor activity.

Signaling Pathways and Experimental Workflows

To visualize the metabolic cascade of abiraterone and the general workflow for its analysis, the following diagrams are provided.

Abiraterone Acetate Abiraterone Acetate Abiraterone Abiraterone Abiraterone Acetate->Abiraterone Hydrolysis N-oxide Abiraterone N-oxide Abiraterone Abiraterone->N-oxide Abiraterone CYP3A4 This compound This compound Abiraterone->this compound SULT2A1 N-oxide this compound N-oxide this compound N-oxide Abiraterone->N-oxide this compound SULT2A1

Abiraterone Metabolic Pathway

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Experimental Workflow for Metabolite Quantification

Experimental Protocols

The accurate measurement of this compound and N-oxide this compound in patient samples necessitates a robust and validated analytical method. The following is a detailed methodology for their simultaneous quantification in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation
  • To a 100 µL aliquot of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., deuterated abiraterone).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: A C18 analytical column is typically used for separation.

    • Mobile Phase: A gradient elution with a mobile phase consisting of two solvents, such as 0.1% formic acid in water (A) and acetonitrile (B), is commonly employed.

    • Flow Rate: A typical flow rate is 0.4 mL/min.

    • Injection Volume: 5-10 µL of the prepared sample is injected.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used.

    • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure accurate quantification.

Data Analysis
  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.

  • The concentrations of this compound and N-oxide this compound in the plasma samples are determined by interpolation from the calibration curve.

Conclusion

This compound and N-oxide this compound are the two most abundant circulating metabolites of abiraterone. While their quantification is essential for a complete understanding of abiraterone's pharmacokinetics and metabolism, current evidence suggests they are pharmacologically inactive. As such, their utility as direct biomarkers for predicting clinical response to abiraterone acetate therapy is limited. Future research may explore their potential as indirect indicators of metabolic pathway activity or drug clearance, but the focus for direct therapeutic correlation remains on the parent drug, abiraterone, and its active metabolites like D4A.

References

Unraveling the Protein Binding Profiles of Abiraterone and Its Sulfate Metabolite: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the protein binding characteristics of a drug and its metabolites is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. This guide provides a comparative overview of the protein binding properties of the anticancer drug Abiraterone and its primary metabolite, Abiraterone sulfate. While extensive data is available for the parent drug, direct comparative studies on the protein binding of its sulfate conjugate are not readily found in publicly available literature. This guide summarizes the known data for Abiraterone, outlines the standard methodologies for protein binding determination, and visually represents the key concepts through diagrams.

Introduction to Abiraterone and its Metabolism

Abiraterone is a potent inhibitor of the enzyme CYP17A1, crucial for androgen biosynthesis. It is administered as a prodrug, Abiraterone acetate, and is used in the treatment of metastatic castration-resistant prostate cancer. In the body, Abiraterone acetate is rapidly converted to the active drug, Abiraterone. Subsequently, Abiraterone is metabolized into several compounds, with this compound being one of the two major circulating metabolites in human plasma, alongside N-oxide this compound.[1][2] These metabolites are generally considered to be pharmacologically inactive.[1][2]

Comparative Protein Binding Characteristics

The extent of plasma protein binding significantly influences the distribution, metabolism, and excretion of a drug, thereby affecting its therapeutic efficacy and potential for drug-drug interactions.

Abiraterone Protein Binding

Abiraterone is extensively bound to human plasma proteins, with a binding percentage consistently reported to be greater than 99%.[1] Specifically, it binds to human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG). One study using ultrafiltration determined the in vitro plasma protein binding of 14C-abiraterone in human plasma to be between 98.8% and 99.1%.

This compound Protein Binding

Despite being a major circulating metabolite, there is a conspicuous absence of publicly available data that directly quantifies the plasma protein binding of this compound. Without direct experimental comparison, it is challenging to definitively state its binding affinity relative to the parent compound. Generally, the addition of a sulfate group increases the polarity and water solubility of a compound, which could potentially lead to lower protein binding. However, this is a general principle and may not hold true for all molecules.

Quantitative Data Summary

Due to the lack of direct comparative experimental data for this compound, a quantitative comparison table cannot be provided at this time. The available data for Abiraterone is summarized below.

CompoundProtein(s)Percentage of BindingMethod
Abiraterone Human Plasma Proteins (HSA, AAG)>99%Not specified in all sources
Abiraterone Human Plasma Proteins98.8% - 99.1%Ultrafiltration
This compound Human Plasma ProteinsData not available-

Experimental Protocols for Determining Protein Binding

Several well-established in vitro methods are employed to determine the extent of drug binding to plasma proteins. The choice of method can depend on the drug's properties and the specific information required.

Equilibrium Dialysis

Equilibrium dialysis is often considered the gold standard for protein binding studies.

Methodology:

  • A semi-permeable membrane separates a protein solution (e.g., plasma, HSA, or AAG solution) from a protein-free buffer solution.

  • The drug is added to the protein-containing compartment.

  • The system is allowed to equilibrate, during which the unbound drug diffuses across the membrane into the buffer compartment until the concentration of the free drug is equal on both sides.

  • After equilibrium is reached, the drug concentrations in both compartments are measured using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The percentage of bound drug is calculated from the difference between the total drug concentration in the protein compartment and the free drug concentration in the buffer compartment.

Ultrafiltration

Ultrafiltration is another widely used method that is generally faster than equilibrium dialysis.

Methodology:

  • A solution of the drug in plasma or a protein solution is placed in a device containing a semi-permeable membrane that retains proteins but allows the passage of small molecules.

  • The device is centrifuged, forcing the protein-free ultrafiltrate, containing the unbound drug, through the membrane.

  • The drug concentration in the ultrafiltrate, which represents the free drug concentration, is measured.

  • The total drug concentration in the initial plasma sample is also determined.

  • The percentage of bound drug is calculated by subtracting the free fraction from the total concentration.

Visualizing the Concepts

To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for Protein Binding Determination A Drug + Plasma (or Protein Solution) B Separation of Bound and Unbound Drug (e.g., Equilibrium Dialysis, Ultrafiltration) A->B C Measure Total Drug Concentration B->C D Measure Unbound Drug Concentration B->D E Calculate Percentage of Protein Binding C->E D->E

Caption: Workflow for determining drug-protein binding.

G cluster_binding Comparative Protein Binding in Plasma Plasma Plasma Proteins (HSA, AAG) Abiraterone Abiraterone Abiraterone->Plasma >99% Bound Abiraterone_Sulfate This compound Abiraterone_Sulfate->Plasma Binding % ?

Caption: Abiraterone vs. This compound plasma binding.

Conclusion

Abiraterone is a highly protein-bound drug, a characteristic that is well-documented. In contrast, there is a significant gap in the publicly available scientific literature regarding the protein binding characteristics of its major metabolite, this compound. This lack of data prevents a direct and quantitative comparison. Further studies are warranted to determine the protein binding of this compound to fully understand its pharmacokinetic profile and its potential contribution to the overall disposition of Abiraterone. The experimental protocols and conceptual diagrams provided in this guide offer a framework for conducting and understanding such investigations.

References

Lack of Inter-laboratory Standardization for Abiraterone Sulfate Quantification Underscores Need for Robust Internal Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

A review of published literature reveals a notable absence of direct inter-laboratory comparison studies for the quantification of Abiraterone sulfate, a major metabolite of the prostate cancer drug Abiraterone. This lack of standardized, cross-validated data presents a challenge for researchers, scientists, and drug development professionals in ensuring the reproducibility and comparability of results across different laboratories. In the absence of a formal inter-laboratory comparison, this guide provides a summary of representative quantitative data from a pharmacokinetic study, details the experimental protocols for its quantification, and visualizes the key metabolic and experimental pathways to aid researchers in establishing and validating their own analytical methods.

Data Presentation

While direct comparative data from multiple laboratories is unavailable, the following tables summarize the pharmacokinetic parameters of this compound and its related metabolite, N-Oxide this compound, from a study in healthy subjects. This data can serve as a benchmark for researchers developing their own quantification assays.

Table 1: Pharmacokinetic Parameters of Abiraterone Metabolites in Healthy Subjects

MetaboliteCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)t1/2 (h)
This compound16.3 ± 4.54.0 (2.0 - 6.0)247.9 ± 58.610.9 ± 2.4
N-Oxide this compound1.8 ± 0.54.0 (2.0 - 8.0)33.7 ± 9.812.6 ± 3.1

Data presented as mean ± standard deviation for Cmax, AUC0-t, and t1/2, and as median (range) for Tmax. Data sourced from a study in healthy Chinese volunteers following a single oral dose of 250 mg abiraterone acetate[1].

Table 2: Representative LC-MS/MS Method Validation Parameters

ParameterLower Limit of Quantification (LLOQ)Precision (%RSD)Accuracy (%RE)
Value 0.5 ng/mL< 15%± 15%

%RSD: Relative Standard Deviation; %RE: Relative Error. These are typical acceptance criteria for bioanalytical method validation.

Experimental Protocols

The accurate quantification of this compound and N-Oxide this compound in plasma necessitates a robust and validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

  • To a 100 µL aliquot of human plasma, add 300 µL of acetonitrile containing a suitable internal standard (e.g., deuterated Abiraterone)[1].

  • Vortex the mixture for 1 minute to ensure thorough protein precipitation[1].

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes[2].

  • Transfer the clear supernatant to a new tube or a 96-well plate for analysis[2].

Liquid Chromatography

  • Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically employed.

  • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.

  • Injection Volume: A small volume, typically 2-10 µL, of the prepared sample is injected into the LC system.

Mass Spectrometric Detection

  • Mass Spectrometer: A triple quadrupole mass spectrometer is frequently used for its high sensitivity and selectivity.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard technique for ionizing Abiraterone and its metabolites.

  • Detection Mode: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored to ensure accurate quantification.

Mandatory Visualization

Simplified Metabolic Pathway of Abiraterone Abiraterone_Acetate Abiraterone Acetate (Prodrug) Abiraterone Abiraterone (Active Drug) Abiraterone_Acetate->Abiraterone Hydrolysis N_Oxide_Abiraterone N-Oxide Abiraterone Abiraterone->N_Oxide_Abiraterone CYP3A4 Abiraterone_Sulfate This compound (Inactive) Abiraterone->Abiraterone_Sulfate SULT2A1 N_Oxide_Abiraterone_Sulfate N-Oxide this compound (Inactive) N_Oxide_Abiraterone->N_Oxide_Abiraterone_Sulfate SULT2A1

Caption: Simplified metabolic pathway of Abiraterone.

General Experimental Workflow for LC-MS/MS Analysis Sample_Collection Plasma Sample Collection Protein_Precipitation Protein Precipitation with Acetonitrile & Internal Standard Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography (LC) Separation Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometry (MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for LC-MS/MS analysis.

References

Assessing the Cross-Reactivity of Abiraterone Antibodies with Abiraterone Sulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of analytical methodologies for Abiraterone, with a focus on the critical aspect of antibody cross-reactivity with its major metabolite, Abiraterone sulfate. Given the high circulating levels of this compound, understanding the specificity of Abiraterone antibodies is paramount for the accurate interpretation of immunoassay data in preclinical and clinical research. While specific cross-reactivity data for commercially available antibodies is not readily published, this guide outlines the experimental protocols to determine this crucial parameter and compares immunoassays with the current gold-standard analytical method, LC-MS/MS.

Abiraterone Metabolism and the Significance of Sulfate Conjugation

Abiraterone, a potent inhibitor of CYP17A1, is a key therapeutic agent in the treatment of castration-resistant prostate cancer. Following administration of its prodrug, Abiraterone acetate, Abiraterone undergoes extensive metabolism. The two primary circulating metabolites are this compound and N-oxide this compound, which are pharmacologically inactive.[1] These sulfated conjugates are formed through the action of the enzymes CYP3A4 and SULT2A1.[1] The structural similarity between Abiraterone and this compound necessitates a thorough evaluation of antibody cross-reactivity to ensure the specificity of immunoassays.

Abiraterone_acetate Abiraterone Acetate (Prodrug) Abiraterone Abiraterone (Active Drug) Abiraterone_acetate->Abiraterone Esterases Metabolites Inactive Metabolites Abiraterone->Metabolites CYP3A4, SULT2A1 Abiraterone_sulfate This compound Metabolites->Abiraterone_sulfate N_oxide_sulfate N-oxide this compound Metabolites->N_oxide_sulfate

Figure 1. Metabolic pathway of Abiraterone Acetate.

Comparison of Analytical Methods: Immunoassay vs. LC-MS/MS

The quantification of Abiraterone in biological matrices is predominantly performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of Abiraterone and its various metabolites without mutual interference. While immunoassays, such as ELISA, offer a higher throughput and are generally less expensive, their utility is contingent on the specificity of the antibody employed.

FeatureImmunoassay (e.g., ELISA)LC-MS/MS
Principle Antigen-antibody bindingMass-to-charge ratio separation
Specificity Dependent on antibody; potential for cross-reactivity with metabolites.High; can distinguish between structurally similar compounds.
Sensitivity Generally high, but can be influenced by matrix effects.Very high; considered the gold standard.
Throughput High; suitable for screening large numbers of samples.Lower; more time-consuming per sample.
Cost Lower cost per sample and for initial setup.Higher instrument cost and operational expenses.
Expertise Relatively easy to perform.Requires specialized training and expertise.

Table 1. Comparison of Immunoassay and LC-MS/MS for Abiraterone Quantification.

Experimental Protocol: Assessing Antibody Cross-Reactivity using Competitive ELISA

For researchers utilizing or developing an immunoassay for Abiraterone, determining the cross-reactivity of the antibody with this compound is a critical validation step. A competitive ELISA is the most common format for quantifying small molecules like Abiraterone.

Principle

In a competitive ELISA, a known amount of labeled Abiraterone (e.g., conjugated to an enzyme) competes with the unlabeled Abiraterone in the sample for a limited number of antibody binding sites, typically coated on a microplate. The signal generated is inversely proportional to the concentration of Abiraterone in the sample. To assess cross-reactivity, this compound is used as a competitor instead of Abiraterone.

Materials
  • Abiraterone-specific antibody

  • Microtiter plates (96-well)

  • Abiraterone standard

  • This compound

  • Abiraterone-enzyme conjugate (e.g., Abiraterone-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Methodology
  • Antibody Coating: Coat the wells of a 96-well microtiter plate with the Abiraterone-specific antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the Abiraterone standard and the this compound in assay buffer.

    • Add the standards or this compound solutions to the wells.

    • Immediately add a fixed concentration of the Abiraterone-enzyme conjugate to all wells.

    • Incubate for 1-2 hours at room temperature to allow for competition.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Signal Development: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

Data Analysis
  • Generate a standard curve by plotting the absorbance against the logarithm of the Abiraterone concentration.

  • Determine the IC50 value for Abiraterone (the concentration that causes 50% inhibition of the maximum signal).

  • Generate a similar inhibition curve for this compound and determine its IC50 value.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-reactivity = (IC50 of Abiraterone / IC50 of this compound) x 100

A high percentage indicates significant cross-reactivity, suggesting that the antibody cannot reliably distinguish between Abiraterone and its sulfated metabolite.

cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection & Analysis coating 1. Antibody Coating washing1 2. Washing coating->washing1 blocking 3. Blocking washing1->blocking washing2 4. Washing blocking->washing2 competition 5. Add Standards/Sample & Abiraterone-Enzyme Conjugate washing2->competition incubation Incubate competition->incubation washing3 6. Washing incubation->washing3 signal_dev 7. Add Substrate washing3->signal_dev stop_reaction 8. Stop Reaction signal_dev->stop_reaction read_plate 9. Read Absorbance stop_reaction->read_plate data_analysis 10. Calculate % Cross-reactivity read_plate->data_analysis

Figure 2. Workflow for assessing antibody cross-reactivity.

Conclusion

The assessment of antibody cross-reactivity with major metabolites is a non-negotiable step in the validation of any immunoassay for therapeutic drug monitoring or pharmacokinetic studies. For Abiraterone, the high circulating levels of its inactive sulfate conjugate pose a significant risk of overestimation in immunoassays if the antibody is not highly specific. While LC-MS/MS remains the reference method for the accurate quantification of Abiraterone and its metabolites, a well-validated immunoassay with low cross-reactivity to this compound can be a valuable tool for high-throughput screening. Researchers are strongly encouraged to perform the cross-reactivity assessment detailed in this guide to ensure the reliability and accuracy of their immunoassay data.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Abiraterone and its Primary Metabolite, Abiraterone Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of the anti-prostate cancer drug Abiraterone and its major, albeit inactive, metabolite, Abiraterone sulfate. The following sections present a summary of their pharmacokinetic parameters, detailed experimental methodologies for their quantification, and a visualization of the metabolic pathway.

Pharmacokinetic Data Summary

The pharmacokinetic properties of Abiraterone, the active moiety, and its principal metabolite, this compound, are summarized below. Abiraterone is formed from the hydrolysis of its prodrug, Abiraterone acetate, and is characterized by variable absorption affected by food.[1] It is extensively metabolized, with this compound being one of the two main circulating, pharmacologically inactive metabolites.[1][2] Together, this compound and N-oxide this compound account for approximately 86% of the total exposure to Abiraterone-related compounds in plasma.[2]

ParameterAbirateroneThis compoundReference(s)
Maximum Plasma Concentration (Cmax) 226 ± 178 ng/mL (steady state)Data not readily available in cited literature[2]
Time to Maximum Plasma Concentration (Tmax) ~2 hours~3 hours
Area Under the Curve (AUC) 1,173 ± 690 ng·hr/mL (steady state)Accounts for ~43% of total Abiraterone exposure
Elimination Half-life (t½) ~12 hours~10.8 hours
Metabolic Pathway Hydrolysis from Abiraterone acetateSulfation of Abiraterone (via SULT2A1)
Pharmacological Activity Active (CYP17A1 inhibitor)Inactive

Experimental Protocols

The quantification of Abiraterone and this compound in biological matrices is crucial for pharmacokinetic studies. The following outlines a typical experimental methodology based on published literature.

1. Sample Collection and Preparation:

  • Biological Matrix: Human plasma is the most common matrix for pharmacokinetic analysis.

  • Sample Collection: Blood samples are typically collected at various time points after drug administration.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis. For analysis, a protein precipitation or liquid-liquid extraction method is commonly employed to remove interfering substances. A deuterated internal standard, such as d4-Abiraterone, is added to the plasma samples to ensure accuracy and precision during sample processing and analysis.

2. Bioanalytical Method:

  • Technique: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the simultaneous quantification of Abiraterone and its metabolites due to its high sensitivity and selectivity. HPLC with UV or fluorescence detection has also been utilized.

  • Chromatographic Separation: A C18 reverse-phase column is typically used to separate Abiraterone and this compound from other plasma components. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient elution mode.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for both the analytes and the internal standard to ensure specificity. For Abiraterone, a common transition is m/z 350.3 → 156.1.

3. Method Validation:

The bioanalytical method is validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Validation parameters include:

  • Linearity: The method should be linear over a defined concentration range.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision are assessed at multiple concentration levels.

  • Selectivity and Specificity: The method's ability to differentiate and quantify the analytes in the presence of other endogenous or exogenous compounds is evaluated.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analytes is assessed.

  • Stability: The stability of the analytes in the biological matrix under different storage and handling conditions is determined.

Metabolic Pathway and Mechanism of Action

Abiraterone acetate is a prodrug that is rapidly converted to the active drug, Abiraterone. Abiraterone exerts its therapeutic effect by inhibiting the enzyme CYP17A1, which is crucial for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue. This inhibition leads to a significant reduction in serum testosterone levels. Abiraterone is subsequently metabolized, primarily in the liver, to inactive metabolites, including this compound, which are then eliminated from the body.

Abiraterone_Metabolism Metabolic Pathway of Abiraterone Acetate cluster_0 Drug Administration and Conversion cluster_1 Mechanism of Action cluster_2 Metabolism and Elimination Abiraterone Acetate (Prodrug) Abiraterone Acetate (Prodrug) Abiraterone (Active Drug) Abiraterone (Active Drug) Abiraterone Acetate (Prodrug)->Abiraterone (Active Drug) Hydrolysis CYP17A1 Enzyme CYP17A1 Enzyme Abiraterone (Active Drug)->CYP17A1 Enzyme Inhibition This compound (Inactive) This compound (Inactive) Abiraterone (Active Drug)->this compound (Inactive) Sulfation (SULT2A1) Androgen Synthesis Androgen Synthesis CYP17A1 Enzyme->Androgen Synthesis Catalysis Prostate Cancer Growth Prostate Cancer Growth Androgen Synthesis->Prostate Cancer Growth Stimulation Elimination Elimination This compound (Inactive)->Elimination

Caption: Metabolic conversion of Abiraterone Acetate and its mechanism of action.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Abiraterone Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. Abiraterone sulfate, a potent compound utilized in pharmaceutical research, requires stringent disposal procedures due to its classification as a cytotoxic and hazardous agent.[1][2] Adherence to these protocols is not merely a matter of regulatory compliance but a critical component of responsible scientific practice.

This compound and any materials contaminated with it must be managed as cytotoxic waste.[1][2] This classification necessitates segregation from general and other clinical waste streams to prevent harm to human health and the environment. The primary and recommended method for the disposal of cytotoxic waste is high-temperature incineration.[1]

Core Disposal Principles

A comprehensive disposal plan should be established and all personnel handling this compound must be thoroughly trained in these procedures. It is crucial to prevent the entry of this compound into sewer systems or general landfills. All materials, including personal protective equipment (PPE), labware, and any unused or expired product, that have come into contact with this compound must be disposed of in accordance with the highest risk factor. For specific institutional policies, consultation with your organization's Environmental Health and Safety (EHS) department is strongly advised.

Data Presentation: Incineration Parameters for Cytotoxic Waste

The definitive method for rendering cytotoxic waste, such as this compound, harmless is through high-temperature incineration. This process ensures the complete destruction of the molecular structure of such hazardous compounds.

ParameterRecommended ValueSource
Incineration Temperature 800°C - 1200°C
Minimum 1100°C
Gas Residence Time Minimum 2 seconds

Experimental Protocols: Handling and Disposal Procedures

While specific experimental protocols for this compound are not publicly available, the following general methodologies for handling cytotoxic compounds should be adapted.

Personal Protective Equipment (PPE):

  • Gloves: Two pairs of chemotherapy-rated gloves should be worn.

  • Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric is required.

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or P100) or a powered air-purifying respirator (PAPR) should be used, especially when handling the powdered form.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Foot Protection: Closed-toe shoes and disposable shoe covers are necessary.

Waste Segregation and Container Specifications:

  • Solid Waste: Unused compound, contaminated labware (e.g., vials, pipette tips), and used PPE should be placed in a designated, sealed, and clearly labeled hazardous waste container. These containers are typically rigid, puncture-resistant, and have purple lids to signify cytotoxic waste.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, sealed, and leak-proof chemical waste container that is compatible with the solvent used.

  • Sharps: Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated cytotoxic sharps container.

Spill Management:

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Clear the immediate area of all non-essential personnel.

  • Contain: If it is safe to do so, cover the spill with absorbent material to prevent it from spreading.

  • Clean: Use a spill kit specifically designed for cytotoxic compounds. Work from the outer edge of the spill towards the center.

  • Decontaminate: After the visible spill is cleaned, decontaminate the area with an appropriate cleaning agent.

  • Dispose: All materials used for the cleanup must be disposed of as hazardous cytotoxic waste.

Mandatory Visualization: Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound waste.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Final Disposal Start This compound Waste Generated Solid_Waste Solid Waste (PPE, Labware, Unused Powder) Start->Solid_Waste Liquid_Waste Liquid Waste (Solutions, Media) Start->Liquid_Waste Sharps_Waste Sharps Waste (Needles, Glassware) Start->Sharps_Waste Solid_Container Seal in Labeled, Rigid, Purple-Lidded Container Solid_Waste->Solid_Container Liquid_Container Seal in Labeled, Leak-Proof Chemical Container Liquid_Waste->Liquid_Container Sharps_Container Place in Labeled, Puncture-Resistant Cytotoxic Sharps Container Sharps_Waste->Sharps_Container Collection Collection by Licensed Hazardous Waste Contractor Solid_Container->Collection Liquid_Container->Collection Sharps_Container->Collection Incineration High-Temperature Incineration (800°C - 1200°C) Collection->Incineration End Complete Destruction Incineration->End

This compound Disposal Workflow

References

Safeguarding Researchers: A Guide to Handling Abiraterone Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of potent pharmaceutical compounds like Abiraterone sulfate is critical for ensuring laboratory safety and minimizing exposure risk. Adherence to stringent safety protocols, including the use of appropriate personal protective equipment (PPE) and proper disposal methods, is paramount. This guide provides essential safety and logistical information for the handling of this compound, which should be treated as a cytotoxic and hazardous compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound to prevent skin contact, inhalation, and contamination. The following table summarizes the recommended PPE:

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978).[1]Prevents skin contact and absorption. The outer glove can be immediately removed in case of contamination, protecting the inner glove.[1]
Body Protection A disposable, solid-front, back-closure gown made of a low-permeability fabric.[1]Provides a barrier against contamination of personal clothing and skin.[1]
Eye Protection Chemical splash goggles or a full-face shield.[1]Protects eyes from dust particles and potential splashes.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or a powered air-purifying respirator (PAPR).Minimizes the risk of inhaling airborne particles, especially during weighing and transfer operations.
Foot Protection Closed-toe shoes and disposable shoe covers.Prevents contamination of personal footwear and the subsequent spread of the compound.

Operational Plan for Safe Handling

A systematic approach is necessary for all stages of handling this compound, from receiving the compound to its final disposal.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Transport the unopened package to a designated handling area, such as a containment ventilated enclosure (CVE) or a Class II Biological Safety Cabinet (BSC).

  • Wear a single pair of chemotherapy-tested gloves during unpacking.

2. Preparation and Weighing:

  • All handling of powdered or solid this compound should be performed within a CVE or a Class II BSC to prevent aerosolization.

  • Wear double chemotherapy-tested gloves, with the outer glove cuff covering the gown sleeve, a protective gown, and eye/face protection.

  • Use a closed system drug-transfer device (CSTD) if available to minimize spills and aerosols during dissolution and aliquoting.

3. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity and isolate the area.

  • Don the appropriate PPE, including a respirator, before proceeding with cleanup.

  • Use a spill kit specifically designed for hazardous drugs.

  • Absorb liquids with an appropriate absorbent material and collect all contaminated materials in a designated hazardous waste container.

Disposal Plan

All materials and waste contaminated with this compound must be managed as cytotoxic waste and disposed of according to the highest risk factor.

  • Contaminated Materials: All disposable PPE (gloves, gowns, etc.), labware, and any unused or expired chemical product should be considered contaminated.

  • Waste Segregation: Cytotoxic waste must be segregated from general and other clinical waste streams.

  • Disposal Method: The primary method for the disposal of cytotoxic waste is high-temperature incineration.

  • Containers:

    • Trace Chemotherapy Waste: Items with minimal residual amounts (less than 3% of the original volume) should be disposed of in designated yellow chemotherapy waste containers for incineration.

    • Bulk Chemotherapy Waste: Materials containing more than 3% of the drug, including partially full IV bags and items from a spill cleanup, are considered bulk waste and must be disposed of in black RCRA-rated hazardous waste containers.

  • Sharps: All sharps contaminated with this compound must be placed in a cytotoxic sharps container.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, sealed, and leak-proof chemical waste container for disposal by a licensed hazardous chemical waste contractor.

  • Prevention: It is crucial to prevent the entry of this compound into the sewer system or general landfill.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_contingency Contingency cluster_disposal Disposal receiving Receiving and Unpacking preparation Preparation and Weighing receiving->preparation administration Administration (Research) preparation->administration waste_segregation Waste Segregation administration->waste_segregation spill Spill Management spill->waste_segregation disposal Final Disposal waste_segregation->disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.